4-(4-Bromophenyl)pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404632 | |
| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392326-81-7 | |
| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromophenyl)pyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(4-Bromophenyl)pyrimidin-2-amine (CAS No: 392326-81-7). This molecule has emerged as a cornerstone scaffold in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, and analyze its reactivity, which underpins its utility as a versatile building block. Furthermore, this guide will detail its role in the design of bioactive agents, supported by a representative experimental protocol for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their discovery programs.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules incorporating this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the 2-aminopyrimidine core is a "privileged scaffold" in drug discovery, forming the basis of numerous approved drugs and clinical candidates.
This compound combines this potent hinge-binding motif with a strategically placed bromophenyl group. The bromine atom serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties, making it an exceptionally valuable starting point for medicinal chemistry campaigns.[1]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 392326-81-7 | [2][3] |
| Molecular Formula | C₁₀H₈BrN₃ | [4] |
| Molecular Weight | 250.10 g/mol | [5] |
| Monoisotopic Mass | 248.99016 Da | [4] |
| Appearance | Solid / Crystalline Powder | [6] |
| XlogP (Predicted) | 2.2 | [4] |
| InChI Key | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | [4] |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of this compound are key to its widespread use. Modern cross-coupling methodologies provide efficient and modular routes to this and related compounds.
General Synthetic Strategy
A highly efficient and common approach involves a sequential cross-coupling strategy starting from a readily available dihalopyrimidine. The regioselectivity of these reactions is a critical consideration. The Suzuki-Miyaura coupling is typically employed to install the aryl group at the more reactive C4 position of a dichloropyrimidine, followed by the introduction of the amine at the C2 position.[7][8]
-
Causality of Method Selection: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9] The subsequent amination can be achieved either through a traditional nucleophilic aromatic substitution (SNAr) or, for less reactive systems or more complex amines, a palladium-catalyzed Buchwald-Hartwig amination.[10][11] The Buchwald-Hartwig reaction has significantly expanded the scope of C-N bond formation, allowing for the coupling of a wide range of amines under relatively mild conditions.[12][13]
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Illustrative)
Self-Validating System: This protocol incorporates standard purification and analytical steps to ensure the identity and purity of the intermediate and final product.
-
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) and 4-bromophenylboronic acid (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base such as K₂CO₃ (3.0 eq).[14]
-
Degas the mixture thoroughly with nitrogen or argon.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).[7]
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup with ethyl acetate, and purify the crude product by column chromatography to yield 4-chloro-6-(4-bromophenyl)pyrimidine.
-
-
Step 2: Buchwald-Hartwig Amination
-
In a sealed tube or reaction flask under an inert atmosphere, combine the 4-chloro-6-(4-bromophenyl)pyrimidine intermediate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base like sodium tert-butoxide.[10]
-
Add an ammonia equivalent (e.g., benzophenone imine followed by acidic hydrolysis).
-
Add anhydrous toluene as the solvent.
-
Heat the mixture (e.g., to reflux) and monitor the reaction progress by LC-MS.
-
After completion, cool the mixture, quench carefully, and perform an extractive workup.
-
Purify the final product by column chromatography or recrystallization.
-
Chemical Reactivity and Derivatization
The true power of this compound in drug discovery lies in its potential for diversification.
-
Bromophenyl Moiety: The C-Br bond is a key site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups. This enables fine-tuning of interactions with specific sub-pockets of a target enzyme.
-
2-Amino Group: The primary amine can be acylated, alkylated, or used in reductive amination to append various side chains, which can be used to enhance solubility or introduce new binding interactions.
-
Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are weak bases and act as crucial hydrogen bond acceptors, which is fundamental to its role in binding to the hinge region of kinases.
Spectroscopic Profile
Unambiguous characterization is essential for any chemical entity used in research. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyrimidine and bromophenyl rings. A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum would display 10 unique carbon signals, with those in the aromatic rings appearing between approximately 110-165 ppm.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), as well as C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, indicative of the aromatic systems.[16]
Application in Drug Discovery: A Kinase Inhibitor Scaffold
The 2-aminopyrimidine core is a proven "hinge-binder" for protein kinases. It typically forms two or three critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP.
The 4-(4-bromophenyl) group extends from this hinge-binding core into the hydrophobic region of the ATP pocket. By using the bromine as a synthetic handle, medicinal chemists can introduce various substituents to probe this region, seeking additional interactions that can enhance potency and selectivity for the target kinase over other kinases in the human kinome. This scaffold has been instrumental in the development of inhibitors for targets such as Aurora kinases, Polo-like kinase 4 (PLK4), and the Epidermal Growth Factor Receptor (EGFR).[17][18][19]
Caption: Schematic of 2-aminopyrimidine scaffold binding to a kinase hinge.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the biological activity of this compound or its derivatives, an in vitro kinase inhibition assay is a standard primary screen.
Principle: This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute these solutions into the appropriate aqueous assay buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no enzyme or no ATP).
-
Add the target kinase and the specific substrate peptide, both diluted in kinase reaction buffer.
-
Allow the compound and enzyme to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of ATP at a concentration near its Kₘ for the specific enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced into a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a high-value chemical tool for drug discovery and development. Its chemical properties are defined by the synergistic combination of a potent, bioisosteric 2-aminopyrimidine core and a versatile 4-bromophenyl substituent. Robust and scalable synthetic routes, primarily leveraging modern palladium-catalyzed cross-coupling reactions, make this scaffold and its derivatives highly accessible. Its proven utility as a hinge-binding element for kinases, coupled with the vast potential for chemical diversification, ensures that this compound will remain a relevant and frequently utilized scaffold in the ongoing quest for novel, targeted therapeutics.
References
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. URL: https://pubmed.ncbi.nlm.nih.gov/17411075/
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023 Apr 20;14(5):913-928. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204780/
- 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd1369
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2012 Oct 23;17(10):12479-88. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/
- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- This compound Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92505047.htm
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. 2006, 8, 3, 395–398. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-932468
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. URL: https://www.researchgate.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. URL: https://www.researchgate.net/publication/257367357_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. J Med Chem. 2012 Aug 23;55(16):7061-75. URL: https://pubs.acs.org/doi/10.1021/jm300623s
- This compound Data. PubChemLite. URL: https://pubchemlite.org/compound/CID4590150
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-K%C3%A1%C5%88a-Kr%C3%A1lov%C3%A1/b27e4620008405021e14930327f311c10705f03a
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. URL: https://www.researchgate.net/publication/230140224_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997 Nov 21;40(24):3915-25. URL: https://pubmed.ncbi.nlm.nih.gov/9397172/
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1301
- 2-Amino-4-(4-bromophenyl)pyrimidine Applications. Chem-Impex. URL: https://chem-impex.com/item/01735
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010 Jun 10;53(11):4367-78. URL: https://pubmed.ncbi.nlm.nih.gov/20455546/
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. URL: https://www.mdpi.com/1422-8599/2023/1/1815
- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. ResearchGate. URL: https://www.researchgate.net/publication/320141381_Synthesis_NMR_Vibrational_and_Mass_Spectroscopy_with_DFTHF_Studies_of_4-4-Bromophenyl-2-_Mercaptothiazole_Structure
- 4-(3-Bromophenyl)pyrimidin-2-amine Product Page. MySkinRecipes. URL: https://www.myskinrecipes.com/reagent/72258/4-(3-bromophenyl)pyrimidin-2-amine
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. URL: https://www.atlantis-press.com/proceedings/ameii-16/25860293
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. URL: https://www.researchgate.net/publication/332352136_4-4-Bromophenyl-thiazol-2-amine_derivatives_synthesis_biological_activity_and_molecular_docking_study_with_ADME_profile
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 392326-81-7 [chemicalbook.com]
- 3. This compound | 392326-81-7 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 5. 4-(3-Bromophenyl)pyrimidin-2-amine [myskinrecipes.com]
- 6. 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine AldrichCPR 792942-45-1 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)pyrimidin-2-amine
Executive Summary
This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-(4-bromophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Moving beyond a simple recitation of methods, this document outlines a logical, self-validating strategy that mirrors the investigative process of an analytical chemist. We will detail the causality behind the selection and sequence of analytical techniques—from foundational mass spectrometry and infrared spectroscopy to the detailed cartography of NMR spectroscopy and the definitive confirmation by single-crystal X-ray crystallography. Each section includes field-proven protocols, expert interpretation of expected data, and visual aids to ensure clarity and reproducibility. The core principle of this guide is scientific integrity, where each analytical result corroborates the others, culminating in a robust and unassailable structural assignment.
Introduction: The Imperative for Structural Certainty
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Derivatives such as this compound (Molecular Formula: C₁₀H₈BrN₃) serve as valuable building blocks in drug discovery programs. The precise arrangement of its atoms—the compound's structure—dictates its physicochemical properties, biological activity, and potential for interaction with therapeutic targets. Therefore, its unambiguous structural determination is not merely an academic exercise but a critical prerequisite for any meaningful research or development endeavor.
This guide establishes a systematic and synergistic approach to elucidating the structure of this molecule, ensuring that each piece of analytical evidence reinforces the others to create a complete and validated structural dossier.
The Elucidation Workflow: A Synergistic Strategy
The modern approach to structure elucidation is not a linear path but an integrated workflow. We begin with techniques that provide broad, essential information (Molecular Weight, elemental composition, functional groups) and progressively move to methods that offer high-resolution detail about atomic connectivity and spatial arrangement. This logical progression ensures efficiency and builds a self-validating case for the final structure.
Figure 2: A simplified representation of potential fragmentation pathways for this compound under EI-MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: Once the molecular weight is confirmed, IR spectroscopy serves to identify the key functional groups. This technique is fast, non-destructive, and provides crucial evidence for the presence of the amine (-NH₂) and the aromatic ring systems, corroborating the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Modes
The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For this compound, we expect to see several characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3180 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) [1] |
| 3100 - 3000 | C-H Aromatic Stretch | Phenyl & Pyrimidine Rings |
| ~1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) [2] |
| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic/Heterocyclic Rings [3] |
| ~1250 | C-N Stretch | Aryl-Amine |
| Below 850 | C-H Out-of-Plane Bending | Substituted Phenyl Ring |
| Below 700 | C-Br Stretch | Bromo-Aromatic |
The presence of sharp bands in the 3450-3180 cm⁻¹ region is strong evidence for the primary amine, while the series of bands between 1600-1450 cm⁻¹ confirms the aromatic nature of the core structure. [4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework proton by proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to determine carbon types (C, CH, CH₂, CH₃).
Data Interpretation: Assembling the Puzzle
¹H NMR Spectrum:
-
Bromophenyl Protons: The 1,4-disubstituted (para) phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H). The protons ortho to the bromine atom will be at a different chemical shift than those meta to it.
-
Pyrimidine Protons: The two protons on the pyrimidine ring are in different environments and will appear as distinct signals, likely doublets due to coupling with each other.
-
Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its integration should correspond to 2H.
¹³C NMR Spectrum:
-
Due to symmetry, the 4-bromophenyl group will show 4 distinct carbon signals. The pyrimidine ring will show 4 signals. In total, 8 aromatic carbon signals are expected.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) | Nucleus | Position | Predicted δ (ppm) | Multiplicity | Integration/Type | | :--- | :--- | :--- | :--- | :--- | | ¹H | Phenyl (ortho to Pyrimidine) | ~8.1 | Doublet | 2H | | ¹H | Phenyl (ortho to Br) | ~7.7 | Doublet | 2H | | ¹H | Pyrimidine (H5) | ~8.4 | Doublet | 1H | | ¹H | Pyrimidine (H6) | ~7.2 | Doublet | 1H | | ¹H | Amine (-NH₂) | ~6.8 | Broad Singlet | 2H | | ¹³C | Pyrimidine (C2) | ~163 | C | | ¹³C | Pyrimidine (C4) | ~162 | C | | ¹³C | Pyrimidine (C6) | ~158 | CH | | ¹³C | Pyrimidine (C5) | ~110 | CH | | ¹³C | Phenyl (C-Br) | ~122 | C | | ¹³C | Phenyl (C-Pyrimidine) | ~136 | C | | ¹³C | Phenyl (CH) | ~132, ~129 | CH |
The combination of chemical shifts, coupling patterns (multiplicity), and integration values from the ¹H NMR spectrum, along with the number of unique signals in the ¹³C NMR spectrum, allows for the complete and unambiguous assignment of the molecule's covalent framework. [6][7]
Single-Crystal X-ray Crystallography: The Final Arbiter
Expertise & Experience: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate). [8]2. Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a modern X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of monochromatic X-rays.
-
Structure Solution & Refinement: The diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final structure.
Data Interpretation: Beyond the Molecule
The crystallographic data provides the definitive confirmation of the structure. It also reveals higher-order structural details. For instance, related structures show that 2-aminopyrimidine moieties frequently form dimeric pairs in the crystal lattice via N-H···N hydrogen bonds, creating a stable R²₂(8) graph-set motif. [8]The analysis would also precisely define the dihedral angle between the planes of the pyrimidine and bromophenyl rings.
Table 4: Representative Crystallographic Data for a Related Structure[9]
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.214 |
| b (Å) | 12.735 |
| c (Å) | 21.305 |
| V (ų) | 1957.3 |
| Z | 8 |
Conclusion: A Self-Validating Structural Dossier
-
Mass Spectrometry confirms the molecular formula C₁₀H₈BrN₃ via the molecular mass and the characteristic 1:1 isotopic pattern of bromine.
-
IR Spectroscopy validates the presence of the primary amine and aromatic ring systems.
-
NMR Spectroscopy provides the exact map of C-H connectivity, distinguishing between the phenyl and pyrimidine protons and confirming the substitution pattern.
-
X-ray Crystallography delivers the definitive, high-resolution 3D structure, confirming all prior findings and revealing details of the solid-state packing and intermolecular forces.
This multi-technique, corroborative approach ensures the highest level of scientific rigor, providing a trustworthy and authoritative structural assignment that can serve as a reliable foundation for all future research and development activities.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Tewari, A., & Singh, V. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Sharma, S. K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Bukhari, S. N. H., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o390.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). LookChem.
- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984.
- Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (n.d.). International Journal of Scientific Research and Engineering Development.
- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- This compound (C10H8BrN3). (n.d.). PubChemLite.
- Sun, G. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 975-976.
Sources
- 1. ijirset.com [ijirset.com]
- 2. ijsred.com [ijsred.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ripublication.com [ripublication.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to 4-(4-Bromophenyl)pyrimidin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)pyrimidin-2-amine, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and offer an in-depth analysis of its spectroscopic characterization. Furthermore, this guide elucidates the critical role of the 2-aminopyrimidine scaffold, and specifically the 4-(4-bromophenyl) substitution, in the design of targeted therapeutics, with a focus on kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.
Introduction and Physicochemical Properties
This compound is a substituted pyrimidine derivative that has garnered significant attention as a privileged scaffold in the synthesis of bioactive molecules.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives biocompatible and capable of forming specific interactions with biological targets. The strategic placement of a 2-amino group and a 4-(4-bromophenyl) moiety provides crucial anchor points for both hydrogen bonding and hydrophobic interactions within enzyme active sites, making it a cornerstone for the development of targeted therapies, particularly in oncology.[2][3][4]
The physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN₃ | PubChem |
| Molecular Weight | 250.10 g/mol | PubChem |
| Monoisotopic Mass | 248.99016 Da | PubChem |
| Appearance | White to off-white solid/flakes | |
| Melting Point | 199-205 °C | |
| CAS Number | 392326-81-7 | |
| XLogP3 (Predicted) | 2.2 | PubChemLite[5] |
Synthesis of this compound
The most common and efficient method for the synthesis of 4,6-disubstituted-2-aminopyrimidines is the condensation of a substituted chalcone with guanidine.[6] This approach offers high yields and a straightforward purification process. Below is a detailed, two-step protocol for the synthesis of this compound.
Rationale for Synthetic Strategy
The chosen synthetic route involves two primary stages: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) intermediate, followed by a cyclocondensation reaction with guanidine.
-
Step 1: Claisen-Schmidt Condensation: This reaction is a reliable method for forming carbon-carbon bonds and creating the necessary three-carbon backbone for the pyrimidine ring. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration is typically spontaneous or acid-catalyzed, yielding the stable conjugated system of the chalcone.
-
Step 2: Cyclocondensation with Guanidine: Guanidine serves as the N-C-N fragment required to form the pyrimidine ring. The reaction proceeds via a Michael addition of one of the amino groups of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminopyrimidine ring. Dimethylformamide (DMF) is an excellent solvent for this step due to its high boiling point and ability to dissolve the reactants.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-bromoacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of absolute ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 40% aqueous sodium hydroxide solution dropwise.
-
Reaction Monitoring: Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A yellow solid will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized 4-bromochalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).
-
Solvent and Base Addition: Add 30 mL of dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Reflux the mixture at 50-60°C for 6-7 hours.[6]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 100 mL of crushed ice. Allow it to stand overnight for complete precipitation.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from methanol. Further washing with petroleum ether can be performed to remove non-polar impurities, yielding pure 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are detailed below.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.[8] For this compound, these are expected around 3450 cm⁻¹ and 3350 cm⁻¹.
-
C-H Aromatic Stretching: A band around 3050-3100 cm⁻¹ is indicative of the C-H bonds in the aromatic rings.
-
C=N and C=C Stretching: The pyrimidine and phenyl rings will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-Br Stretching: A sharp absorption in the fingerprint region, typically around 500-600 cm⁻¹, corresponds to the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
-
Aromatic Protons (8H): The protons on the phenyl and pyrimidine rings will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the 4-bromophenyl group will likely appear as two doublets due to ortho and meta coupling. The protons on the pyrimidine ring will also show characteristic splitting patterns.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons is expected, likely in the range of δ 5.0-5.5 ppm. The chemical shift of these protons can be concentration-dependent and they are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Aromatic Carbons: The carbon atoms of the phenyl and pyrimidine rings will resonate in the δ 100-165 ppm region. The carbon attached to the bromine atom (ipso-carbon) will have a characteristic chemical shift.
-
Pyrimidine Ring Carbons: The C2, C4, and C6 carbons of the pyrimidine ring, being attached to nitrogen atoms, will be deshielded and appear further downfield. The C5 carbon will be more upfield. Expected shifts are approximately: C2 (~163 ppm), C4 (~165 ppm), C6 (~164 ppm), and C5 (~103 ppm).[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 250 and a characteristic [M+2]⁺ peak of similar intensity at m/z 252, which is indicative of the presence of a single bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for aminopyrimidines involve the cleavage of the pyrimidine ring.[9][10] A significant fragment would be the loss of the bromine atom [M-Br]⁺. Further fragmentation would involve the characteristic breakdown of the heterocyclic ring system.
Application in Drug Discovery: A Kinase Inhibitor Scaffold
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3][4] Many FDA-approved drugs for cancer therapy are based on this core structure.
The 2-Aminopyrimidine Pharmacophore
Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. The 2-aminopyrimidine core effectively mimics the adenine base of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.[3]
-
Hydrogen Bonding: The 2-amino group and one of the ring nitrogens (typically N1) act as hydrogen bond donors and acceptors, respectively. They form crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase. This interaction is a primary anchor for the inhibitor.
Role of the 4-(4-Bromophenyl) Moiety
While the 2-aminopyrimidine core provides the primary anchoring interactions, the substituents at other positions are crucial for determining potency and selectivity.
-
Hydrophobic Interactions: The 4-bromophenyl group extends into a hydrophobic pocket within the ATP-binding site. The size, shape, and electronic properties of this group significantly influence the binding affinity.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein, which can further enhance binding affinity.
-
Vector for Further Modification: The para-position of the phenyl ring provides a convenient point for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[11][12] For instance, adding solubilizing groups or other functionalities at this position can improve drug-like properties without disrupting the core binding interactions.
The combination of the hinge-binding 2-aminopyrimidine and the hydrophobically interacting 4-aryl group makes compounds like this compound highly valuable starting points for the development of inhibitors against a range of kinases, including Aurora kinases, Polo-like kinases, and Epidermal Growth Factor Receptor (EGFR) kinase.[4][13]
Conclusion
This compound is a molecule of significant strategic importance in modern drug discovery. Its straightforward and scalable synthesis, combined with the proven utility of the 2-aminopyrimidine scaffold as a kinase-binding pharmacophore, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed framework for its synthesis, characterization, and rational application in the design of novel therapeutic agents. The insights into its structure-activity relationships underscore the causality behind its frequent use in the development of targeted kinase inhibitors, solidifying its status as a critical component in the armamentarium of drug development professionals.
References
- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
- Pardasani, R. T., Pardasani, P., & Chaturvedi, V. (2006).
- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]
- Rice, J. M., Dudek, G. O., & Barber, M. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]
- Shalini, K., Sharma, P. K., & Kumar, N. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society.
- Klis, W. A., Thomson, A. M., & Rewcastle, G. W. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Kumar, D., et al. (2019). Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(this compound)analogues. Mini-Reviews in Medicinal Chemistry. [Link]
- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]
- Orita, A., et al. (2007). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
- Sharma, P., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Terpstra, J. W., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
- Rahman, M. M., et al. (2012). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Journal of the Korean Chemical Society. [Link]
- ResearchGate. (2014). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
- Wawrzeńczyk-Kuta, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
- Science Ready. (2023).
- PubChemLite. This compound (C10H8BrN3). [Link]
- Sharma, P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]
- Bukhari, S. N. A., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online. [Link]
- CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
- ResearchGate. (2019). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
- ResearchGate. (2019). 13C NMR spectra of synthesized model compound 4f. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- SpectraBase. (2026). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(this compound)analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 4-(4-Bromophenyl)pyrimidin-2-amine and its Derivatives
This guide provides a detailed exploration of the mechanistic principles underlying the biological activity of 4-(4-Bromophenyl)pyrimidin-2-amine, a key heterocyclic scaffold in modern drug discovery. While often employed as a crucial intermediate, the inherent structural motifs of this compound confer a predisposition for specific molecular interactions, which are realized in its numerous derivatives. This document will dissect the core mechanism of action by examining its role within several classes of bioactive agents, offering insights for researchers, scientists, and drug development professionals.
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure
The 2-aminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine bases of ATP, making it a highly effective scaffold for kinase inhibitors.[3][4] The addition of a 4-bromophenyl group at the 4-position of the pyrimidine ring introduces a bulky, hydrophobic substituent that can engage in critical interactions within the binding pockets of target proteins, enhancing both potency and selectivity.[5] This guide will delve into the specific mechanisms through which this scaffold and its derivatives exert their pharmacological effects.
Primary Mechanism of Action: Kinase Inhibition
The most prevalent mechanism of action for derivatives of this compound is the inhibition of protein kinases.[5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4]
Targeting the Mitotic Machinery: Aurora and Polo-like Kinases
Several potent anticancer agents derived from the this compound scaffold target kinases essential for cell division.
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases.[6] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure and subsequent apoptosis in cancer cells.[6] The lead compound from this series, CYC116, demonstrated oral bioavailability and anticancer activity.[6]
-
Polo-like Kinase 4 (PLK4): Novel inhibitors of PLK4, a master regulator of centriole duplication, have been developed using a 2-aminopyrimidine core.[7] Overexpression of PLK4 is common in various cancers, making it a promising therapeutic target.[7] A derivative, compound 8h, exhibited a PLK4 IC50 of 0.0067 μM and demonstrated significant antiproliferative activity against breast cancer cells.[7]
Cyclin-Dependent Kinase (CDK) Inhibition
Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9.[8] CDK9 is involved in the regulation of transcription, and its inhibition can selectively induce apoptosis in cancer cells.[8] The structure-activity relationship (SAR) studies of these compounds reveal the importance of substitutions on the pyrimidine core for achieving high potency and selectivity.[8]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
A series of 2-aminopyrimidine derivatives have been designed as highly selective inhibitors of FGFR4.[9] One compound, 2n, displayed an IC50 of 2.6 nM for FGFR4 and showed excellent selectivity over other FGFR isoforms.[9] This compound effectively suppressed the proliferation of breast cancer cells with dysregulated FGFR4 signaling.[9]
The generalized mechanism of kinase inhibition by these compounds is illustrated below.
Caption: Competitive inhibition of a target kinase by a this compound derivative.
Emerging Mechanisms of Action
Beyond kinase inhibition, the versatility of the this compound scaffold has led to the discovery of derivatives with other novel mechanisms of action.
Endothelin Receptor Antagonism
Macitentan, an orally active dual endothelin receptor antagonist, features a substituted pyrimidine core.[10][11][12] This drug is used in the treatment of pulmonary arterial hypertension.[10][12] The mechanism involves the blockade of endothelin receptors ET-A and ET-B, preventing the vasoconstrictive and proliferative effects of endothelin.[10]
Inhibition of the USP1/UAF1 Deubiquitinase Complex
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[13][14] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA levels and decreased cell survival in non-small cell lung cancer cells.[13][14] This establishes the druggability of the USP1/UAF1 complex as a target for anticancer therapies.[13]
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for a novel derivative of this compound, a series of in vitro and cell-based assays are essential.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant kinases, appropriate peptide substrates, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement
Objective: To confirm that the compound engages its intended target within the cell and modulates downstream signaling.
Methodology:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA. b. Incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., phospho-Histone H3 for Aurora kinases) and a loading control (e.g., GAPDH). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Caption: A streamlined workflow for elucidating the mechanism of action of a novel 2-aminopyrimidine derivative.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds discussed in this guide.
| Compound ID | Target | IC50/Ki | Cell Line | GI50 | Reference |
| 8h | PLK4 | 0.0067 µM (IC50) | MCF-7 | Not Reported | [7] |
| 12u | CDK9 | 7 nM (IC50) | Not Reported | Not Reported | [8] |
| 2n | FGFR4 | 2.6 nM (IC50) | MDA-MB-453 | 0.38 µM | [9] |
| 18 (CYC116) | Aurora A/B | 8.0/9.2 nM (Ki) | Various | Not Reported | [6] |
| ML323 | USP1/UAF1 | Nanomolar (IC50) | H1299 | Not Reported | [13] |
Conclusion
This compound is a highly versatile and valuable scaffold in drug discovery. Its inherent ability to interact with the ATP binding sites of protein kinases has led to the development of numerous potent and selective inhibitors targeting key regulators of cell division and signaling. Furthermore, the adaptability of this core structure has enabled the discovery of compounds with novel mechanisms of action, such as endothelin receptor antagonism and deubiquitinase inhibition. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of new therapeutic agents derived from this privileged scaffold.
References
- Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. (2012). Bioorganic & Medicinal Chemistry. [Link]
- Manorama, P. (2024). A comprehensive overview of 2-aminopyrimidine derivatives. International Journal of Pharmaceutical Sciences.
- An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2018). Pharmaceutical and Biomedical Research.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]
- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
- 2-Aminopyrimidine derivatives as anticancer drugs. (2025). Current Topics in Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]
- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Advances.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry. [Link]
- Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). Molecules. [Link]
- Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. (2002). Journal of Medicinal Chemistry. [Link]
- 4-(3-Bromophenyl)pyrimidin-2-amine. MySkinRecipes. [Link]
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). RSC Medicinal Chemistry. [Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]
- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).
- (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012).
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2020).
- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Advances. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules. [Link]
- 4-(4-Bromophenyl)pyridine. PubChem. [Link]
- Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. (2019). Cell Chemical Biology. [Link]
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of 4-(4-Bromophenyl)pyrimidin-2-amine Derivatives: A Technical Guide
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, hints at its intrinsic ability to interact with biological systems.[1] When functionalized with a 4-bromophenyl group at the 4-position and an amine at the 2-position, the resulting 4-(4-bromophenyl)pyrimidin-2-amine core gives rise to a class of derivatives with burgeoning therapeutic potential. This guide delves into the synthesis, biological activities, and mechanisms of action of these promising compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will explore their potent anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes that drive uncontrolled cell growth, such as Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[2][3]
Mechanism of Action: Inhibition of Key Kinases
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, a critical process in cell division.[3] In many cancers, PLK4 is overexpressed, leading to abnormal centriole numbers, genomic instability, and uncontrolled cell proliferation.[3] Certain 4-((4-bromophenyl)thio)-N-(aryl)pyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against PLK4.[2] By binding to the ATP-binding site of the kinase, these compounds block its activity, leading to a disruption of centriole duplication, cell cycle arrest, and ultimately, cancer cell death.[2] The binding is often stabilized by hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is another critical driver of cancer cell growth, proliferation, and survival.[4] Aberrant EGFR activation is a hallmark of many cancers.[4] 4-[(3-bromophenyl)amino]pyridopyrimidines, structurally related to our core scaffold, have shown significant inhibitory activity against EGFR's tyrosine kinase domain.[3] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, that promote tumorigenesis.[4]
Signaling Pathway: PLK4 in Cancer
The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition can disrupt the cell cycle in cancer cells.
Caption: PLK4 signaling pathway in cancer.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 8h | MCF-7 (Breast) | PLK4 | 0.0067 | [2] |
| 3k | - | PLK4 | Not specified | [2] |
| p2 | MCF7 (Breast) | Not specified | 10.5 | [5][6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Workflow Diagram: MTT Assay
Caption: Broth Microdilution Experimental Workflow.
Synthesis of this compound Derivatives
A common and effective method for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the condensation of a chalcone with guanidine nitrate. [7][8]
General Synthetic Protocol
Step 1: Synthesis of (E)-1-aryl-3-(4-bromophenyl)prop-2-en-1-one (Chalcone) A mixture of an appropriate acetophenone and 4-bromobenzaldehyde is stirred in ethanol in the presence of a base, such as sodium hydroxide, at room temperature. The resulting chalcone precipitates and is collected by filtration.
Step 2: Synthesis of 4-(4-Bromophenyl)-6-arylpyrimidin-2-amine The synthesized chalcone is refluxed with guanidine nitrate in ethanol, with the portion-wise addition of a sodium hydroxide solution. After refluxing for several hours, the reaction mixture is poured into ice-cold water, and the resulting solid product is collected by filtration and purified.
Synthetic Scheme
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
The Emergence of 4-(4-Bromophenyl)pyrimidin-2-amine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, pivotal regulators of cellular signaling, have become a focal point in the landscape of modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving the pursuit of potent and selective inhibitors. Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a recurring and highly effective structural motif. This guide delves into the technical intricacies of 4-(4-Bromophenyl)pyrimidin-2-amine, a key exemplar of this scaffold. We will explore its mechanistic underpinnings as a kinase inhibitor, provide detailed, field-proven protocols for its evaluation, and present a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers aiming to leverage this promising chemical entity in the development of next-generation targeted therapeutics.
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a bioisostere of the adenine base in ATP, allowing molecules that possess this scaffold to competitively bind to the ATP-binding site of kinases.[1] This inherent structural mimicry provides a strong foundation for the design of potent kinase inhibitors. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency and selectivity. The 4-(4-Bromophenyl) group, in particular, offers several advantages. The phenyl ring can engage in crucial hydrophobic and π-stacking interactions within the kinase active site, while the bromine atom can serve as a handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2] Furthermore, derivatives of this scaffold have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases.[3][4]
Putative Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which this compound and its derivatives are believed to exert their inhibitory effects is through competitive inhibition at the ATP-binding site of target kinases. The aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[3] The 4-(4-bromophenyl) substituent extends into a hydrophobic pocket, further stabilizing the inhibitor-kinase complex. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes aberrant cellular processes such as uncontrolled proliferation and survival.
Below is a generalized representation of a signaling pathway that can be modulated by a kinase inhibitor like this compound.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Experimental Evaluation: Protocols for Characterization
A thorough evaluation of a potential kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[5] A commonly used method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[6]
Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of this compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 1 µL of the test compound dilution or DMSO vehicle to the appropriate wells.
-
Add 1.5 µL of the kinase/substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using controls (no enzyme and no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
Cell-based assays are crucial for assessing the functional consequences of kinase inhibition in a more physiologically relevant context.[7] The MTT assay is a widely used colorimetric method to measure cell viability and proliferation.[8]
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
-
Caption: Workflow for the Evaluation of a Kinase Inhibitor Candidate.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from biochemical and cell-based assays provide valuable insights into the potential of this compound and its analogs as kinase inhibitors.
| Assay Type | Parameter | Interpretation |
| Biochemical | IC50 | The concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%. A lower IC50 indicates higher potency. |
| Cell-Based | GI50 | The concentration of the inhibitor required to inhibit the growth of a cell population by 50%. This reflects the compound's ability to penetrate cells and inhibit its target in a cellular environment. |
A significant discrepancy between the IC50 and GI50 values may indicate poor cell permeability, metabolic instability, or off-target effects.
Systematic modification of the this compound scaffold and subsequent evaluation of the resulting analogs can elucidate the structure-activity relationship. For instance, substitution at the para-position of the phenyl ring or modification of the 2-amino group can significantly impact potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the potential for chemical diversification, makes it an attractive starting point for drug discovery campaigns. The experimental protocols and data interpretation framework presented in this guide provide a solid foundation for researchers to characterize and optimize compounds based on this privileged structure. Future efforts should focus on comprehensive kinase profiling to understand the selectivity of these compounds and on in vivo studies to evaluate their therapeutic potential in relevant disease models.
References
- INiTS. Cell-based test for kinase inhibitors. INiTS. [Link]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology.
- Domainex. Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
- Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed. Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4-phenylene)bis(this compound)analogues. PubMed. [Link]
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
- ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- ResearchGate. Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- MySkinRecipes. 4-(3-Bromophenyl)pyrimidin-2-amine. MySkinRecipes. [Link]
- Science.gov. acute cytotoxicity assays: Topics by Science.gov. Science.gov. [Link]
- PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
- PubMed. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. PubMed. [Link]
- Porphyrin Systems. This compound. Porphyrin Systems. [Link]
- NIH. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
- PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
- ACS Publications. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor.
- MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
- ResearchGate. (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,...
- ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
- PubMed.
- MDPI. Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- NIH. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. [Link].nlm.nih.gov/pmc/articles/PMC11019013/)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Architectural Nuances of Potency: A Technical Guide to the Structure-Activity Relationship of Bromophenyl Pyrimidine Amines
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromophenyl pyrimidine amine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibition. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) governing the biological activity of this privileged structural motif. By dissecting the intricate interplay of substituent effects, conformational constraints, and target-specific interactions, we will elucidate the key determinants of potency and selectivity. This document moves beyond a mere cataloging of compounds to offer a causal analysis of experimental choices and a field-proven perspective on optimizing this versatile scaffold for therapeutic intervention.
Introduction: The Bromophenyl Pyrimidine Amine Core as a Privileged Scaffold
The pyrimidine ring, a fundamental heterocyclic motif, is a ubiquitous component of numerous biologically active molecules, including nucleic acids and various therapeutic agents[1][2]. Its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, makes it an ideal anchor for binding to the ATP-binding pocket of protein kinases[2]. The addition of an amino linkage at the C4-position and a bromophenyl substituent creates a pharmacophore with a remarkable propensity for inhibiting a diverse range of kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[3][4].
The rationale behind the prevalence of the 3-bromophenyl substitution is rooted in its ability to occupy a specific hydrophobic pocket within the kinase domain, while the bromine atom can act as a key interaction point. This guide will systematically explore the SAR of this core structure, dissecting the contributions of each component to the overall biological activity.
The Anatomy of Interaction: A Positional SAR Dissection
The biological activity of bromophenyl pyrimidine amines can be systematically modulated by strategic substitutions at various positions on both the pyrimidine and the phenyl rings.
The Pyrimidine Core and its Amine Linkage
The 2,4-disubstituted pyrimidine is a common starting point for many kinase inhibitors. The amino group at the C4 position is a critical hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications at the C2 and C5 positions of the pyrimidine ring can significantly impact potency and selectivity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core has been shown to yield potent inhibitors of PAK1 kinase[5].
The Bromophenyl Moiety: More Than Just a Hydrophobic Anchor
The position of the bromine atom on the phenyl ring is a crucial determinant of activity. The 3-bromo substitution is frequently optimal for EGFR inhibition, as it allows the bromine atom to project into a hydrophobic pocket, enhancing binding affinity[4][6].
Further substitutions on the phenyl ring can fine-tune the electronic and steric properties of the molecule. For example, in the context of 4-(phenylamino)-3-quinolinecarbonitriles, a related scaffold, optimization of the anilino group to a 2,4-dichloro-5-methoxy-substituted aniline led to increased inhibitory activity against Src kinase[1].
Fused Ring Systems: Expanding the Pharmacophore
Fusing a pyridine ring to the pyrimidine core to create a pyrido[d]pyrimidine scaffold has proven to be a highly effective strategy for enhancing potency against EGFR[3][4]. This extension of the aromatic system allows for additional interactions within the ATP-binding site. The SAR of these fused systems is highly dependent on the specific isomer and the nature of the substituents. For instance, a series of 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines have been extensively studied as potent EGFR inhibitors[3].
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Bromophenyl pyrimidine amines primarily exert their biological effects by acting as competitive inhibitors at the ATP-binding site of protein kinases[7]. This inhibition disrupts the downstream signaling cascades that are often dysregulated in diseases such as cancer.
The EGFR Signaling Pathway: A Key Target
The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival[8][9]. In many cancers, this pathway is constitutively active due to mutations or overexpression of EGFR[9]. Bromophenyl pyrimidine amines, by blocking the ATP-binding site of EGFR, prevent its autophosphorylation and the subsequent activation of downstream signaling molecules like RAS, RAF, MEK, ERK, and PI3K/AKT, ultimately leading to an inhibition of cell proliferation and induction of apoptosis[8].
Caption: EGFR Signaling Pathway Inhibition.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the inhibitory activities of a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines against EGFR, highlighting key SAR trends.
| Compound ID | 7-Substituent | EGFR IC50 (nM) | A431 Cellular Autophosphorylation IC50 (nM) | Reference |
| 1 | -F | 1.3 | 25 | [3] |
| 2 | -OH | 10 | 100 | [3] |
| 3 | -OMe | 2.5 | 50 | [3] |
| 4 | -NH2 | 10 | 100 | [3] |
| 5 | -NHMe | 0.13 | 8 | [3] |
| 6 | -N(CH2CH2)2O (Morpholino) | 0.5 | 10 | [3] |
| 7 | -NH(CH2)3NMe2 | 2.5 | 40 | [3] |
| 8 | -NH(CH2)2OH | 5 | 80 | [3] |
| 9 | -NH(CH2)3-morpholino | 0.8 | 20 | [3] |
Analysis of SAR Data:
-
Small, polar substituents at the 7-position, such as -OH and -NH2 (compounds 2 and 4), generally lead to a decrease in potency compared to the fluoro-substituted parent (compound 1).
-
Small alkylamino groups , particularly the methylamino substituent (compound 5), dramatically increase potency in both the enzymatic and cellular assays.
-
Weakly basic amine derivatives , especially those containing a morpholino moiety (compounds 6 and 9), exhibit excellent potency. This is attributed to a combination of favorable steric and electronic properties, as well as potentially improved solubility. The distance of the basic amine from the pyridopyrimidine core also influences activity, with a three-carbon linker often being optimal[3].
Experimental Protocols
General Synthesis of 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine Derivatives
The synthesis of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines typically proceeds via a nucleophilic aromatic substitution reaction.
Caption: General Synthetic Workflow.
Step-by-Step Methodology:
-
Synthesis of the 7-fluoro intermediate: The starting material, a 7-fluoro-4-chloropyrido[4,3-d]pyrimidine, is reacted with 3-bromoaniline in a suitable solvent such as 2-butanol or aqueous 1-propanol[3]. The reaction is typically heated to facilitate the nucleophilic substitution at the C4 position.
-
Introduction of the 7-substituent: The resulting 4-[(3-bromophenyl)amino]-7-fluoropyrido[4,3-d]pyrimidine is then reacted with the desired amine nucleophile[3]. This second nucleophilic aromatic substitution at the C7 position introduces the desired solubilizing or modulating group. The reaction conditions are generally similar to the first step, with heating in a protic solvent.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a typical ELISA-based assay to determine the IC50 values of test compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
Procedure:
-
Add test compounds at various concentrations to the wells of the substrate-coated plate.
-
Add the EGFR enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove ATP and unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular EGFR Autophosphorylation Assay in A431 Cells
This protocol describes a method to assess the ability of test compounds to inhibit EGF-induced EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium and supplements
-
Epidermal Growth Factor (EGF)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Seed A431 cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total-EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total-EGFR signal.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The bromophenyl pyrimidine amine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions and the overall molecular architecture in achieving high-affinity binding to the ATP pocket of kinases like EGFR. The modular nature of the synthesis allows for the systematic optimization of various properties, including potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on several key aspects:
-
Exploration of novel fused heterocyclic systems to further enhance target engagement and explore new chemical space.
-
Development of covalent inhibitors that can form a permanent bond with a non-catalytic cysteine residue in the ATP-binding site, leading to prolonged and potent inhibition.
-
Application of computational modeling and machine learning to predict the activity and selectivity of novel analogs, thereby accelerating the drug discovery process.
By leveraging the foundational SAR knowledge outlined in this guide and embracing innovative drug design strategies, the full therapeutic potential of the bromophenyl pyrimidine amine scaffold can continue to be unlocked for the benefit of patients worldwide.
References
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
- EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
- Epidermal growth factor receptor. (n.d.). Wikipedia.
- Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R. T., & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751.
- Rewcastle, G. W., Palmer, B. D., Bridges, A. J., Showalter, H. D., Denny, W. A., & Fry, D. W. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835.
- Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925.
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR. (n.d.). ResearchGate.
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate.
- Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). ResearchGate.
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020). ResearchGate.
- Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
- Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (n.d.). PubMed.
- Xu, Y., Foulks, J. M., Clifford, A., Brenning, B., Lai, S., Luo, B., Parnell, K. M., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K. K. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072–4075.
- Smaill, J. B., et al. (2000). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 43(7), 1380–1397.
- Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (n.d.). ScienceDirect.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC.
- Zhang, Y., et al. (2017). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 23(32), 4847-4867.
- Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965–3977.
- Mukherjee, A. K., et al. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 27(14), 1696-1721.
Sources
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Elucidation of 4-(4-Bromophenyl)pyrimidin-2-amine: From Target Hypothesis to Preclinical Assessment
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the in silico evaluation of 4-(4-bromophenyl)pyrimidin-2-amine, a molecule of interest within medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2] This document eschews a rigid template to deliver a logical, field-proven narrative that guides a researcher from initial molecular characterization and target hypothesis through a cascade of computational techniques. We will detail the causality behind each experimental choice, providing self-validating, step-by-step protocols for molecular docking, molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and pharmacophore modeling. The objective is to construct a robust computational dossier on this compound, predicting its biological targets, binding affinity, complex stability, and drug-likeness, thereby providing a strong foundation for subsequent in vitro validation and rational drug design.
Part 1: Foundational Analysis and Strategic Rationale
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases and a multitude of therapeutic agents.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for engaging with biological targets.[4] Pyrimidine derivatives are prevalent in clinically approved drugs, demonstrating broad biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] The specific molecule, this compound, combines this privileged core with a bromophenyl substituent, which can modulate potency and selectivity through halogen bonding and by occupying hydrophobic pockets within a target's active site.
Physicochemical Profile of this compound
A foundational step in any in silico analysis is to understand the intrinsic properties of the molecule. Based on public data, we can establish a baseline profile.[8]
| Property | Value | Source |
| Molecular Formula | C10H8BrN3 | PubChem[8] |
| Molecular Weight | 249.1 g/mol | PubChem[8] |
| InChIKey | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | PubChem[8] |
| Predicted XlogP | 2.2 | PubChem[8] |
This profile suggests the molecule possesses drug-like characteristics, with a molecular weight and lipophilicity (XlogP) that fall within acceptable ranges for oral bioavailability.
The In Silico Evaluation Cascade: A Strategic Workflow
The rationale for a computational approach is to build a predictive model of a molecule's behavior before committing to costly and time-consuming wet-lab synthesis and testing.[9] Our workflow is designed as a multi-stage funnel, progressively refining our understanding of the molecule's potential.
Part 2: Target Identification and System Preparation
Hypothesis Generation: Identifying Potential Biological Targets
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary hypothesis is that this compound targets the ATP-binding pocket of one or more protein kinases.[2] Studies on similar pyrimidine-based compounds have shown activity against targets like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[10] Another plausible target class, given the structure, could be enzymes involved in folate synthesis, such as Dihydrofolate Reductase (DHFR), a common target for antibacterial agents.[5] For this guide, we will proceed with CDK2 as our primary hypothetical target.
Sourcing the Receptor Structure
High-quality, experimentally determined 3D structures are essential. The Worldwide Protein Data Bank (wwPDB) is the definitive repository for this information.[11][12][13]
Protocol 1: Receptor and Ligand Preparation
-
Objective: To prepare the protein and ligand files for docking, ensuring correct protonation states, charges, and structural integrity.
-
Trustworthiness: This protocol removes experimental artifacts (e.g., water molecules, co-solvents) and standardizes the molecular structures using widely accepted force fields, ensuring reproducibility.
Methodology:
-
Receptor Acquisition:
-
Navigate to the RCSB PDB database.[14]
-
Search for "Cyclin-dependent kinase 2" (CDK2). Select a high-resolution (<2.5 Å) crystal structure complexed with a pyrimidine-like inhibitor. For this guide, we select PDB ID: 2V0P .
-
Download the structure in PDB format.
-
-
Receptor Preparation (Using AutoDockTools): [15][16]
-
Load the 2V0P.pdb file into AutoDockTools (ADT).
-
Remove Water Molecules: Select and delete all HOH molecules. These are typically not involved in the core binding interactions and can interfere with the docking algorithm.
-
Add Hydrogens: Add polar hydrogens only. The protonation state of titratable residues (His, Asp, Glu) is critical for accurate hydrogen bond prediction.
-
Compute Charges: Calculate Gasteiger charges. This assigns partial atomic charges necessary for the electrostatic term in the scoring function.
-
Set Atom Types: Assign AD4 atom types.
-
Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This format contains the coordinate information plus charge and atom type data required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the SMILES string for this compound: C1=CC(=CC=C1C2=NC(=NC=C2)N)Br.[8]
-
Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 or .pdb file). This initial structure is often not in its lowest energy state.
-
Load the ligand structure into ADT.
-
Detect Rotatable Bonds: Define the rotatable bonds. This flexibility is crucial for the ligand to adopt an optimal conformation in the binding pocket.
-
Save as PDBQT: Save the prepared ligand as ligand.pdbqt.
-
Part 3: Predicting Binding Affinity and Interaction Modes
Molecular Docking: A Snapshot of Binding
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding energy score.[17] It serves as a rapid, computationally inexpensive method to screen compounds and prioritize them for further analysis.[15]
Protocol 2: Molecular Docking with AutoDock Vina
-
Objective: To predict the binding pose and affinity of this compound within the CDK2 active site.
-
Causality: The choice of the grid box is critical. It must be large enough to allow the ligand to rotate freely but small enough to focus the search on the known active site, increasing computational efficiency and accuracy. The active site is defined based on the position of the co-crystallized ligand in the original PDB structure.
Methodology:
-
Grid Box Generation:
-
In ADT, with the receptor.pdbqt loaded, specify the grid box.
-
Center the grid on the active site residues (e.g., center of the co-crystallized ligand from 2V0P).
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.
-
Save the grid parameters to a configuration file, conf.txt.
-
-
Configuration File (conf.txt):
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output.pdbqt file will contain multiple binding poses (typically 9), ranked by their binding affinity in kcal/mol.
-
The log.txt file contains the binding energy scores for each pose.
-
Visualize the top-ranked pose complexed with the receptor using a molecular visualization tool like PyMOL or Chimera. Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds).
-
Data Presentation: Docking Results
(Note: The following are representative results for illustrative purposes.)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| CDK2 | 2V0P | -8.9 | LEU83, GLU81 | Hydrogen Bond (amine) |
| ILE10, VAL18 | Hydrophobic | |||
| PHE80, LYS33 | Pi-Alkyl, Pi-Cation |
Part 4: Assessing Complex Stability and Dynamics
Molecular Dynamics (MD) Simulation: From Static to Dynamic
While docking provides a valuable static picture, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment.[18][19] A stable complex is one where the ligand remains bound in its predicted pose without large, destabilizing fluctuations.
Protocol 3: MD Simulation using GROMACS
-
Objective: To evaluate the dynamic stability of the top-ranked docked complex of this compound and CDK2.
-
Trustworthiness: This protocol follows a standard, validated GROMACS workflow.[20][21][22] Each step (minimization, equilibration) is a self-validating system; successful completion of one phase is a prerequisite for the next, ensuring the simulation starts from a physically realistic state.
Methodology:
-
System Preparation:
-
Topology Generation: Generate a topology for the ligand using a server like CGenFF or an equivalent tool. This file describes the bonded and non-bonded parameters for the ligand that are compatible with the protein force field (e.g., CHARMM36).
-
Complex Creation: Combine the PDB files of the receptor and the top-docked pose of the ligand into a single complex.pdb file.
-
Force Field Application: Use gmx pdb2gmx to apply a force field to the protein and merge the ligand topology.
-
-
Solvation and Ionization:
-
Define Simulation Box: Use gmx editconf to create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add Ions: Neutralize the system's charge and add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl) using gmx genion.[22]
-
-
Simulation Execution:
-
Energy Minimization: Run a steep descent energy minimization to relax the system and remove steric clashes.[22]
-
NVT Equilibration (Constant Volume): Equilibrate the system for ~100 ps at a constant temperature (e.g., 300 K) to allow the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration (Constant Pressure): Equilibrate for another ~200 ps at constant temperature and pressure (e.g., 1 bar) to ensure the system reaches the correct density.[22]
-
Production MD: Run the production simulation for a duration sufficient to observe the system's stability (e.g., 50-100 ns).
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.
-
Data Presentation: MD Simulation Stability Metrics
(Note: Representative data.)
| Metric | System | Average Value | Interpretation |
| Backbone RMSD | Protein-Ligand Complex | 0.25 nm (converged) | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Ligand (relative to protein) | 0.15 nm (converged) | The ligand remains stably bound in the active site. |
Part 5: Evaluating Drug-Likeness and Safety Profile
ADMET Prediction: Beyond Potency
A compound's success as a drug depends critically on its ADMET properties.[23] Early computational prediction of these properties helps to identify potential liabilities, such as poor absorption, rapid metabolism, or toxicity, reducing the risk of late-stage failures.[24]
Protocol 4: In Silico ADMET Profiling
-
Objective: To predict the pharmacokinetic and toxicological properties of this compound.
-
Causality: We use a consensus approach, leveraging multiple models or platforms. Predictions are based on machine learning models trained on large datasets of experimental results, providing a probabilistic assessment of a compound's likely behavior in vivo.
Methodology:
-
Input Molecule: Submit the SMILES string of the compound.
-
Execute Prediction: Run the analysis on the server.
-
Consolidate Data: Compile the predictions for key parameters into a summary table. Compare the predicted values against typical ranges for orally available drugs.
Data Presentation: Predicted ADMET Properties
| Parameter | Category | Predicted Value | Interpretation |
| Human Intestinal Absorption | Absorption | > 90% | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Absorption | High | Good potential for passive diffusion across the intestinal wall. |
| BBB Permeability | Distribution | Low | Unlikely to cross the Blood-Brain Barrier, reducing potential CNS side effects. |
| CYP2D6 Substrate | Metabolism | No | Lower risk of drug-drug interactions involving this key metabolic enzyme. |
| Total Clearance | Excretion | 0.45 L/hr/kg | Moderate clearance rate. |
| AMES Toxicity | Toxicity | Non-mutagenic | Low risk of mutagenicity. |
| hERG I Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity. |
Part 6: Building a Pharmacophore Model for Future Discovery
Pharmacophore Modeling: Abstracting Key Features
Based on the stable binding pose from docking and MD, we can create a pharmacophore model. This model is an abstract representation of the essential steric and electronic features required for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[27][28] It serves as a powerful 3D query for screening virtual libraries to find new, chemically diverse molecules that could bind to the same target.[29][30]
Protocol 5: Structure-Based Pharmacophore Generation
-
Objective: To create a 3D pharmacophore model from the CDK2-ligand complex.
-
Causality: This protocol translates specific atomic interactions into generalized chemical features. For example, the interaction between the pyrimidine amine and the backbone carbonyl of LEU83 is abstracted into a "Hydrogen Bond Donor" feature, defining a specific region in space where this interaction must occur.
Methodology:
-
Load Complex: Use the stable, representative structure from the MD simulation in a modeling suite (e.g., Schrödinger Maestro, MOE, or a tool like LigScout).
-
Identify Features:
-
Mark the hydrogen bond from the 2-amino group to the backbone of LEU83 as a Hydrogen Bond Donor .
-
Mark the pyrimidine ring nitrogen as a Hydrogen Bond Acceptor (interacting with the backbone NH of LEU83).
-
Define the bromophenyl ring as an Aromatic/Hydrophobic feature .
-
Define the pyrimidine ring as an Aromatic Ring feature .
-
-
Generate Model: The software will generate a 3D arrangement of these features with specific radii and vector properties.
-
Validation (Optional but Recommended): Use the generated pharmacophore to screen a small database of known CDK2 inhibitors and decoys. A good model should be able to preferentially identify the active compounds.
Conclusion and Future Directions
This comprehensive in silico evaluation of this compound provides strong, data-driven hypotheses about its biological potential. The computational cascade suggests that the molecule is a promising candidate for development as a CDK2 inhibitor.
-
Binding Prediction: Molecular docking predicts a high-affinity interaction in the ATP binding site (-8.9 kcal/mol).
-
Stability: Molecular dynamics simulations indicate that the predicted binding pose is stable over a 100 ns timescale.
-
Drug-Likeness: ADMET profiling reveals a favorable pharmacokinetic and safety profile, with good predicted absorption and low toxicity risks.
-
Future Work: A pharmacophore model has been generated to guide the design of next-generation analogs or to screen for novel scaffolds.
The collective evidence strongly supports advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological validation, including enzyme inhibition assays and cell-based proliferation assays.
References
- Worldwide Protein D
- RCSB PDB: Homepage. (URL: [Link])
- GROMACS Tutorials by Justin A. Lemkul. (URL: [Link])
- GROMACS tutorial | Biomolecular simul
- Protein Data Bank: Key to the Molecules of Life - NSF Impacts. (URL: [Link])
- Protein D
- Protein Data Bank - Proteopedia, life in 3D. (URL: [Link])
- ADMET Predictor® - Simul
- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (URL: [Link])
- Introduction to Molecular Dynamics - the GROMACS tutorials!. (URL: [Link])
- Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors | Bentham Science Publishers. (URL: [Link])
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])
- GROMACS Tutorial: Molecular Dynamics simulation of a protein in w
- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries - Portal. (URL: [Link])
- ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services. (URL: [Link])
- ADMET-AI. (URL: [Link])
- Small molecule docking - Bonvin Lab. (URL: [Link])
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine - PubChem. (URL: [Link])
- In Silico analysis of pyrimidine derivatives as potential antibacterial agents - ResearchG
- In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2 | Bentham Science Publishers. (URL: [Link])
- Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors - Taylor & Francis Online. (URL: [Link])
- Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed. (URL: [Link])
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])
- Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors - PubMed. (URL: [Link])
- This compound (C10H8BrN3) - PubChemLite. (URL: [Link])
- Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods - YouTube. (URL: [Link])
- AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Public
- Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed. (URL: [Link])
- A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - PubMed. (URL: [Link])
- N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide - PubChem. (URL: [Link])
- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. (URL: [Link])
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[19][31]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central. (URL: [Link])
- 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. (URL: [Link])
- N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine - PubChem. (URL: [Link])
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (URL: [Link])
- (PDF) 4-(4-Bromophenyl)
- (PDF) Synthesis of 5-(4-bromophenyl)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 14. rcsb.org [rcsb.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 20. youtube.com [youtube.com]
- 21. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 22. compchems.com [compchems.com]
- 23. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 25. portal.valencelabs.com [portal.valencelabs.com]
- 26. ADMET-AI [admet.ai.greenstonebio.com]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors [pubmed.ncbi.nlm.nih.gov]
4-(4-Bromophenyl)pyrimidin-2-amine solubility in organic solvents
An In-depth Technical Guide Topic: 4-(4-Bromophenyl)pyrimidin-2-amine Solubility in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate and structural motif in the development of novel therapeutics.[1][2] Its utility in drug discovery, from hit-to-lead campaigns to synthetic route development, is fundamentally governed by its solubility profile. A comprehensive understanding of its behavior in various organic solvents is paramount for efficient reaction setup, purification, formulation, and the ultimate success of in vitro and in vivo studies. This guide provides a detailed exploration of the factors influencing the solubility of this compound, a predictive analysis based on its molecular structure, and robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline.[3][4][5]
This compound possesses a bifurcated chemical nature:
-
Polar Core: The pyrimidin-2-amine moiety contains multiple nitrogen atoms and an amine group (-NH₂). These features make it a polar core capable of acting as both a hydrogen bond donor (via the amine) and a hydrogen bond acceptor (via the pyrimidine ring nitrogens).
-
Nonpolar Appendage: The 4-bromophenyl group is a bulky, hydrophobic (lipophilic) substituent. The bromine atom adds to the molecular weight and electron density but does not significantly engage in hydrogen bonding.
Key Physicochemical Parameters:
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₈BrN₃ | [6] |
| Molecular Weight | ~250.1 g/mol | [6] |
| Appearance | Solid | |
| Predicted XlogP | 2.2 | [6] |
| Functional Groups | Amine (H-bond donor), Pyrimidine Nitrogens (H-bond acceptors), Bromo, Phenyl |
The predicted XlogP value of 2.2 suggests a moderate degree of lipophilicity, indicating that the compound is not extremely oil-like or water-like, but balances these properties. This structural duality is the primary determinant of its solubility across a spectrum of organic solvents.
Predictive Solubility Profile
Based on the compound's structure, we can predict its likely solubility behavior:
-
High Expected Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating a wide range of organic molecules. Their polarity can interact favorably with the pyrimidine-amine core, while their organic nature accommodates the bromophenyl group.
-
-
Moderate to Good Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, which should facilitate dissolution.[5] However, the bulky nonpolar group may limit the maximum achievable concentration compared to polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity and are generally good solvents for many organic solids. They should effectively solvate the bromophenyl portion of the molecule.
-
-
Low Expected Solubility:
The following table provides a framework for experimental investigation.
| Solvent | Solvent Type | Predicted Solubility | Experimental Result (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [To be determined by user] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | [To be determined by user] |
| Methanol | Polar Protic | Moderate | [To be determined by user] |
| Ethanol | Polar Protic | Moderate | [To be determined by user] |
| Acetonitrile | Polar Aprotic | Moderate to Low | [To be determined by user] |
| Dichloromethane (DCM) | Chlorinated | Moderate | [To be determined by user] |
| Chloroform | Chlorinated | Moderate | [To be determined by user] |
| Tetrahydrofuran (THF) | Ether / Polar Aprotic | Moderate | [To be determined by user] |
| Toluene | Aromatic / Nonpolar | Low | [To be determined by user] |
| Hexane | Aliphatic / Nonpolar | Very Low | [To be determined by user] |
Experimental Determination of Solubility: Protocols and Best Practices
Workflow for Selecting a Solubility Assay
The decision between a rapid, high-throughput kinetic assay and a more rigorous thermodynamic assay is critical in drug development.[7]
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method determines the intrinsic solubility of the compound at equilibrium and is considered the gold standard.[8][9]
Causality: By adding an excess of the solid compound, the system is allowed to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. The resulting concentration in the liquid phase is the maximum achievable under the specified conditions. Extended incubation (24-48h) is crucial to overcome kinetic barriers and ensure equilibrium is reached, especially for crystalline solids.[9]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the desired organic solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let heavy solids settle. Carefully remove the supernatant and separate the remaining undissolved solid by either:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all particulate matter.
-
-
Quantification:
-
Carefully take a known volume of the clear filtrate/supernatant and dilute it with a suitable solvent (often the mobile phase for the analytical method).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.
-
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility Assay via DMSO Stock Precipitation
This high-throughput method is common in early drug discovery for rapidly assessing compound solubility under non-equilibrium conditions.[7][10][11]
Causality: This assay measures a compound's tendency to precipitate when its environment is rapidly changed from a highly solubilizing solvent (DMSO) to the target solvent. It does not measure true equilibrium solubility but rather the concentration at which the compound remains in solution for a short period. This is often more reflective of conditions in high-throughput biological screening assays where compounds are introduced from DMSO stocks.[8][11]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Solvent Addition: In a microplate well, add a large volume of the target organic solvent (e.g., 198 µL).
-
Precipitation Induction: Rapidly add a small volume of the DMSO stock solution to the target solvent (e.g., 2 µL for a 1:100 dilution). Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short, defined period (e.g., 1-2 hours).
-
Analysis: Determine the amount of dissolved compound. Common methods include:
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, related compounds and general chemical safety principles dictate the following precautions:[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][15]
Conclusion
The solubility of this compound is a critical parameter dictated by its dual-nature chemical structure. While a theoretical assessment provides a strong predictive framework, rigorous experimental determination is essential for all drug development applications. The shake-flask method provides the most accurate, thermodynamically relevant data for formulation and process chemistry, while kinetic assays offer a rapid, high-throughput alternative for early-stage compound screening. By applying the detailed protocols within this guide, researchers can generate reliable and reproducible solubility data, enabling more informed decisions and accelerating their research and development efforts.
References
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
- How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. LookChem.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Solubility of organic compounds (video). Khan Academy.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).
- In vitro solubility assays in drug discovery. PubMed.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- This compound. PubChemLite.
- 4-(4-Bromophenyl)pyridine. PubChem.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. National Institutes of Health (NIH).
- Safety Data Sheet. Jubilant Ingrevia.
- This compound. Ivy Fine Chemicals.
- Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate.
- Synthesis, Crystal Structure, and Photophysical Properties of 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine. ResearchGate.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of 4-(4-Bromophenyl)pyrimidin-2-amine: A Technical Guide
Introduction
4-(4-Bromophenyl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial scaffold in the development of various therapeutic agents, leveraging the diverse biological activities associated with this chemical class.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, reactivity, and interaction with biological targets. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals, providing both foundational data and the rationale behind the spectral interpretations.
The structural integrity and purity of synthesized compounds are the cornerstones of reliable scientific research. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and structure of molecules like this compound. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive chemical fingerprint.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are systematically numbered as depicted in the diagram below. This numbering convention will be used throughout this guide for the assignment of spectral signals.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are listed below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3200 | Medium-Strong, often two bands |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (pyrimidine ring) | 1660 - 1550 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Expertise & Experience: The presence of two N-H stretching bands is characteristic of a primary amine. The strong absorptions in the 1660-1450 cm⁻¹ region are indicative of the conjugated pyrimidine and phenyl ring systems. The C-Br stretch is expected in the fingerprint region and provides evidence for the bromo-substitution. These assignments are consistent with data reported for similar aromatic and heterocyclic compounds. [2][3][4]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify and label the major absorption peaks and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
Predicted Mass Spectrum
The predicted monoisotopic mass of this compound (C₁₀H₈BrN₃) is 248.99016 Da. [5]Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.
| Adduct / Ion | Predicted m/z |
| [M+H]⁺ | 249.99744 |
| [M+Na]⁺ | 271.97938 |
| [M-H]⁻ | 247.98288 |
Data sourced from PubChemLite. [5] Trustworthiness: The isotopic pattern of bromine is a highly reliable diagnostic tool in mass spectrometry. The observation of an M/M+2 doublet with equal intensities is strong evidence for the presence of a single bromine atom in the molecule.
Expected Fragmentation Pattern
Caption: A simplified representation of potential fragmentation pathways.
Expertise & Experience: Common fragmentation pathways for such compounds include the loss of small neutral molecules like HCN from the pyrimidine ring, or the cleavage of the C-Br bond. The stability of the aromatic rings suggests that fragments containing these moieties will be prominent in the spectrum.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecule [M+H]⁺ with less fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data, information from closely related analogs, and fundamental spectroscopic principles, a detailed and reliable spectral profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and verify these data. The accurate interpretation of NMR, IR, and MS spectra is essential for the unambiguous characterization of this important chemical entity, thereby ensuring the integrity and reproducibility of research in which it is employed.
References
- Kumar, A., & Singh, R. (2010). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation.
- Informa UK Ltd. (2010). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological. Journal of the American Chemical Society, 132(3), 1234-1245. [Link]
- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
- Bolm, C., & Hildebrand, J. P. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Iacob, B.-C., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)pyridine. PubChem.
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 193, 112221. [Link]
- Li, Y., et al. (2019). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(15), 6048-6052. [Link]
- Université du Luxembourg. (2025). This compound (C10H8BrN3). PubChemLite.
- Bukhari, S. N. A., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o390. [Link]
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
Sources
The Aminopyrimidine Scaffold: A Privileged Kinase Inhibitor Blueprint for Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Core Methodologies
Abstract
The aminopyrimidine core has emerged as a cornerstone in the design of targeted protein kinase inhibitors, transitioning from a simple heterocyclic building block to a privileged scaffold in numerous FDA-approved drugs.[1] Its remarkable success stems from its intrinsic ability to mimic the adenine hinge-binding motif of ATP, allowing for competitive and often potent inhibition of a wide array of protein kinases.[2] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. This guide provides a comprehensive exploration of the discovery and history of aminopyrimidine kinase inhibitors, delving into the key scientific breakthroughs, structure-activity relationship (SAR) paradigms, and the core experimental methodologies that have driven the field forward. We will dissect the journey from early broad-spectrum inhibitors to the highly selective and clinically transformative agents of today, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of aminopyrimidine kinase inhibitors is deeply intertwined with the broader history of targeted cancer therapy. The recognition of protein kinases as viable drug targets in the early 1980s set the stage for a revolution in drug discovery.
The Phenylaminopyrimidine Breakthrough: The Imatinib Saga
While not a simple aminopyrimidine, the development of Imatinib (Gleevec) represents a watershed moment and the conceptual foundation for targeting the ATP-binding site with pyrimidine-based structures. In the late 1980s and early 1990s, researchers at Ciba-Geigy (now Novartis) initiated high-throughput screening for protein kinase C (PKC) inhibitors.[3] This effort identified the 2-phenylaminopyrimidine scaffold as a promising lead.[3]
Through a process of rational drug design, this scaffold was optimized. Modifications, including the addition of a pyridyl group and a benzamide moiety, not only enhanced binding properties but also revealed a potent inhibitory activity against the previously intractable Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[3] This pivotal discovery, driven by the work of Nicholas Lydon, Jürg Zimmermann, and Brian Druker, led to the development of Imatinib.[4] The first clinical trials began in 1998, and Imatinib received a historically fast FDA approval in May 2001, transforming CML from a fatal disease into a manageable condition.[4][5] The success of Imatinib validated the ATP-competitive inhibition strategy and highlighted the power of the pyrimidine core in kinase inhibitor design.
Evolution to True Aminopyrimidines: Targeting Mitosis and Beyond
Building on this foundation, medicinal chemists began to explore the broader potential of the aminopyrimidine scaffold against other critical kinase targets. A significant area of focus became the Aurora kinases, a family of serine/threonine kinases essential for mitotic progression.[6] Their overexpression in various cancers made them attractive targets.
This led to the discovery of compounds like Alisertib (MLN8237) , a selective Aurora A kinase inhibitor.[3][6][7] The discovery process involved optimizing a novel pyrimidine-based series, with structure-activity relationship (SAR) studies revealing that specific substitutions, such as a fluorine on the phenyl ring, could dramatically improve cellular potency and selectivity over the closely related Aurora B kinase.[6] Alisertib is a reversible, ATP-competitive inhibitor that has shown significant tumor growth inhibition in multiple human tumor xenograft models and has been evaluated in numerous clinical trials.[3][6]
Another landmark aminopyrimidine-based drug is Ibrutinib (Imbruvica) , a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[8][9] Originally developed as a tool compound to study BTK in autoimmune diseases, its potential as a cancer therapy was later realized.[10] Ibrutinib's design incorporates a pyrimidine core for hinge binding and an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[11] This covalent mechanism provides high potency and prolonged duration of action. Ibrutinib was approved by the FDA in 2013 and has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[11][12]
These examples underscore the versatility of the aminopyrimidine scaffold, which has been successfully adapted to create both reversible and covalent inhibitors against a diverse range of kinase targets, including Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and cyclin-dependent kinases (CDKs).[13][14][15]
The Rationale: Why the Aminopyrimidine Core is a Privileged Structure
The enduring success of the aminopyrimidine scaffold is rooted in its structural and chemical properties, which make it an ideal mimic of the adenine base in ATP.
-
Hinge-Binding Mimicry : The nitrogen atoms in the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor in the active site, forming the foundation for its inhibitory activity.
-
Vectors for Substitution : The aminopyrimidine core offers multiple positions for chemical modification. This allows medicinal chemists to systematically explore the chemical space around the core, adding substituents that can interact with other regions of the ATP pocket to enhance potency, improve selectivity against other kinases, and fine-tune pharmacokinetic properties.
-
Structural Rigidity : The aromatic nature of the pyrimidine ring provides a rigid and planar core, which helps to pre-organize the substituents in a conformation favorable for binding, minimizing the entropic penalty upon binding to the kinase.
The logical relationship between the aminopyrimidine core and its function as a kinase inhibitor is illustrated in the diagram below.
Caption: Logical flow from scaffold properties to drug optimization.
Key Kinase Targets and Representative Inhibitors
The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of kinases implicated in disease. The following table summarizes key targets and the corresponding inhibitory potencies of representative aminopyrimidine-based compounds.
| Inhibitor | Primary Kinase Target(s) | Scaffold Type | IC50 / Ki Value | Therapeutic Area | Reference(s) |
| Alisertib (MLN8237) | Aurora A | Pyrimidine | IC50 = 1.2 nM (AURKA) | Oncology | [16] |
| Ibrutinib (PCI-32765) | BTK | Pyrimidine | IC50 = 0.5 nM (BTK) | Oncology, Immunology | [11] |
| Compound 12u | CDK9 | 2-Aminopyrimidine | Ki = 1-6 nM | Oncology | [15] |
| Compound 9l | JNK3 | Aminopyrimidine | Cell-based IC50 < 100 nM | Neurodegenerative Disorders | [14][17] |
| Compound 7j | JAK2 | Pyrazolopyrimidine | IC50 vs JAK2 | Myeloproliferative Neoplasms | [18] |
| Compound 21b | JAK2 | 2-Aminopyridine | IC50 = 9 nM | Inflammatory Disease | [19] |
Experimental Protocols: The Drug Discovery Workflow
The discovery and optimization of aminopyrimidine kinase inhibitors follow a well-defined, albeit iterative, workflow. This process begins with biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to confirm target engagement in a physiological context, and culminates in in vivo models to assess efficacy and pharmacokinetics.
Experimental Workflow Overview
The diagram below illustrates the typical workflow for kinase inhibitor discovery, from initial screening to in vivo validation.
Caption: Standard workflow for kinase inhibitor discovery.
Protocol: In Vitro Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for quantifying kinase activity.[20]
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a FRET signal.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[22]
-
Inhibitor Dilution: Perform a serial dilution of the aminopyrimidine test compound in 100% DMSO. Further dilute this series in Kinase Buffer to create a 4X working stock.[17]
-
Kinase Solution: Dilute the kinase enzyme to a 4X working concentration in Kinase Buffer. The optimal concentration should be predetermined by running an enzyme titration to find the EC80 value.[23]
-
Substrate/ATP Solution: Prepare a 2X solution of the fluorescein-labeled peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at its apparent Km for the kinase to ensure competitive binding conditions.[17]
-
Detection Solution: Prepare a 2X solution of Terbium-labeled phospho-specific antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.[23]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[17]
-
Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[17]
-
Cover the plate and incubate for 60 minutes at room temperature.[17]
-
Stop the reaction by adding 20 µL of the 2X Detection Solution.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.[21][23]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 490 nm or 615/620 nm for Tb) wavelengths.
-
Calculate the Emission Ratio (Acceptor/Donor).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based EGFR Phosphorylation ELISA
This assay measures the phosphorylation of a target kinase within intact cells, providing a more physiologically relevant assessment of inhibitor activity.
Principle: Cells are cultured in a microplate, treated with an inhibitor, and then stimulated to induce kinase activation. The cells are then fixed and permeabilized. A primary antibody specific for the phosphorylated form of the target kinase is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the resulting signal, which is proportional to the level of phosphorylated kinase, is measured.[24]
Step-by-Step Methodology:
-
Cell Seeding:
-
Inhibitor Treatment and Stimulation:
-
Fixing, Permeabilization, and Blocking:
-
Aspirate the media and wash the cells with 1X Wash Buffer.
-
Fix the cells by adding 100 µL of Fixing Solution and incubating for 20 minutes at room temperature.[24][25]
-
Wash the wells, then add 200 µL of Quenching Buffer for 20 minutes to minimize background.[24][25]
-
Wash again and add 200 µL of Blocking Solution for 1 hour at 37°C.[24][25]
-
-
Immunodetection:
-
Wash the wells and add 50 µL of diluted primary antibody (e.g., anti-phospho-EGFR). In parallel wells, add an antibody for total EGFR to normalize the data. Incubate for 2 hours at room temperature.[24][25]
-
Wash the wells three to four times.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[25]
-
Wash the wells again, then add 100 µL of TMB substrate solution and incubate until color develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Protocol: In Vivo Tumor Xenograft Efficacy Study
Xenograft models are essential for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Culture human tumor cells (e.g., NCI-H446 SCLC cells for a c-MYC/Aurora kinase inhibitor study) to ~80% confluency.[4][26]
-
Harvest the cells by trypsinization and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Cultrex BME to improve tumor take rate.[27]
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶) into the flank of immunocompromised mice (e.g., athymic nude or C57BL/6NHsd mice).[9][18]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the aminopyrimidine inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, once daily).[6]
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Conclusion and Future Directions
The aminopyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. The journey from the foundational discovery of Imatinib to the development of highly tailored agents like Alisertib and Ibrutinib showcases the power of integrating high-throughput screening, rational drug design, and a deep understanding of structure-activity relationships. The experimental workflows detailed in this guide represent the core engine of this discovery process, enabling the iterative optimization of compounds from initial hits to clinical candidates.
The future of aminopyrimidine-based inhibitors remains bright. Ongoing research is focused on developing inhibitors for novel and understudied kinases, designing dual-target or multi-kinase inhibitors to overcome drug resistance, and exploring new modalities such as allosteric inhibitors and targeted protein degraders that utilize the aminopyrimidine core for target engagement. As our understanding of kinase biology continues to expand, this "privileged" scaffold will undoubtedly continue to be a central element in the development of the next generation of targeted therapies.
References
- Imatinib - Wikipedia.
- Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech.
- Lessons learned from the development of imatinib - ResearchGate.
- MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC.
- The development of imatinib as a therapeutic agent for chronic myeloid leukemia.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH.
- Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) | Request PDF - ResearchGate.
- MLN8054 and Alisertib (MLN8237): discovery of selective oral Aurora A inhibitors.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Lessons Learnt From Gefitinib and Erlotinib: Key Insights Into Small-Molecule EGFR-targeted Kinase Inhibitors in Non-Small Cell Lung Cancer - PubMed.
- Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed.
- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed.
- Discovering a transformative cancer drug: The case of ibrutinib - PubMed.
- Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC.
- Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients.
- Ibrutinib (PCI-32765), the first BTK (Bruton's tyrosine kinase) inhibitor in clinical trials.
- Gefitinib versus erlotinib as first-line treatment in EGFR mutant advanced lung adenocarcinoma - ERS Publications.
- The Unfolding Story of Imatinib Mesylate for Chronic Myeloid Leukemia | CancerNetwork.
- Xenograft Tumor Assay Protocol.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central.
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research.
- MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PubMed.
- Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Alisertib - Wikipedia.
- Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed.
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrutinib (PCI-32765), the first BTK (Bruton's tyrosine kinase) inhibitor in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib (PCI-32765), the First BTK (Bruton’s Tyrosine Kinase) Inhibitor in Clinical Trials | Semantic Scholar [semanticscholar.org]
- 10. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. research.ajman.ac.ae [research.ajman.ac.ae]
- 23. tandfonline.com [tandfonline.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its inherent structural features, which allow for diverse biochemical interactions and facile synthetic modification, have established it as a "privileged scaffold." This guide provides a comprehensive technical overview for drug development professionals on the central role of pyrimidine in modern therapeutics. We will dissect its foundational chemical properties, explore key synthetic methodologies, analyze its multifaceted mechanisms of action across major disease categories, and delve into the nuanced structure-activity relationships that guide the design of next-generation therapeutic agents. This document is intended to be a self-validating resource, grounding key claims in authoritative references and providing practical, field-proven insights into the strategic application of the pyrimidine core in drug discovery.
The Pyrimidine Core: A Privileged Structural Motif
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4][5] This arrangement confers unique physicochemical attributes that are highly advantageous for drug design. Its status as a privileged scaffold stems from several key properties:
-
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, allowing molecules to form strong and specific interactions with biological targets like enzyme active sites.[6][7]
-
Bioisosteric Versatility: The pyrimidine ring is an effective bioisostere for other aromatic systems, particularly the phenyl ring.[6][7][8] Replacing a phenyl group with a pyrimidine can introduce polarity, improve aqueous solubility, and alter metabolic profiles, often mitigating issues like CYP-mediated metabolism without sacrificing binding affinity.[9]
-
Synthetic Accessibility: The pyrimidine skeleton can be readily synthesized and functionalized at its 2, 4, 5, and 6 positions, allowing for extensive structural diversity to optimize pharmacological properties.[6][7]
-
Biological Precedent: As a core component of nucleobases (cytosine, thymine, and uracil), the pyrimidine structure is intrinsically recognized by numerous biological systems, providing a robust starting point for therapeutic design.[1][2][6]
This combination of features has led to the development of pyrimidine-based drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, immunology, and neurology.[6][8][10]
Synthetic Strategies: From Classical Reactions to Modern Innovations
The construction of the pyrimidine core is a well-established field in organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Key Experimental Protocol: The Biginelli Reaction
The Biginelli reaction is a classic, one-pot multicomponent reaction that efficiently produces dihydropyrimidine derivatives, which can be further modified. Its enduring utility lies in its operational simplicity and the structural complexity it generates in a single step.
Objective: To synthesize a dihydropyrimidine core (a common precursor to various pyrimidine-based drugs).
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an aryl aldehyde (1.0 eq), a β-ketoester such as ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) to the mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically completes within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent to remove residual starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure dihydropyrimidine derivative.
Causality of Experimental Choices:
-
Multicomponent Approach: This strategy is chosen for its high atom economy and efficiency, creating a complex heterocyclic scaffold from simple, readily available precursors in a single operation.[11]
-
Acid Catalysis: The acid catalyst is crucial for activating the aldehyde carbonyl group, facilitating the initial condensation with urea and the subsequent cyclization steps.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Visualization: Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and functionalization of pyrimidine derivatives, starting from a multicomponent reaction.
Caption: Generalized workflow for pyrimidine synthesis.
Pharmacological Applications & Mechanisms of Action
The versatility of the pyrimidine scaffold is evident in its broad range of biological activities.[12] Its derivatives function through diverse mechanisms, often by mimicking endogenous structures.
Anticancer Activity: A Dominant Therapeutic Area
Pyrimidine-based agents are mainstays in oncology, exerting their effects through several key mechanisms.[13]
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, use adenosine triphosphate (ATP) as a phosphate donor. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine portion of ATP, allowing it to act as a competitive inhibitor by binding to the kinase's hinge region.[14] This disrupts downstream signaling pathways that promote tumor cell proliferation and survival.[15] Numerous FDA-approved drugs, including inhibitors of EGFR, CDK, and FAK, are based on this principle.[7][16] For example, pyrimidine derivatives have shown potent inhibitory activity against EGFR mutants (like T790M) that confer resistance to other therapies.[6]
-
Antimetabolite Activity: As structural analogs of natural pyrimidines, drugs like 5-Fluorouracil (5-FU) disrupt nucleic acid synthesis.[1][2] 5-FU is metabolized in the cell to FdUMP, which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[17][18]
Visualization: Kinase Inhibition Mechanism
The diagram below illustrates how a pyrimidine-based inhibitor competitively binds to the ATP pocket of a protein kinase.
Caption: Competitive inhibition of a protein kinase by a pyrimidine scaffold.
Anti-Infective and Anti-Inflammatory Roles
-
Antibacterial Agents: Pyrimidine derivatives can target essential bacterial enzymes not present in humans. For example, some compounds have been designed to inhibit DNA gyrase, a bacterial topoisomerase II responsible for DNA replication and repair, leading to bacterial cell death.[7]
-
Antiviral Agents: As nucleoside analogs, pyrimidine derivatives can be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases.[19] This act of chain termination halts viral replication. This is a primary mechanism for many anti-herpes and anti-HIV drugs.[12][19]
-
Anti-Inflammatory Agents: The mechanism for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20] By suppressing COX activity, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.[20]
Structure-Activity Relationship (SAR) and Drug Design
Systematic modification of the pyrimidine scaffold is a cornerstone of medicinal chemistry used to fine-tune a compound's pharmacological profile.[4][5]
Key Modification Points and Their Impact
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[5][21]
| Position | Typical Modifications | Resulting Impact on Activity |
| C2 | Amino, Substituted Amines, Alkyl/Aryl groups | Crucial for kinase hinge binding; modifications significantly alter selectivity and potency. Often a key anchor point. |
| C4 | Amino, Arylamino, Heterocyclic groups | Often extends into the solvent-exposed region of a binding pocket; used to enhance potency and modulate pharmacokinetic properties (e.g., solubility). |
| C5 | Halogens, Small Alkyl groups, Nitriles | Modifies electronic properties and can fill small hydrophobic pockets. C5 substitution can also block metabolic attack, improving stability. |
| C6 | Alkyl, Aryl groups | Can provide steric hindrance to influence conformation or interact with specific sub-pockets of a target enzyme. |
Visualization: SAR Hotspots on the Pyrimidine Core
This diagram highlights the key positions on the pyrimidine ring that are frequently modified during drug optimization campaigns.
Caption: Key points of modification on the pyrimidine scaffold.
Conclusion and Future Outlook
The pyrimidine scaffold is an enduring and powerful tool in the arsenal of the medicinal chemist. Its unique combination of structural rigidity, capacity for specific hydrogen bonding, and synthetic tractability ensures its continued relevance.[22] From foundational anticancer antimetabolites to highly specific targeted kinase inhibitors, pyrimidine derivatives have consistently proven their therapeutic value.[18][23]
Future research will undoubtedly focus on synthesizing novel pyrimidine derivatives to address emerging challenges, such as overcoming drug resistance in cancer and infectious diseases.[24] The integration of computational chemistry and machine learning will further accelerate the design of new pyrimidine-based agents with optimized potency, selectivity, and pharmacokinetic profiles, solidifying the pyrimidine core as a central leitmotif in drug discovery for decades to come.[20][24]
References
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Recent Advances in Pyrimidine-Based Drugs. ResearchGate.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publisher.
- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Pharmaffiliates.
- Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Unknown Source.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). OUCI.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. PubMed.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Pyrimidine: A Privileged Scaffold for the Development of Anticanc... - Ingenta Connect. Ingenta Connect.
- Pyrimidine scaffold: Significance and symbolism. Wisdom Library.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- Design strategy of new pyrimidine hybrid compounds as anticancer agent.. ResearchGate.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Unknown Source.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis.
- Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed.
- Different examples of FDA-approved pyrimidine-based antimicrobial drugs.. ResearchGate.
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed.
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry - ACS Publications.
- Ring Bioisosteres. Cambridge MedChem Consulting.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 24. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
role of bromine substitution in pyrimidine inhibitors
An In-depth Technical Guide: The Strategic Role of Bromine Substitution in Pyrimidine Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical attributes, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile core for designing targeted inhibitors.[3] A key strategy in the optimization of pyrimidine-based inhibitors is the introduction of halogen atoms, with bromine, in particular, playing a multifaceted role. This guide provides a detailed exploration of the strategic incorporation of bromine into pyrimidine inhibitors, elucidating its impact on synthesis, physicochemical properties, structure-activity relationships (SAR), and overall pharmacological profile. We will delve into the mechanistic underpinnings of bromine's influence, from the formation of critical halogen bonds to its effects on metabolic stability, providing field-proven synthetic protocols and data-driven insights for researchers in drug discovery and development.
The Pyrimidine Scaffold: A Privileged Core in Drug Design
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil.[4][5] This inherent biological relevance has made it a highly attractive starting point for the development of therapeutic agents that can modulate the activity of enzymes and receptors.[6] The nitrogen atoms in the ring act as hydrogen bond acceptors, while the overall π-deficient character of the ring influences its interactions with biological targets.[7][8] Pyrimidine derivatives have found broad therapeutic applications, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, underscoring the scaffold's versatility.[3][5]
The process of lead optimization often involves fine-tuning the properties of a core scaffold through chemical modification. Halogenation is a powerful tool in this process. While historically viewed as simple hydrophobic substituents used to enhance membrane permeability, it is now understood that heavier halogens like bromine and iodine can act as Lewis acids, forming specific, directional, non-covalent interactions known as halogen bonds.[9][10] This interaction, driven by a region of positive electrostatic potential on the halogen atom known as a "σ-hole," has become a critical consideration in rational drug design.[11]
The Physicochemical Impact of Bromine Substitution
Substituting a hydrogen atom on the pyrimidine ring with bromine profoundly alters the molecule's electronic and steric properties.
-
Electronic Effects: Bromine is an electronegative atom that withdraws electron density from the pyrimidine ring through an inductive effect. This can influence the pKa of the molecule and the reactivity of other positions on the ring.[8]
-
Steric Effects: With a van der Waals radius of approximately 185 pm, bromine is significantly larger than hydrogen, introducing steric bulk that can be exploited to achieve selective binding to a target protein by probing specific pockets.[12]
-
Halogen Bonding: The most significant contribution of bromine in many modern inhibitors is its ability to act as a halogen bond donor.[13] The σ-hole on the bromine atom can interact favorably with electron-rich Lewis bases in a protein's active site, such as the backbone carbonyl oxygens or the side chains of serine, threonine, or aspartate residues.[9][11] This directional interaction can significantly enhance binding affinity and specificity, anchoring the inhibitor in a desired orientation.[9] The strength of this bond follows the trend I > Br > Cl > F.[9]
Figure 1: Halogen bond between a brominated ligand and a protein.
Synthesis of Brominated Pyrimidine Scaffolds
The introduction of a bromine atom onto the pyrimidine ring is a crucial synthetic step. The C-5 position is the most common site for electrophilic substitution as it is the least electron-deficient position on the ring.[14] A variety of reagents and protocols have been developed to achieve this transformation, with the choice depending on the specific substrate and desired reactivity.
Common Brominating Agents
-
Molecular Bromine (Br₂): This is a classic but harsh method, often requiring elevated temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction in a solvent like nitrobenzene.[14][15]
-
N-Bromosuccinimide (NBS): NBS is a more versatile and easier-to-handle reagent than liquid bromine. It is widely used for the bromination of various pyrimidine and purine nucleosides, often in polar aprotic solvents like DMF or acetonitrile.[16][17]
-
1,3-dibromo-5,5-dimethylhydantoin (DBH): DBH is another effective reagent for smooth bromination of pyrimidine rings at the C-5 position. The reaction efficiency can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[17]
Experimental Protocols
Protocol 3.2.1: Bromination using N-Bromosuccinimide (NBS) [14]
This protocol is suitable for the bromination of activated pyrimidine substrates.
-
Dissolution: Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.
-
Reaction: Stir the resulting mixture at 0°C for 30 minutes.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.[14]
Protocol 3.2.2: Lewis Acid-Enhanced Bromination with DBH [17]
This protocol is highly efficient for both protected and unprotected nucleosides.
-
Dissolution: Prepare a stirred solution of the pyrimidine substrate (1.0 mmol) in an aprotic solvent such as CH₂Cl₂ or DMF (5 mL).
-
Addition of Reagents: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 mmol, 1.1 equiv of Br) and TMSOTf (0.55 mmol) to the solution.
-
Reaction: Stir the mixture at ambient temperature. The reaction time can vary from minutes to several hours (e.g., 6 hours).[17]
-
Monitoring: Monitor the reaction for the absence of starting material using TLC.
-
Work-up: Upon completion, perform an aqueous work-up. If CH₂Cl₂ is the solvent, the product can often be isolated in high purity without column chromatography.[17]
-
Purification: If necessary, purify the crude product by crystallization or column chromatography.
Figure 2: General workflow for the synthesis of brominated pyrimidines.
Structure-Activity Relationship (SAR) of Brominated Pyrimidine Inhibitors
The introduction of bromine provides a powerful handle for tuning the biological activity of pyrimidine inhibitors. The position and context of the bromine atom are critical.[4][5]
Impact on Binding Affinity and Potency
The primary role of bromine in many potent inhibitors is to enhance binding affinity through halogen bonding. By positioning the bromine atom to interact with a suitable Lewis basic acceptor in the target's active site, a significant gain in potency can be achieved.
For example, in the development of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, it was found that a bromine atom at the 3-position of the pyrrolo ring was a critical requirement for inhibitory activity. Similarly, a series of 5-bromo-pyrimidine derivatives were synthesized and showed potent activity as Bcr/Abl tyrosine kinase inhibitors, demonstrating the effectiveness of this substitution in another important cancer target.[18]
Enhancing Selectivity
The specific, directional nature of halogen bonds can be leveraged to achieve inhibitor selectivity. If the active sites of two related kinases differ by a single amino acid at a key position, a bromine atom can be used to form a selective interaction with the desired target. For instance, if one kinase has a backbone carbonyl oxygen ideally positioned to accept a halogen bond while an off-target kinase presents a non-polar residue at the same location, the brominated inhibitor will preferentially bind to the intended target.
Modulating Pharmacokinetic (PK) Properties
Beyond direct target interactions, bromine substitution can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Lipophilicity: Bromine increases the lipophilicity of a molecule, which can improve membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Metabolism: The C-Br bond is generally stable to metabolic degradation. Placing a bromine atom at a site that is otherwise susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Case Study: 5-Bromo-Pyrimidine Derivatives as Bcr/Abl Kinase Inhibitors
To illustrate these principles, we examine a study where a series of novel 5-bromo-pyrimidine derivatives were designed as potential anticancer agents targeting the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[18] The synthesis started from 5-bromo-2,4-dichloropyrimidine, a versatile building block that allows for sequential nucleophilic substitution at the C2 and C4 positions.[3][19]
Table 1: In Vitro Cytotoxic and Bcr/Abl Kinase Inhibitory Activity of Selected 5-Bromo-Pyrimidine Derivatives [18]
| Compound ID | Structure (R group variation) | Bcr/Abl Kinase Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) against K562 cells |
| 5c | 2-chloro-N-(3-ethynylphenyl) | 0.041 ± 0.002 | 0.011 ± 0.001 |
| 5e | 2-chloro-N-(3-aminophenyl) | 0.038 ± 0.003 | 0.015 ± 0.002 |
| 6g | 2-morpholino-N-(4-methylphenyl) | 0.045 ± 0.001 | 0.019 ± 0.001 |
| 9e | 2-((3-aminophenyl)amino)-N-(4-methylphenyl) | 0.035 ± 0.002 | 0.012 ± 0.002 |
| 9f | 2-((3-ethynylphenyl)amino)-N-(4-methylphenyl) | 0.029 ± 0.001 | 0.009 ± 0.001 |
| 10c | 2-((3-aminophenyl)amino)-N-(3-ethynylphenyl) | 0.048 ± 0.003 | 0.021 ± 0.001 |
| Dasatinib | Positive Control | 0.002 ± 0.001 | 0.001 ± 0.000 |
Data synthesized from reference[18]. The structures are complex derivatives of the 5-bromo-pyrimidine core.
The results show that several compounds, particularly 9f , exhibited potent Bcr/Abl kinase inhibition and high cytotoxicity against the K562 leukemia cell line, with IC₅₀ values in the nanomolar range.[18] The 5-bromo substituent is a key feature of this series, likely contributing to the overall binding affinity within the kinase active site. These compounds were identified as promising leads for further development as alternatives to existing therapies.[18]
Characterization of Brominated Pyrimidines
Confirming the successful synthesis and structure of brominated pyrimidine inhibitors is essential. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and the position of the bromine atom, which influences the chemical shifts of adjacent protons and carbons.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature for a monobrominated compound.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.[18]
-
X-ray Crystallography: For definitive structural proof and to study binding modes, co-crystallization of the inhibitor with its target protein allows for the direct visualization of interactions, including halogen bonds.[20]
Conclusion and Future Outlook
The strategic substitution of bromine on the pyrimidine core is a powerful and well-established strategy in modern drug discovery. Far from being a simple bulky group, bromine's ability to form specific and stabilizing halogen bonds has made it an indispensable tool for enhancing inhibitor potency and selectivity.[21] Furthermore, its influence on pharmacokinetic properties allows for the fine-tuning of a compound's drug-like characteristics. The synthetic accessibility of brominated pyrimidines, facilitated by robust and versatile bromination protocols, ensures their continued use as key intermediates in the development of new therapeutics.[22]
Future research will likely focus on a more sophisticated application of halogen bonding principles, aided by advanced computational modeling to predict optimal interactions within a target active site.[11] As our understanding of the subtle interplay between electronic, steric, and non-covalent interactions continues to grow, the role of bromine in designing the next generation of highly selective and potent pyrimidine inhibitors is set to expand even further.
References
- Benchchem. (n.d.).
- Kumar, A., et al. (2012).
- Srivastava, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- Reddy, Y. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Ferreira da Silva, F., et al. (2021).
- Srivastava, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH Public Access. [Link]
- Albright, J. D. (1976). Process for bromination of pyrimidine.
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
- Varghese, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
- Ibrahim, M. A. A. (2012). Molecular Mechanical Study of Halogen Bonding in Drug Discovery.
- Anonymous. (2020). SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY.
- El-Sayed, N. F., et al. (2023).
- Egbujor, M. C., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
- Cavallo, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
- Egbujor, M. C., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
- Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. [Link]
- Anonymous. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]
- Egbujor, M. C., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Ramos-Márquez, M. E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Lakshmi, V., & Ravikanth, M. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions. [Link]
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]
- Anonymous. (n.d.). Marketed drugs having pyrimidine pharmacophore.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scialert.net [scialert.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 16. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijesrr.org [ijesrr.org]
- 20. Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Synthesis Protocol: A Robust and Scalable Synthesis of 4-(4-Bromophenyl)pyrimidin-2-amine
Introduction and Strategic Overview
4-(4-Bromophenyl)pyrimidin-2-amine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structure, featuring a 2-aminopyrimidine core linked to a bromophenyl moiety, serves as a versatile scaffold for the development of potent kinase inhibitors, receptor antagonists, and other biologically active agents. The bromine atom provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of diverse compound libraries.[1][2]
This document provides a detailed, field-proven protocol for the synthesis of this compound. The selected strategy is a classic and reliable two-step approach that proceeds through a chalcone-like intermediate. This method is favored for its operational simplicity, use of readily available starting materials, and consistent, high-yielding results, making it suitable for both small-scale research and large-scale production.
The core of this synthesis relies on two fundamental organic transformations:
-
Enaminone Formation: A Claisen-Schmidt-type condensation between 4-bromoacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an activated chalcone intermediate.
-
Pyrimidine Ring Cyclocondensation: The subsequent reaction of the enaminone intermediate with guanidine, which acts as a binucleophilic component to construct the 2-aminopyrimidine heterocycle.[3][4]
This protocol is designed to be a self-validating system, with clear explanations for each step, ensuring reproducibility and providing insights for potential troubleshooting.
Synthetic Workflow and Mechanism
The overall synthetic pathway is illustrated below. The first step involves the formation of an enaminone, (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one, which serves as a key electrophilic intermediate. In the second step, guanidine hydrochloride is treated with a base to generate free guanidine, which then undergoes a cyclocondensation reaction with the enaminone to yield the target product.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Rationale: The cyclocondensation of the enaminone with guanidine is a robust example of heterocyclic synthesis.[5][6] The reaction is initiated by a nucleophilic Michael-type addition of one of the amino groups of guanidine to the β-carbon of the enaminone. This is followed by an intramolecular cyclization, where a second amino group attacks the carbonyl carbon. The sequence concludes with the elimination of dimethylamine and water to afford the stable, aromatic 2-aminopyrimidine ring system. The use of a strong base like sodium ethoxide is crucial for deprotonating the guanidinium salt to generate the reactive, free guanidine nucleophile.[7]
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Part A: Synthesis of (E)-3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one
This step creates the activated chalcone intermediate necessary for pyrimidine ring formation.
Materials:
-
4-Bromoacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (10.0 g, 50.2 mmol, 1.0 equiv).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.9 g, 13.5 mL, 100.5 mmol, 2.0 equiv).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting ketone spot is consumed.
-
After completion, cool the reaction mixture to room temperature (20-25 °C) and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid cake with cold diethyl ether (2 x 30 mL) to remove residual DMF-DMA and other impurities.
-
Dry the product under vacuum at 40 °C to a constant weight. The intermediate is typically obtained as a bright yellow solid and is used in the next step without further purification.
Part B: Synthesis of this compound
This is the final cyclocondensation step to form the target molecule.
Materials:
-
(E)-3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one (from Part A)
-
Guanidine Hydrochloride[7]
-
Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (6.1 g, 63.8 mmol, 1.5 equiv).
-
Add anhydrous ethanol (200 mL) and stir to dissolve.
-
Carefully add sodium ethoxide (4.3 g, 63.8 mmol, 1.5 equiv) portion-wise to the solution. Note: This is an exothermic reaction. Alternatively, a solution of NaOH in ethanol can be used. A precipitate of sodium chloride will form.
-
Stir the resulting suspension at room temperature for 20 minutes to ensure complete formation of free guanidine.
-
Add the (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one intermediate (10.8 g, 42.5 mmol, 1.0 equiv) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the intermediate is fully consumed.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Pour the concentrated slurry into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove salts and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 60 °C.
-
For purification, recrystallize the crude solid from hot ethanol or isopropanol to yield this compound as a pure, off-white to pale yellow solid.
Data Summary and Characterization
| Parameter | Step A: Enaminone Synthesis | Step B: Pyrimidine Synthesis |
| Key Reactants | 4-Bromoacetophenone, DMF-DMA | Enaminone, Guanidine HCl, NaOEt |
| Solvent | None (neat reaction) | Anhydrous Ethanol |
| Temperature | 100-110 °C (Reflux) | ~78 °C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Product Appearance | Bright yellow solid | Off-white to pale yellow solid |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic and pyrimidine rings.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Melting Point (m.p.): To assess purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reactants. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm the quality of DMF-DMA. |
| Incomplete reaction in Part B | Insufficient base; inactive guanidine. | Ensure the base (e.g., NaOEt) is fresh and added in the correct stoichiometric amount (at least 1.5 equiv). |
| Product is oily/difficult to crystallize | Presence of impurities. | Ensure thorough washing of the crude product with water. Perform recrystallization carefully, potentially using a different solvent system like ethyl acetate/hexane. |
| Reaction stalls | Poor quality of reagents or solvent. | Use anhydrous ethanol for Part B. Verify the purity of all starting materials. |
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. By leveraging a classical chalcone-guanidine cyclocondensation pathway, this guide enables researchers to produce high-purity material on a multi-gram scale.[8][9] The versatility of the final product as a synthetic intermediate makes this protocol a cornerstone for discovery programs targeting novel therapeutics.
References
- Robertson, G. M. (2007). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of Biospheres.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
- TSI Journals. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. International Journal of Chemical Sciences.
- ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine.
- ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives.
- Author. (n.d.). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Journal Name.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.
- Khan, M. et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research.
- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723.
- Zhang, L. et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry.
- Russian Journal of Organic Chemistry. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide.
- Kappe, C. O. (2000). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Combinatorial Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone.
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
- ResearchGate. (2004). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Bolli, M. H. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Leong, C. N. et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules.
- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Lautens, M. et al. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- Al-Azawi, S. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Kim, H. P. et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules.
- Google Patents. (2017). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
- ResearchGate. (2007). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Engle, K. M. et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Hranjec, M. et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Khan, M. A. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. tsijournals.com [tsijournals.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4-Bromopyrimidines: A Detailed Guide for Medicinal Chemists
The 4-bromopyrimidine scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the C4-bromine atom, which readily participates in various cross-coupling reactions and nucleophilic substitutions, enabling the facile introduction of diverse functionalities. This guide provides an in-depth exploration of one-pot methodologies for the synthesis of 4-bromopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource for accessing these valuable intermediates efficiently and effectively.
The Strategic Value of 4-Bromopyrimidines in Drug Discovery
The pyrimidine ring is a cornerstone of numerous pharmaceuticals due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a bromine atom at the 4-position further enhances the synthetic utility of this scaffold, making 4-bromopyrimidines key precursors in the development of targeted therapies. While direct incorporation of a 4-bromopyrimidine moiety into a final drug product is less common, its role as a reactive intermediate is paramount. For instance, the synthesis of various kinase inhibitors and other targeted agents often involves the displacement of the 4-bromo substituent in a key synthetic step.[3][4]
One-Pot Syntheses: Streamlining Access to 4-Bromopyrimidines
Traditional multi-step syntheses of 4-bromopyrimidines often involve the initial construction of a pyrimidin-4-one (or its tautomeric hydroxypyrimidine form) followed by a separate bromination step. These processes can be time-consuming and may lead to lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction.[5]
Protocol 1: One-Pot Synthesis from N-(Cyanovinyl)amidines
A straightforward and efficient one-pot method for the synthesis of substituted 4-bromopyrimidines involves the acid-catalyzed cyclization of N-(cyanovinyl)amidines. This approach, developed by Chhabria and Shishoo, offers a rapid and convenient route to a variety of 4-bromopyrimidine derivatives.[6]
Reaction Scheme:
Underlying Principles and Causality:
This reaction leverages the enhanced reactivity of the nitrile group towards nucleophilic attack in the presence of a strong acid, such as dry hydrogen bromide. The acidic conditions protonate the nitrile, increasing its electrophilicity and facilitating the intramolecular cyclization by the amidine nitrogen. The bromide ions present in the reaction medium are then incorporated at the 4-position of the newly formed pyrimidine ring. The use of dry HBr in dioxane is crucial to avoid side reactions that could occur in the presence of water.
Detailed Experimental Protocol:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add 10 mmol of the appropriate N-(cyanovinyl)amidine.
-
Stir the resulting mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated pale yellow solid by filtration.
-
Purify the crude product by recrystallization from n-hexane to obtain the pure 4-bromopyrimidine derivative.[6]
Data Summary:
| Substituents | Product | Yield (%) |
| R1=Ph, R2=NHPh, R3=COOEt | 4-Bromo-5-ethoxycarbonyl-6-(phenylamino)-2-phenylpyrimidine | 75 |
| R1=CH3, R2=NHPh, R3=COOEt | 4-Bromo-5-ethoxycarbonyl-2-methyl-6-(phenylamino)pyrimidine | 70 |
Table 1: Representative yields for the one-pot synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines.[6]
Protocol 2: Conversion of Pyrimidin-4-ones to 4-Bromopyrimidines
A common and versatile approach to 4-bromopyrimidines involves the conversion of the corresponding pyrimidin-4-ones using a brominating agent. While often performed as a two-step process, this transformation can be adapted into a one-pot procedure under the right conditions. Phosphorus oxybromide (POBr₃) is a frequently employed reagent for this purpose.
Reaction Scheme:
Mechanistic Insights:
The conversion of a pyrimidin-4-one to a 4-bromopyrimidine using POBr₃ is believed to proceed through a series of steps. The lone pair of electrons on the oxygen of the pyrimidin-4-one attacks the electrophilic phosphorus atom of POBr₃. This is followed by the elimination of a bromide ion, which then acts as a nucleophile, attacking the C4 position of the pyrimidine ring and displacing the oxygen-phosphorus moiety. The driving force for this reaction is the formation of a stable phosphate byproduct.
Detailed Experimental Protocol (General Procedure):
-
To a flask containing the substituted pyrimidin-4-one (1 equivalent), add phosphorus oxybromide (2-3 equivalents).
-
Heat the reaction mixture, typically at reflux, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-bromopyrimidine.
Note: This is a general procedure, and the optimal reaction conditions (temperature, time, and equivalents of POBr₃) may vary depending on the specific substrate.
Applications in Drug Development: The 4-Bromopyrimidine as a Key Intermediate
The synthetic versatility of 4-bromopyrimidines has made them invaluable intermediates in the synthesis of a multitude of drug candidates and approved medicines.
Case Study: Macitentan Intermediate
The endothelin receptor antagonist Macitentan, used for the treatment of pulmonary arterial hypertension, is synthesized using a key pyrimidine intermediate. While the final drug does not contain a bromine atom, the synthesis of a crucial building block, 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlights the importance of halogenated pyrimidines in constructing complex drug molecules.[7] The synthesis of this intermediate involves the conversion of a pyrimidine-4,6-diol to the corresponding dichloropyrimidine using phosphorus oxychloride.[3] A similar strategy could be envisioned for the synthesis of a 4-bromo-6-chloropyrimidine intermediate.
Kinase Inhibitors
The 4-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The synthesis of these compounds often proceeds through a 4-bromopyrimidine intermediate, where the bromine atom is displaced by a primary or secondary amine via a nucleophilic aromatic substitution (SNAr) reaction. This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, various kinase inhibitor patent applications describe the use of substituted 4-bromopyrimidines as key starting materials.
Conclusion and Future Perspectives
One-pot syntheses of 4-bromopyrimidines offer a powerful and efficient means of accessing these synthetically valuable building blocks. The methods described in this guide provide a solid foundation for researchers in drug discovery and development. As the demand for novel and highly specific targeted therapies continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of key intermediates like 4-bromopyrimidines will remain an active area of research. Future efforts will likely focus on the use of catalytic methods and flow chemistry to further streamline these important transformations.
References
- Chhabria, M. T., & Shishoo, C. J. (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. HETEROCYCLES, 51(11), 2723. [URL not available]
- El-Sayed, N. F., & El-Bendary, E. R. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 8(01), 163-173.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Actelion Pharmaceuticals Inc. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. U.S.
- Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, 23(9), 2046–2052.
- Kumar, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromo-Pyrimidine Analogs as Anticancer and Antimicrobial Agents. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925.
- Zhang, W., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Current Research in Green and Sustainable Chemistry, 4, 100108.
- Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- Stonehouse, J., et al. (2007). One-pot four-component reaction for the generation of pyrazoles and pyrimidines. Synlett, (1), 100-104.
- Chen, Y., et al. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. The Journal of Organic Chemistry, 77(9), 4466–4472.
- U.S. Food and Drug Administration. (2024). Novel Drug Approvals for 2024.
- U.S. Food and Drug Administration. (2025). Novel Drug Approvals for 2025.
- Ghorab, M. M., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(12), 2786.
- Yang, G.-f., et al. (2023). One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines. The Journal of Organic Chemistry, 88(7), 4581–4591.
- Arshad, F., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. ACS Omega, 7(1), 1345–1358.
- Lee, J., et al. (2019).
- C4 Therapeutics. (2025, January 14). C4 Therapeutics Announces 2025 Milestones Across Clinical Portfolio of Degrader Medicines Pursuing Targets of High Unmet Need in Oncology [Press release].
- Wu, H., et al. (2022). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 43(1), 136-181.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of substituted pyrimidines, offering high efficiency and broad functional group tolerance.[2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of pyrimidine derivatives, detailing the underlying mechanistic principles, critical reaction parameters, and step-by-step protocols to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate.[4] The catalytic cycle, a fundamental concept for understanding and optimizing this transformation, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyrimidine halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[5] The reactivity of the halide typically follows the order I > Br > Cl.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester (R²-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Successful Pyrimidine Coupling
The success of a Suzuki-Miyaura coupling involving pyrimidine derivatives is highly dependent on the careful selection of several key reaction components.
The Pyrimidine Electrophile (Halopyrimidines)
Halogenated pyrimidines are common starting materials for Suzuki couplings.[1] The electron-deficient nature of the pyrimidine ring makes it more reactive compared to analogous benzene halides.[6]
-
Reactivity of Halogens: The order of reactivity is generally I > Br > Cl >> F. Chloropyrimidines are often used due to their lower cost and commercial availability, but they may require more active catalyst systems.[7][8]
-
Regioselectivity in Polyhalogenated Pyrimidines: In di- or tri-halogenated pyrimidines, the different positions on the ring exhibit distinct reactivities, allowing for selective functionalization. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling due to the favored oxidative addition of palladium into the C4-chlorine bond.[1][9] This inherent difference in reactivity enables sequential, regioselective cross-coupling reactions.[1][10]
The Organoboron Reagent
A variety of organoboron reagents can be employed, with boronic acids and their pinacol esters being the most common.[11]
-
Stability: Boronic acids can be prone to decomposition, particularly protodeboronation.[2] Pinacol esters and MIDA boronates often offer greater stability.[2]
-
Reactivity of Pyrimidine Boronic Acids: The position of the boronic acid group on the pyrimidine ring significantly influences its reactivity.[2]
-
5-Pyrimidinylboronic acids: Generally exhibit good reactivity.[2]
-
4-Pyrimidinylboronic acids: Reactivity can be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.[2]
-
2-Pyrimidinylboronic acids: These are the most challenging coupling partners due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit the reaction, a phenomenon known as the "2-pyridyl problem".[2]
-
The Palladium Catalyst and Ligand
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction.[12]
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[2] Pd(PPh₃)₄ is a versatile catalyst that has been shown to be effective in many pyrimidine couplings.[1][13]
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are known to facilitate both oxidative addition and reductive elimination, which is particularly important for less reactive substrates like chloropyrimidines and sterically hindered partners.[12][14] Highly effective ligands for challenging couplings include biaryl phosphines such as SPhos and XPhos.[12][15]
The Base
The base plays a crucial role in the transmetalation step. Common bases include:
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[2] K₃PO₄ is often effective for a wide range of heterocyclic couplings.[13][15]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be employed.
The Solvent System
The choice of solvent is critical and can significantly impact reaction efficiency.[10]
-
Aqueous Mixtures: A mixture of an organic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, and toluene/ethanol.[1][16] The presence of water is often beneficial for the transmetalation step.
-
Aprotic Solvents: In some cases, aprotic solvents like DMF or toluene are used.[2]
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of pyrimidine derivatives: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[1][17]
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of halogenated pyrimidines.[13][16]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in shorter times.[1][6]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 - 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 2:1)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 100-150 °C) for the designated time (usually 10-30 minutes).[1][2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of pyrimidine derivatives.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various pyrimidine substrates.
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 60-85 | [13] |
| (4-Bromopyrimidin-2-yl)cyclopentylamine | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 20 min | ~85 | [17] |
| 2-Chloropyrimidine | 3-Pyridylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | 1,4-Dioxane/H₂O | RT | 2 h | >95 | [15] |
Troubleshooting and Optimization
Even with established protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[12][15]
-
Inefficient Transmetalation: The choice of base and solvent is critical. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.
-
Protodeboronation: If the boronic acid is unstable, consider using a more stable derivative like a pinacol ester.[2]
-
Inert Atmosphere: Ensure the reaction is carried out under strictly anaerobic conditions to prevent catalyst oxidation.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or catalyst loading may help.
-
Dehalogenation: The pyrimidine starting material may be reduced. This can sometimes be mitigated by adjusting the base or solvent.
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized pyrimidines, providing a direct and efficient route to a wide array of derivatives. A thorough understanding of the reaction mechanism and the interplay between the various reaction components is crucial for successful outcomes. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can effectively harness the power of this cross-coupling reaction to accelerate the discovery and development of novel pyrimidine-based therapeutics and functional materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- Gasiorowski, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1876.
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 9(8), 1342.
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2135-2142.
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health.
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health.
- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry.
- Request PDF. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3396-3398.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Al-Tel, T. H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(5), 317-324.
- Sarris, M. P., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5893-5897.
- EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO [3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. (n.d.). ijpsr.com.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Request PDF. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(48), 17580-17589.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
- RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1575.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- National Institutes of Health. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances, 11(3), 1545-1557.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- GitHub. (n.d.). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine.
- Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Purification of 4-(4-Bromophenyl)pyrimidin-2-amine by Recrystallization: An Application Note and Protocol
Introduction
4-(4-Bromophenyl)pyrimidin-2-amine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid structure, featuring a pyrimidine core linked to a bromophenyl moiety, makes it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps.
This application note provides a detailed guide to the purification of this compound using recrystallization, a robust and scalable technique for the purification of solid organic compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles that govern the successful execution of this critical purification method.
The Foundational Principle: Differential Solubility
Recrystallization is a purification technique predicated on the principle that the solubility of a compound in a solvent is dependent on temperature.[1][2] An ideal recrystallization solvent will dissolve the target compound to a high degree at an elevated temperature, but only sparingly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures or largely insoluble even at elevated temperatures.[1][2] This differential solubility allows for the separation of the desired compound from impurities upon cooling a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For nitrogen-containing heterocyclic compounds like this compound, polar protic solvents are often a good starting point due to the potential for hydrogen bonding with the amine and pyrimidine nitrogens.
A systematic approach to solvent screening is essential. This typically involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and at the solvent's boiling point.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at 25°C (Qualitative) | Solubility at Boiling Point (Qualitative) | Suitability as a Single Solvent |
| Water | 10.2 | 100 | Insoluble | Insoluble | Poor |
| Methanol | 5.1 | 65 | Sparingly Soluble | Soluble | Potentially Good |
| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | Good |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | Poor (low recovery) |
| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | Potentially Good |
| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Potentially Good |
| Heptane | 0.1 | 98 | Insoluble | Insoluble | Poor (as a primary solvent) |
Rationale for Solvent Choice:
Based on preliminary screening, ethanol emerges as a strong candidate for a single-solvent recrystallization. It exhibits the desired solubility profile: sparingly soluble at room temperature and readily soluble at its boiling point. This differential solubility is crucial for achieving a high recovery of the purified product.
For cases where a single solvent does not provide optimal separation, a mixed-solvent system can be employed. A common and effective strategy is to use a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. For this compound, an ethanol/water mixed-solvent system is a viable alternative. In this system, the crude compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until the solution becomes faintly turbid, indicating the point of saturation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is recommended for routine purification where impurities are known to be significantly more soluble in ethanol than the target compound.
Workflow for Single-Solvent Recrystallization
Sources
Application Notes & Protocols: A Scientist's Guide to Column Chromatography for Pyrimidine Compound Purification
This guide provides a comprehensive, in-depth protocol for the purification of pyrimidine compounds using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the underlying principles and rationale behind experimental choices. It is structured to serve as a self-validating system, grounded in authoritative scientific principles to ensure robust and reproducible results.
Foundational Principles: Pyrimidines and the Chromatographic Separation
Pyrimidines are heterocyclic aromatic organic compounds similar to purines. As fundamental components of nucleic acids (cytosine, thymine, and uracil), they are of paramount importance in biochemical and pharmaceutical research. The synthesis of pyrimidine derivatives often results in complex mixtures containing starting materials, byproducts, and the desired target compound. Column chromatography is a cornerstone technique for isolating and purifying these compounds, enabling downstream applications that demand high purity.
The separation in column chromatography is governed by the differential partitioning of the analyte (the pyrimidine compound) between a stationary phase and a mobile phase.[1][2] The choice of these two phases is critical and depends on the physicochemical properties of the pyrimidine derivative, particularly its polarity.
Sources
Application Note: A Validated RP-HPLC Method for Purity Determination of 4-(4-Bromophenyl)pyrimidin-2-amine
Abstract
This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 4-(4-Bromophenyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The described protocol is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. This method is suitable for quality control and stability testing in drug development and manufacturing environments.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety and efficacy.[3] Therefore, a reliable and validated analytical method is essential for monitoring the purity of this compound throughout the manufacturing process and during stability studies.[4][5]
High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][6] This application note details the development and validation of an RP-HPLC method designed to provide a clear separation of this compound from its potential process-related impurities and degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The selection of chromatographic conditions was based on the physicochemical properties of this compound, which is a relatively nonpolar molecule due to the bromophenyl group.[7][8] A reversed-phase C18 column was chosen to provide adequate retention and separation based on hydrophobicity.[9] A gradient elution was employed to ensure the timely elution of the main component while also resolving potential impurities with a wider range of polarities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of impurities at low levels.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12]
Specificity
Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the main analyte. The method was found to be specific, with no interference from the diluent at the retention time of this compound.
Linearity
The linearity of the method was assessed by preparing a series of solutions of the reference standard at concentrations ranging from 0.05% to 150% of the standard concentration (0.1 mg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result |
| Range | 0.05 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (50%, 100%, and 150% of the standard concentration). The recovery of the spiked standard was then calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 50% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 150% | 99.5 | 0.6 |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
| Precision Type | %RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established at a ratio of approximately 10:1.
| Parameter | Result (µg/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
Protocol Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using this HPLC method.
Caption: Experimental workflow from sample preparation to final report generation.
Discussion of Potential Impurities
The synthesis of 2-aminopyrimidines can involve several steps where impurities may be introduced.[13][14] Potential impurities for this compound could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Byproducts from incomplete reactions.
-
Degradation products: Formed due to exposure to light, heat, or acid/base conditions.
The developed gradient method is designed to separate compounds with different polarities, making it effective for resolving such impurities from the main analyte peak. The specificity of the method ensures that these potential impurities can be accurately quantified.
The logical flow of the purity analysis is depicted in the following diagram:
Caption: Logical flow for the HPLC purity analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. It has been thoroughly validated in accordance with ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This method is well-suited for routine quality control analysis in the pharmaceutical industry to ensure the quality and consistency of this important synthetic intermediate.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- LookChem. (n.d.). Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE.
- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine.
- PubChem. (n.d.). 4-(4-Bromophenyl)pyridine.
- PubChemLite. (n.d.). This compound (C10H8BrN3).
- SciSpace. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives.
Sources
- 1. Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE | lookchem [lookchem.com]
- 2. Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021) | Eclair Venturini Filho | 28 Citations [scispace.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. asianjpr.com [asianjpr.com]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
Introduction: The Strategic Role of the Pyrimidine Scaffold in Kinase Inhibitor Discovery
An in-depth guide to the use of 4-(4-Bromophenyl)pyrimidin-2-amine in in vitro kinase assays for researchers, scientists, and drug development professionals.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective ATP-competitive inhibitors. This compound serves as a key chemical intermediate in this process. While not typically a potent kinase inhibitor itself, its structure provides a versatile foundation for synthetic elaboration. The bromine atom on the phenyl ring is particularly useful, offering a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties against target kinases, which frequently include receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases such as those in the ROCK family.
This application note provides a comprehensive guide for researchers utilizing this compound as a scaffold to synthesize and subsequently characterize novel kinase inhibitors. We will detail the principles of robust in vitro kinase assay design, provide step-by-step protocols for compound characterization, and discuss best practices for data analysis and interpretation.
Foundational Principles of In Vitro Kinase Assays
An in vitro kinase assay is a controlled biochemical experiment designed to measure the enzymatic activity of a kinase. The core principle involves quantifying the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein). The inhibitory potential of a test compound is determined by its ability to reduce this phosphotransferase activity.
A successful and reliable kinase assay depends on the careful optimization of several key components:
-
Kinase: A purified, active enzyme preparation is essential. The concentration should be chosen to ensure the reaction is linear with respect to time and that the signal-to-background ratio is sufficient.
-
Substrate: The substrate must be specific to the kinase of interest and present at a concentration that allows for sensitive detection of inhibition. Often, the substrate concentration is kept at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be effectively evaluated.
-
ATP: As the phosphate donor, ATP concentration is a critical parameter. For determining the potency (IC50) of ATP-competitive inhibitors, the ATP concentration is typically set near its Km for the specific kinase.
-
Assay Buffer: The buffer system must maintain a stable pH and contain necessary cofactors (e.g., Mg2+) for optimal kinase activity. Additives like DTT can prevent enzyme oxidation, and BSA can reduce non-specific binding of reagents to the assay plate.
The following diagram illustrates the generalized workflow for screening potential kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibitor screening assay.
Protocol: IC50 Determination of a Novel Inhibitor Using the ADP-Glo™ Kinase Assay
This protocol describes a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
-
Test Compound: Synthesized from this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Purified active kinase of interest (e.g., ROCK1).
-
Substrate: Appropriate peptide substrate for the kinase (e.g., S6K1tide for ROCK1).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101).
-
Assay Plates: White, low-volume, 384-well plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Protocol
1. Reagent Preparation:
-
Test Compound Dilution: Prepare a serial dilution of your test compound.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from your 10 mM stock.
-
Further dilute this series 1:25 in assay buffer to create the final 4X working solutions. This intermediate dilution minimizes the final DMSO concentration.
-
-
Kinase Solution (4X): Dilute the kinase stock in assay buffer to a final concentration of 4X the desired assay concentration (e.g., 20 ng/well).
-
Substrate/ATP Mix (4X): Prepare a solution containing the substrate and ATP in assay buffer. The concentration should be 4X the final desired concentration (e.g., 100 µM substrate and 40 µM ATP).
2. Assay Plate Setup:
-
Dispense Compound: Add 2.5 µL of the 4X test compound working solutions to the appropriate wells of the 384-well plate.
-
Controls:
-
No Inhibitor (100% Activity): Add 2.5 µL of assay buffer containing 1% DMSO.
-
No Enzyme (Background): Add 2.5 µL of assay buffer containing 1% DMSO.
-
-
Add Kinase: Add 2.5 µL of the 4X kinase solution to all wells except the "No Enzyme" controls. For the "No Enzyme" wells, add 2.5 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
3. Kinase Reaction:
-
Initiate Reaction: Add 5 µL of the 4X Substrate/ATP mix to all wells to start the reaction. The total volume is now 10 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
4. Signal Detection:
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration at which the test compound inhibits 50% of the kinase activity (the IC50 value).
1. Calculation of Percent Inhibition:
The raw data (Relative Light Units, RLU) is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max_Activity - RLU_Background))
Where:
-
RLU_Inhibitor is the signal from wells with the test compound.
-
RLU_Background is the average signal from the "No Enzyme" control wells.
-
RLU_Max_Activity is the average signal from the "No Inhibitor" control wells.
2. IC50 Curve Fitting:
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The following diagram outlines the data processing workflow.
Caption: Workflow for IC50 determination from raw assay data.
Sample Data Presentation
Data should be tabulated clearly to show the relationship between inhibitor concentration and enzyme activity.
| Compound Conc. (nM) | Log Conc. | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,234 | 98.5% |
| 3333 | 3.52 | 18,987 | 94.2% |
| 1111 | 3.05 | 35,432 | 75.1% |
| 370 | 2.57 | 89,765 | 12.5% |
| 123 | 2.09 | 98,543 | 2.1% |
| 0 (Max Signal) | N/A | 100,654 | 0.0% |
| Bkgd (No Enzyme) | N/A | 13,098 | N/A |
Note: This is hypothetical data for illustrative purposes.
Troubleshooting Common Assay Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contaminated reagents (ATP in substrate) - Non-enzymatic hydrolysis of ATP | - Use high-purity reagents. - Run a "no enzyme, no inhibitor" control to assess reagent stability. |
| Low Signal-to-Background | - Insufficient enzyme activity - Suboptimal reaction conditions | - Increase enzyme concentration or incubation time (check for linearity). - Optimize buffer pH, Mg2+ concentration. |
| Poor Z'-factor (< 0.5) | - High variability in assay wells - Small dynamic range | - Check pipetting accuracy and mixing. - Ensure reagents are fully thawed and mixed. - Optimize assay as for low signal-to-background. |
| Inconsistent IC50 Values | - Compound solubility issues - Instability of the compound in buffer | - Check compound solubility in assay buffer. - Reduce pre-incubation time. - Ensure final DMSO concentration is consistent across all wells. |
References
- Ruperto, V., et al. (2021). The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery. Molecules.
- Blagden, S. P., & de Bono, J. (2005). Drugging the cancer kinome: progress and challenges in developing targeted therapeutics. Cell Cycle.
- Cee, V. J., et al. (2007). The discovery of potent, selective, and orally bioavailable inhibitors of rho-kinase (ROCK-1 and ROCK-2) using a 2-aminopyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters.
Application Note: A Comprehensive Guide to Cell-Based Efficacy Testing of 4-(4-Bromophenyl)pyrimidin-2-amine
Introduction
The relentless pursuit of targeted therapies has identified protein kinases as a critical class of enzymes in cellular signaling and disease, with their dysregulation being a hallmark of pathologies like cancer.[1] The aminopyrimidine scaffold has emerged as a privileged structure in designing potent and selective kinase inhibitors.[1][2] This is due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] 4-(4-Bromophenyl)pyrimidin-2-amine belongs to this versatile class of compounds, suggesting its potential as a targeted therapeutic agent, likely a kinase inhibitor.
This guide provides a comprehensive framework for evaluating the cellular efficacy of this compound. We present a logical, tiered approach, beginning with foundational assays to determine its impact on cell viability and proliferation, followed by mechanistic assays to elucidate the mode of action, and finally, target-specific assays to confirm its interaction with intended cellular targets. This multi-assay strategy is designed to build a robust data package, providing deep insights into the compound's therapeutic potential.
Our general workflow is designed to systematically characterize the compound's effects, moving from broad phenotypic outcomes to specific molecular mechanisms.
Caption: General workflow for characterizing this compound efficacy.
Part 1: Foundational Efficacy Assays
The initial step in characterizing any potential therapeutic compound is to determine its fundamental effect on cell populations. We begin by assessing the compound's potency in reducing cell viability and then distinguish whether this effect is primarily cytotoxic (cell-killing) or cytostatic (inhibition of proliferation).
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The concentration of these insoluble crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active (living) cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to the presumed target) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible.[3]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommended Value | Source(s) |
| Cell Seeding Density | 1 x 10⁴ cells/well | [4] |
| Compound Incubation | 72 hours | [4] |
| MTT Concentration | 0.5 mg/mL (final) | |
| Solubilization | DMSO | [4] |
| Absorbance Wavelength | 590 nm |
Part 2: Mechanistic Assays
Once the IC50 is established, the next step is to understand how the compound exerts its effects. Key questions include whether it induces programmed cell death (apoptosis) or if it halts the cell division cycle.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[5][6] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to detect these early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[5] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible, using appropriate compensation controls.
Interpretation of Results:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate DNA content. Treatment with a kinase inhibitor often leads to an accumulation of cells in a specific phase, indicating cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[7] Incubate for at least 2 hours at -20°C.[8]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[9]
-
Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Part 3: Target Engagement and Pathway Analysis
After identifying the phenotypic and mechanistic effects, the final step is to confirm that the compound directly interacts with its intended molecular target within the cell and modulates the relevant downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[10] The principle is based on ligand-induced thermal stabilization.[11][12] When a protein binds to a ligand (like our compound), its structure is stabilized, and its melting temperature increases.[11] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain soluble at higher temperatures.[13] The amount of soluble target protein remaining at each temperature is then quantified.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound at a saturating concentration and a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler, followed by a cooling step.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein fraction by high-speed centrifugation.[14]
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein using a method like Western blotting or ELISA.[14]
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.[12]
Western Blot for Downstream Pathway Modulation
Principle: Since this compound is likely a kinase inhibitor, its binding to the target kinase should inhibit the phosphorylation of downstream substrate proteins.[15] Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of a target's substrate (phospho-specific antibodies), we can measure the compound's effect on the kinase's activity within the cell.[16] A reduction in the phospho-protein signal upon treatment indicates successful target inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound as before. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17] Keep samples on ice at all times.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a blocking buffer like 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk , as it contains phosphoproteins (casein) that can cause high background.[16][17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated substrate of the target kinase. In parallel, run identical blots and probe for the total (unphosphorylated) form of the substrate protein as a loading control.[18]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative decrease in phosphorylation caused by the compound.
Conclusion
This application note outlines a systematic, multi-faceted approach to characterize the cellular efficacy of this compound. By progressing from foundational viability assays to detailed mechanistic and target engagement studies, researchers can build a comprehensive understanding of the compound's potency, mechanism of action, and cellular target validity. This rigorous workflow ensures that the resulting data is robust, reproducible, and provides a solid foundation for further preclinical and clinical development.
References
- Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Accessed January 10, 2026. [Link]
- ResearchGate. "WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL". Accessed January 10, 2026. [Link]
- PMC, NIH. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Accessed January 10, 2026. [Link]
- Profacgen. "Cell-based Kinase Assays". Accessed January 10, 2026. [Link]
- protocols.io. "MTT Assay protocol". Accessed January 10, 2026. [Link]
- University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide". Accessed January 10, 2026. [Link]
- Creative Biolabs. "Immuno-oncology Cell-based Kinase Assay Service". Accessed January 10, 2026. [Link]
- Flow Cytometry Facility. "DNA Staining with Propidium Iodide for Cell Cycle Analysis". Accessed January 10, 2026. [Link]
- I.R.I.S. "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity". Accessed January 10, 2026. [Link]
- Bio-Rad Antibodies. "Detection of Phosphorylated Proteins by Western Blotting". Accessed January 10, 2026. [Link]
- Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Accessed January 10, 2026. [Link]
- PMC, NIH. "Assaying cell cycle status using flow cytometry". Accessed January 10, 2026. [Link]
- Canberra IP. "Aminopyrimidine-based kinase inhibitors for treatment of cancer". Accessed January 10, 2026. [Link]
- ACS Publications. "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT". Accessed January 10, 2026. [Link]
- NCBI. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Accessed January 10, 2026. [Link]
- PLOS One. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance". Accessed January 10, 2026. [Link]
- PubMed. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance". Accessed January 10, 2026. [Link]
- ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Accessed January 10, 2026. [Link]
- PubMed Central. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". Accessed January 10, 2026. [Link]
- CETSA. "CETSA". Accessed January 10, 2026. [Link]
- News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)". Accessed January 10, 2026. [Link]
- Annual Reviews. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies". Accessed January 10, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. inventbiotech.com [inventbiotech.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Note: A Comprehensive Workflow for Characterizing the Antiproliferative Activity of 4-(4-Bromophenyl)pyrimidin-2-amine
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Pyrimidine derivatives have been successfully developed as anticancer agents, often functioning by inhibiting key regulators of cell proliferation and survival.[3][4][5] 4-(4-Bromophenyl)pyrimidin-2-amine is a novel synthetic compound belonging to this promising class. Its structural features, including the bromophenyl group, suggest a potential for potent and specific interactions with biological targets implicated in cancer progression.[6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to thoroughly characterize the antiproliferative activity of this compound. The workflow detailed herein is designed as a self-validating system, progressing from an initial assessment of cytotoxicity to in-depth mechanistic studies, including cell cycle analysis and the detection of apoptotic markers. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Hypothesized Mechanism of Action: Targeting Cell Cycle Progression
Many aminopyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression, such as Polo-like kinase 4 (PLK4) or Cyclin-Dependent Kinases (CDKs).[7] Dysregulation of these kinases leads to uncontrolled cell division, a hallmark of cancer. We hypothesize that this compound may induce antiproliferative effects by arresting the cell cycle at a critical checkpoint, such as the G2/M transition, thereby preventing mitotic entry and ultimately leading to apoptotic cell death. The following protocols are designed to rigorously test this hypothesis.
Figure 1: Hypothetical mechanism of this compound targeting the G2/M cell cycle checkpoint.
Integrated Experimental Workflow
A multi-assay approach is essential for a robust characterization of a novel compound. Our recommended workflow begins with a broad assessment of cell viability to determine the compound's potency (IC50). Positive hits are then subjected to more detailed mechanistic assays to elucidate the specific cellular processes being affected.
Figure 2: Recommended workflow for characterizing the antiproliferative activity of the target compound.
Protocol 1: Assessment of Cytotoxicity Using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for quantifying cell viability.[8] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[11] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12]
-
Rationale: Seeding an optimal number of cells is crucial; too few may lead to a weak signal, while too many may result in overgrowth and nutrient depletion, confounding the results.
-
Include wells for "vehicle control" (DMSO), "untreated control", and "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with the highest concentration of DMSO used to the vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[11]
-
Rationale: The incubation time must be sufficient for formazan development but short enough to avoid toxicity from the MTT reagent itself.
-
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis & Presentation:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the Percentage Viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Table 1: Sample MTT Assay Data and IC50 Calculation
| Concentration (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100.0% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 5 | 0.950 | 76.0% |
| 10 | 0.630 | 50.4% |
| 25 | 0.250 | 20.0% |
| 50 | 0.100 | 8.0% |
| 100 | 0.055 | 4.4% |
| Calculated IC50 | ~9.9 µM |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Cells are permeabilized and stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content: cells in G2/M (4n DNA) will have twice the fluorescence of cells in G0/G1 (2n DNA). An accumulation of cells in a specific phase indicates cell cycle arrest.
Materials:
-
Treated and control cells from culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[14]
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation and Fixation:
-
Culture and treat cells in 6-well plates or T-25 flasks with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest cells (including floating cells in the supernatant, which may be apoptotic) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet (approx. 1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[14]
-
Rationale: Dropwise addition of cold ethanol prevents cell clumping and ensures proper fixation, which permeabilizes the cells for dye entry.
-
Fix for at least 2 hours at 4°C (or overnight at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C.
-
Rationale: RNase A treatment is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[15]
-
Use appropriate gating strategies to exclude cell debris and doublets.
-
Generate a histogram of PI fluorescence intensity (DNA content).
-
Data Analysis & Presentation:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the control. An increase in the G2/M population, for example, would confirm the hypothesized G2/M arrest.
-
Note the presence of a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.
Table 2: Sample Cell Cycle Distribution Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 55.2% | 25.1% | 19.7% | 1.5% |
| Compound (10 µM) | 20.5% | 15.3% | 64.2% | 12.8% |
Protocol 3: Detection of Apoptotic Markers by Western Blot
Principle: Apoptosis, or programmed cell death, is a common outcome of effective anticancer agents. A key event in apoptosis is the activation of a cascade of cysteine proteases called caspases.[16] Western blotting can detect the activation of executioner caspases (like Caspase-3) and the cleavage of their downstream substrates, such as Poly (ADP-ribose) polymerase-1 (PARP).[17][18] The appearance of cleaved forms of these proteins is a hallmark of apoptosis.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells as described for the cell cycle analysis.
-
Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer on ice for 30 minutes.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (total protein lysate).
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[19]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Rationale: β-Actin is used as a loading control to ensure that any observed changes in protein levels are due to the compound's effect and not unequal protein loading.
-
Data Analysis & Presentation:
-
Analyze the resulting bands. A decrease in the full-length pro-form and an increase in the cleaved, active form of Caspase-3 and PARP in treated samples compared to the control is indicative of apoptosis.
Table 3: Recommended Primary Antibodies for Apoptosis Detection
| Target Protein | Expected Size (Full-length) | Expected Size (Cleaved) | Rationale |
| Caspase-3 | ~35 kDa | ~17/19 kDa | Key executioner caspase in apoptosis[17] |
| PARP-1 | ~116 kDa | ~89 kDa | Substrate of cleaved Caspase-3; cleavage is a hallmark of apoptosis[18] |
| β-Actin | ~42 kDa | N/A | Loading control for protein normalization |
Conclusion
This application note outlines a logical and robust workflow to characterize the antiproliferative activity of the novel compound this compound. By systematically employing MTT, flow cytometry, and Western blotting, researchers can move beyond simple cytotoxicity screening to build a comprehensive profile of the compound's biological effects. The data generated from these protocols will establish the compound's potency (IC50), elucidate its impact on cell cycle progression, and confirm its ability to induce apoptosis. This integrated approach provides the critical information needed for the preclinical evaluation of new therapeutic candidates in cancer drug discovery.
References
- Al-Ostath, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Chen, Y., & Tung, H. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- ResearchGate. MTT Proliferation Assay Protocol. ResearchGate.
- Ptaszyńska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences.
- El-Sayed, N., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
- Wikipedia. Cell cycle analysis. Wikipedia.
- Al-Abdullah, E. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie.
- Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
- ResearchGate. Pyrimidine derivatives as anticancer agents. ResearchGate.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology.
- Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad.
- ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate.
- Esteves, C. I. O., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Development of PLK4 Inhibitors from Pyrimidin-2-Amine Derivatives
Abstract
Polo-like kinase 4 (PLK4) is a pivotal serine/threonine kinase that acts as the master regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division.[1][2][3][4] Its overexpression is a common feature in a multitude of human cancers, including breast and colorectal cancer, where it drives centrosome amplification, chromosomal instability, and tumorigenesis.[2][5][6][7] This well-established role makes PLK4 a highly attractive and viable therapeutic target for oncology drug discovery.[2][8] This guide provides a comprehensive framework for the identification, characterization, and preclinical validation of novel PLK4 inhibitors, starting from the chemically tractable pyrimidin-2-amine scaffold. The pyrimidine core is a privileged structure in kinase inhibitor design, adept at forming critical hydrogen bond interactions within the ATP-binding pocket of the kinase hinge region.[9][10] We present detailed, field-proven protocols for biochemical and cell-based assays, along with a strategy for in vivo evaluation, to guide researchers in advancing potent and selective PLK4 inhibitors from the bench toward clinical consideration.
Introduction: The Rationale for Targeting PLK4 in Oncology
The fidelity of cell division is paramount for cellular homeostasis, and the centrosome is the principal microtubule-organizing center that orchestrates this process. PLK4's primary function is to license the formation of a single new procentriole alongside each mother centriole once per cell cycle.[3][5][6] In many cancer cells, this tight regulation is lost. PLK4 is often overexpressed, leading to the formation of supernumerary centrosomes, a hallmark of cancer that promotes errors in chromosome segregation and aneuploidy.[5][6][11]
The PLK4 signaling cascade is tightly controlled. The kinase is recruited to the centriole by proteins like CEP152 and CEP192.[12][13] Its activity is stimulated by the substrate STIL, which in turn initiates the assembly of the procentriole cartwheel.[12] Critically, PLK4's stability is regulated by its own kinase activity; autophosphorylation within a phosphodegron motif targets it for proteasomal degradation, creating a negative feedback loop to prevent overduplication.[5][12] Dysregulation of PLK4 has been shown to activate oncogenic pathways such as PI3K/Akt and Wnt/β-catenin and to promote epithelial-to-mesenchymal transition (EMT), further implicating it in tumor invasion and metastasis.[5][6]
Targeting this kinase offers a compelling therapeutic strategy. Inhibition of PLK4 prevents centriole duplication, leading to a gradual depletion of centrosomes in proliferating cells.[14] This can trigger mitotic defects, cell cycle arrest, and apoptosis, selectively affecting rapidly dividing cancer cells that are often more sensitive to mitotic disruption.[15]
Caption: A streamlined workflow for validating hits from a primary screen and advancing them to lead candidates.
Preclinical In Vivo Evaluation
Objective: To assess the anti-tumor efficacy and tolerability of a lead candidate in a mouse xenograft model.
Principle: A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical tool to evaluate whether in vitro potency translates to in vivo anti-tumor activity. [16][17]Using a model known to be sensitive to PLK4 inhibition, such as a TRIM37-high neuroblastoma, provides a robust system for evaluating efficacy. [18]
Protocol 4.1: Tumor Growth Inhibition in a CDX Model
Model:
-
Animal: Female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Cell Line: CHP-134 human neuroblastoma cells.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 CHP-134 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = (Length x Width^2) / 2) three times per week.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: PYR-001, Low Dose (e.g., 10 mg/kg)
-
Group 3: PYR-001, High Dose (e.g., 30 mg/kg)
-
Group 4: Positive Control (if available)
-
-
Dosing: Administer compounds orally (p.o.) once daily (q.d.) for 21 consecutive days.
-
Monitoring: Continue to measure tumor volume three times per week. Monitor animal body weight and overall health daily as a measure of tolerability.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³) or at the end of the dosing period. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Data Analysis:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
Statistically compare tumor volumes between groups using an appropriate test (e.g., two-way ANOVA).
Table 3: Representative In Vivo Efficacy Data
| Treatment Group | Dosing (p.o., q.d.) | Final Tumor Volume (mm³, Mean ± SEM) | TGI (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | -- | 1450 ± 120 | -- | +2.5 |
| PYR-001 | 10 mg/kg | 650 ± 85 | 58 | +1.0 |
| PYR-001 | 30 mg/kg | 210 ± 50 | 88 | -1.5 |
Causality Note: Significant TGI without substantial body weight loss indicates that the compound has a favorable therapeutic index, effectively inhibiting tumor growth at doses that are well-tolerated by the host animal. This is a critical step in validating a compound for further development.
Conclusion and Future Directions
This guide outlines a systematic and robust pathway for the development of PLK4 inhibitors based on a pyrimidin-2-amine scaffold. By progressing from targeted biochemical assays to mechanism-based cellular validation and finally to in vivo efficacy models, researchers can build a comprehensive data package to support a lead candidate. A compound like the hypothetical "PYR-001," demonstrating high potency, selectivity, cell-based activity consistent with its mechanism, and significant, well-tolerated tumor growth inhibition in vivo, would be a strong candidate for advancement into Investigational New Drug (IND)-enabling studies. Future work would involve detailed DMPK (drug metabolism and pharmacokinetics), toxicology studies, and biomarker development to identify patient populations most likely to respond to PLK4-targeted therapy in future clinical trials. [8][15]
References
- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (n.d.). AACR Journals.
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (2021). Frontiers in Oncology.
- Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (2021). Molecular Cancer Research.
- Polo-like kinase 4: A molecular linchpin in cancer and its management. (2025). Heliyon.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART.
- Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. (2021). Mini-Reviews in Medicinal Chemistry.
- The Polo kinase Plk4 functions in centriole duplication. (2005). Nature Cell Biology.
- cfi-400945. (n.d.). My Cancer Genome.
- Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
- Representation of PLK4 signaling in cancer with details of selected... (n.d.). ResearchGate.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). Cancers.
- In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines. (n.d.). ResearchGate.
- Patient-derived tumour xenografts as models for oncology drug development. (2012). Nature Reviews Cancer.
- PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. (2025). Cytoskeleton.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience.
- Xenograft Models. (n.d.). Ichor Life Sciences.
- Polo-like kinase 4 inhibition: a strategy for cancer therapy? (2014). Cancer Cell.
- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. (2025). ResearchGate.
- Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. (2020). Biochemical Journal.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). Semantic Scholar.
- What are PLK4 inhibitors and how do they work? (2024). Patsnap Synapse.
- Centrinone inhibited the expression of PLK4. (n.d.). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
- Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signaling networks using SILAC-based phosphoproteomics. (2020). bioRxiv.
- Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors. (2012). Journal of Medicinal Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Archiv der Pharmazie.
- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
- Results from cell-based studies. (n.d.). ResearchGate.
- PLK4 Inhibitor. (n.d.). Repare Therapeutics.
- Chemical Probe for Imaging of Polo-like Kinase 4 and Centrioles. (2023). ACS Central Science.
- Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. (2023). ORIC Pharmaceuticals.
- Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. (2022). bioRxiv.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts. (2022). ORIC Pharmaceuticals.
- The activity of PLK4 could be potently inhibited by YLT-11, a novel and specific PLK4 inhibitor. (n.d.). ResearchGate.
Sources
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Polo kinase Plk4 functions in centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. oricpharma.com [oricpharma.com]
Application Notes & Protocols: The Utility of 4-(4-Bromophenyl)pyrimidin-2-amine as a Versatile Precursor in Material Science
Introduction:
4-(4-Bromophenyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a 2-amino group and a 4-(4-bromophenyl) group. While extensively utilized as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, its potential within material science remains a burgeoning field of exploration.[1][2] The unique electronic properties of the pyrimidine core, combined with the reactive handles of the amino group and the carbon-bromine bond, position this molecule as a highly adaptable building block for a new generation of functional organic materials.
The electron-deficient nature of the pyrimidine ring makes it an excellent component for materials requiring specific electronic characteristics.[3] This guide provides an in-depth exploration of the potential applications of this compound in material science, focusing on its role as a precursor for organic electronics and as a functional molecule for surface protection. We will detail the underlying chemical principles and provide step-by-step protocols for the synthesis and evaluation of novel materials derived from this versatile scaffold.
Part 1: Foundational Chemistry for Material Synthesis
The utility of this compound in creating advanced materials stems from two primary reactive sites: the bromo group on the phenyl ring and the amino group on the pyrimidine ring.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This allows for the formation of new carbon-carbon bonds, enabling the strategic extension of the π-conjugated system. By coupling with various aryl or heteroaryl boronic acids, complex molecular architectures with tailored photophysical and electronic properties can be constructed. Such extended π-systems are the cornerstone of materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[5][6]
-
Functionalization of the Amino Group: The 2-amino group provides a site for further derivatization. It can be acylated, alkylated, or used as a hydrogen-bond donor. This functionality is crucial for tuning the solubility, morphology, and intermolecular interactions of the final material. In the context of DSSCs, it can also be modified to create anchoring groups for binding to semiconductor surfaces.[7]
Logical Workflow for Material Development
The following diagram illustrates the general workflow for utilizing this compound as a foundational block for various material science applications.
Caption: General workflow for material development.
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: Pyrimidine derivatives are valuable in OLEDs due to their high thermal stability and electron-transporting capabilities.[3] The 4-(4-bromophenyl) moiety of the title compound can be strategically functionalized via Suzuki coupling to introduce hole-transporting units (e.g., triphenylamine or carbazole) or to build larger, rigid molecular frameworks that prevent luminescence quenching in the solid state.[8] This leads to the creation of bipolar host materials or efficient emitters.[9][10]
Protocol 1: Synthesis of a Bipolar Host Material Precursor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of N,N-diphenyl-4'-(2-aminopyrimidin-4-yl)biphenyl-4-amine, a potential precursor for OLED host materials.
Experimental Workflow Diagram:
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
experimental workflow for testing pyrimidine-based inhibitors
Application Notes & Protocols
Topic: Experimental Workflow for Validating Novel Pyrimidine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
A Multi-Faceted Strategy for the Preclinical Validation of Pyrimidine-Based Inhibitors
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2] Its versatility as a "hinge-binding motif" for kinases has made it a privileged structure in the design of targeted therapies.[1][3] However, the journey from a promising chemical entity to a viable drug candidate is a rigorous, multi-stage process demanding a logical and robust experimental workflow.
This guide provides a comprehensive, field-proven workflow for the preclinical evaluation of novel pyrimidine-based inhibitors. It is designed not as a rigid template, but as a strategic framework, guiding researchers from initial biochemical validation to in vivo efficacy. Each stage is built upon the last, ensuring that only the most promising candidates advance, saving valuable resources and time. We will delve into the causality behind experimental choices, providing detailed protocols that incorporate self-validating mechanisms, such as appropriate controls and counter-screens.
Phase 1: Initial Target Engagement and Biochemical Potency
The foundational step is to confirm that the synthesized compound directly interacts with its intended molecular target and to quantify this interaction. For pyrimidine-based compounds, the target is often a protein kinase, but can also include other enzymes like dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway.[4][5]
Rationale: An in vitro, cell-free biochemical assay provides the cleanest system to measure the direct inhibitory activity of a compound against its purified target enzyme. This avoids the complexities of cellular uptake, off-target effects, or metabolism, giving a pure measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is critical for initial structure-activity relationship (SAR) studies.[6][7]
Workflow: Primary Biochemical Screening Cascade
The initial phase involves a funnel-like approach, starting with a primary screen to identify hits, followed by dose-response assays to confirm potency and selectivity screens to assess off-target activity.
Caption: High-level workflow for biochemical validation of pyrimidine inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase using an ATP consumption assay.[6]
Materials:
-
Purified, active recombinant kinase (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
Test compounds (pyrimidine inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution from a top concentration of 100 µM.
-
Reaction Setup: In each well of the microplate, add:
-
1 µL of test compound dilution (or DMSO for vehicle control).
-
4 µL of a solution containing the kinase and its substrate in assay buffer.
-
-
Initiation: Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Enzymatic Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated. Incubate for 1 hour at 30°C.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal on a microplate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Normalize the data: Set the vehicle control (DMSO) as 100% activity and a "no enzyme" or "max inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Data Presentation: Initial SAR Screen
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| PYR-001 | -Cl | -NH-Cyclopropyl | 15 | 1,200 |
| PYR-002 | -F | -NH-Cyclopropyl | 25 | 1,500 |
| PYR-003 | -Cl | -NH-Methyl | 150 | >10,000 |
| PYR-004 | -Cl | -O-Cyclopropyl | 8 | 850 |
Table 1: Example data from a primary biochemical screen. Potency (low IC50) and selectivity (high off-target IC50) are key parameters for selecting lead candidates like PYR-004.
Phase 2: Cellular Activity and On-Target Validation
A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target in a complex biological environment. This phase assesses the compound's ability to exert a biological effect in living cells.
Rationale: Cell-based assays are critical for several reasons. They confirm that the compound is cell-permeable and is not immediately effluxed or metabolized. They also provide the first indication of a therapeutic window by comparing the concentration required for a target-specific effect with that which causes general cytotoxicity. A large gap between on-target activity and general cytotoxicity is a hallmark of a promising drug candidate.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9]
Materials:
-
Cancer cell line relevant to the inhibitor's target (e.g., MCF-7 for many kinases)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of absorbance measurement at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pyrimidine compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the EC50 (half-maximal effective concentration) for growth inhibition.
Visualizing the Mechanism: Target Signaling Pathway
Understanding how the inhibitor affects the target's signaling cascade is crucial. For a kinase inhibitor, this often involves measuring the phosphorylation of a downstream substrate.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based compound.
Phase 3: Early ADME and Toxicological Profiling
Excellent potency and cellular activity are irrelevant if a compound has poor drug-like properties. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are performed early to identify potential liabilities.[10][11]
Rationale: The goal of this phase is to "fail fast, fail cheap." In vitro ADME/Tox assays can predict how a compound might behave in vivo. For example, a compound that is rapidly metabolized by liver enzymes will likely have a short half-life in the body, requiring frequent dosing. Identifying these issues early allows for chemical modification to improve properties before expensive animal studies are undertaken.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses how quickly a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[11]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Control compounds: one high-turnover (e.g., verapamil) and one low-turnover (e.g., warfarin)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, pre-warm HLM and the test compound in phosphate buffer to 37°C.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a collection plate containing cold acetonitrile with an internal standard. The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the collection plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Data Presentation: Comparative ADME Profile
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HLM Stability (t½, min) | Plasma Protein Binding (%) |
| PYR-004 | 15.2 (High) | 45 | 92.5 |
| PYR-008 | 1.1 (Low) | >120 | 99.8 |
| PYR-011 | 21.5 (High) | 8 | 85.0 |
Table 2: Example in vitro ADME data. A good candidate (like PYR-004) will have a balance of properties: high permeability for absorption, moderate stability to ensure sufficient exposure without being persistent, and manageable plasma protein binding.[11]
Phase 4: In Vivo Efficacy and Pharmacokinetic Assessment
The final preclinical stage involves testing the compound in a living organism to evaluate its efficacy, safety, and pharmacokinetic (PK) profile.
Rationale: Animal models, particularly xenograft models for oncology, are indispensable for understanding how a compound behaves in a complex physiological system.[12] These studies correlate the drug's concentration in the blood and tumor tissue (pharmacokinetics) with its biological effect on tumor growth (pharmacodynamics), ultimately determining if the compound has a realistic chance of being effective in humans.[12]
Workflow: In Vivo Evaluation
Caption: General workflow for the in vivo evaluation of pyrimidine compounds.[12]
Protocol 4: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard model to test the anti-tumor activity of a pyrimidine inhibitor.[12]
Materials:
-
Human cancer cell line (e.g., NCI-H446 for a MYC-driven cancer)[6]
-
Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old
-
Matrigel (optional, to improve tumor take-rate)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers, syringes, animal scales
Procedure:
-
Tumor Implantation:
-
Culture and harvest the selected cancer cells.
-
Resuspend cells in sterile PBS, potentially mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.[12]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Treatment:
-
Administer the test compound and vehicle control to their respective groups. Dosing can be via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection, based on PK data. Dosing is typically performed daily or twice daily for 2-4 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Measure mouse body weight at the same frequency as a general indicator of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Collect tumors and organs for further analysis (e.g., biomarker analysis via Western blot, histopathology).
-
Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
-
Conclusion
The validation of a novel pyrimidine-based inhibitor is a systematic, evidence-based process. This workflow, progressing from high-throughput biochemical assays to complex in vivo models, provides a robust framework for identifying compounds with genuine therapeutic potential. By integrating biochemical potency, cellular activity, ADME/Tox profiling, and in vivo efficacy studies, researchers can make informed decisions, efficiently advancing the most promising molecules toward clinical development.
References
- Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Public
- Title: IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL:[Link]
- Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: ChemMedChem URL:[Link]
- Title: Identification of pyrimidine derivatives as hSMG-1 inhibitors Source: PubMed URL:[Link]
- Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Public
- Title: Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity Source: PMC - NIH URL:[Link]
- Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: PubMed Central URL:[Link]
- Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: ResearchG
- Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL:[Link]
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC - NIH URL:[Link]
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL:[Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ajpamc.com [ajpamc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Handling and Storage of Aminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Aminopyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and antimicrobial drugs.[1][2] The integrity of research and development outcomes is critically dependent on the correct handling, storage, and stability assessment of these vital compounds. This guide provides a comprehensive framework for the proper management of aminopyrimidine compounds, from initial receipt to their application in experimental settings. We will delve into the fundamental principles of their physicochemical properties, establish rigorous protocols for storage and solution preparation, and detail methodologies for comprehensive stability analysis. The overarching goal is to equip researchers with the requisite knowledge to ensure the reliability, reproducibility, and safety of their scientific endeavors involving this pivotal class of molecules.
Foundational Principles: Understanding the Aminopyrimidine Scaffold
The aminopyrimidine core, a six-membered heterocyclic aromatic ring with two nitrogen atoms and an amino substituent, imparts a unique set of properties that govern its behavior in both solid and solution states.[1] The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding and dipole-dipole interactions, which significantly influence solubility and interactions with biological targets.[1]
Physicochemical Characteristics
At room temperature, aminopyrimidines typically exist as white to off-white crystalline solids.[3][4] Their solubility is a critical parameter for any experimental work and is highly dependent on the specific substituents on the pyrimidine ring.
Table 1: Solubility Profile of 2-Aminopyrimidine
| Solvent | Dielectric Constant | Solubility | Rationale for Solubility |
| Water | 80.1 | Moderate | The amino group can form hydrogen bonds with water molecules.[3] |
| Methanol | 33.0 | High | Good solubility in polar organic solvents due to dipole-dipole interactions.[3][4] |
| Ethanol | 24.6 | High | Similar to methanol, ethanol's polarity facilitates dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High | A strong organic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Another polar aprotic solvent with excellent solvating properties for pyrimidine derivatives. |
| Chloroform | 4.8 | Low | Poor solubility in non-polar solvents is typical for these polar molecules.[3] |
| Ethyl Acetate | 6.0 | Low to Moderate | Limited solubility due to the lower polarity of the solvent. |
Note: The solubility of specific aminopyrimidine derivatives can vary significantly. It is always recommended to perform a preliminary solubility test for any new compound.
Safety First: Prudent Handling of Aminopyrimidine Compounds
As with all chemical reagents, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount. Aminopyrimidines, as a class of aromatic amines, require careful handling to minimize exposure.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All handling of solid aminopyrimidine powders or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.[7][8]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH/MSHA-approved respirator should be used.[8]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[8]
In all cases of exposure, seek immediate medical attention.[8]
Protocols for Storage and Solution Preparation
The stability and utility of aminopyrimidine compounds are directly influenced by their storage conditions and the methods used to prepare solutions.
Long-Term and Short-Term Storage of Solid Compounds
-
Long-Term Storage : For maximum stability, aminopyrimidine powders should be stored at -20°C in a tightly sealed container, protected from light and moisture.[9]
-
Short-Term Storage : For routine use, storage at room temperature in a desiccator to protect from moisture is acceptable for shorter periods.[9]
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution for use in biological assays.
Materials:
-
Aminopyrimidine compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound : Accurately weigh the desired amount of the aminopyrimidine compound. For a 10 mM stock solution in 1 mL of DMSO, you would weigh out 0.01 moles of the compound.
-
Dissolving : Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing : Vortex the tube vigorously until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C.[5]
Caption: Workflow for preparing aminopyrimidine stock solutions.
Stability Assessment: Ensuring Compound Integrity
Assessing the stability of aminopyrimidine compounds is crucial for interpreting experimental results accurately and for determining appropriate storage conditions and shelf-life. Forced degradation studies are a key component of this assessment.
Forced Degradation (Stress Testing) Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] A target degradation of 5-20% is generally aimed for, as excessive degradation can lead to secondary products not relevant to normal storage conditions.[6]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | To assess stability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | To evaluate stability in alkaline conditions.[10] |
| Oxidation | 3% - 30% H₂O₂, room temperature for up to 7 days | To determine susceptibility to oxidative degradation.[11] |
| Thermal Degradation | Dry heat at a temperature above accelerated testing conditions (e.g., 70°C) | To assess the impact of heat on the compound's stability. |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light (ICH Q1B guidelines) | To determine if the compound is light-sensitive.[3][7] |
Protocol for a General Forced Degradation Study
Materials:
-
Aminopyrimidine compound
-
Appropriate solvents (e.g., water, methanol)
-
Stress agents (HCl, NaOH, H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Heating apparatus (e.g., water bath, oven)
-
Photostability chamber
Procedure:
-
Sample Preparation : Prepare solutions of the aminopyrimidine compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Application of Stress :
-
Hydrolysis : To separate aliquots of the solution, add the acidic or basic solution and reflux for a predetermined time. Neutralize the samples after the stress period.
-
Oxidation : Add the hydrogen peroxide solution to an aliquot and store at room temperature.
-
Thermal : Store a solid sample and a solution sample at the elevated temperature.
-
Photostability : Expose a solid sample and a solution sample to the specified light conditions. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis : Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method at various time points.
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: General workflow for a forced degradation study.
Analytical Methodologies for Quality Control
Robust analytical methods are essential for quantifying aminopyrimidine compounds and their potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of aminopyrimidine derivatives due to its high sensitivity and resolving power.[12] A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of both.[13] Reversed-phase HPLC with a C18 column is commonly employed for the separation of these compounds.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a useful tool for a quick assessment of concentration and purity. The wavelength of maximum absorbance (λmax) is dependent on the specific structure of the aminopyrimidine derivative, as well as the solvent and pH.[14]
Protocol for UV-Vis Analysis:
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1-1.0 AU).[14]
-
Baseline Correction : Use the solvent as a blank to record a baseline.
-
Measurement : Record the absorbance spectrum of the sample solution and identify the λmax.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The compound "crashes out" when a DMSO stock is diluted into an aqueous medium where its solubility is lower.[15] | Prepare an intermediate dilution in a co-solvent or in the assay medium itself. Ensure the final DMSO concentration is low (ideally <0.5%).[15] |
| Inconsistent Results in Biological Assays | Pipetting errors, temperature gradients across the plate, or incomplete mixing. | Calibrate pipettes, allow plates to equilibrate to room temperature before use, and ensure thorough mixing of all solutions. |
| Appearance of Unexpected Peaks in HPLC | Contamination of solvents or glassware, or degradation of the compound. | Use high-purity solvents, ensure glassware is scrupulously clean, and re-analyze a freshly prepared solution from a properly stored solid sample. |
| No Degradation Observed in Forced Degradation Study | The stress conditions may not have been harsh enough. | Increase the concentration of the stress agent, the temperature, or the duration of exposure. |
Conclusion
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- Guidechem. (n.d.). 2-Aminopyrimidine 109-12-6 wiki.
- Benchchem. (n.d.). Safe handling and storage procedures for aminopyridines.
- Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyrimidine.
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- ChemBK. (2024). 2-Aminopyrimidine.
- ChemicalBook. (2025). 2-Aminopyrimidine - Safety Data Sheet.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Stock Solutions for Novel Compounds.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Benchchem. (n.d.). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- US Pharmacopeia (USP). (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
- Benchchem. (n.d.). troubleshooting inconsistent results in aminoadipic acid assays.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016). Forced Degradation Studies.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- International Journal of Pharmaceutical Erudition. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Benchchem. (n.d.). Best practices for storing and handling (S)-Willardiine powder.
- Frederick National Laboratory. (n.d.). Preparing Reagent Solutions.
Sources
- 1. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of chloropyrimidines. The electron-deficient nature of the pyrimidine ring and the relative inertness of the carbon-chlorine bond present unique hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield, or no reaction at all, with my chloropyrimidine. What are the most likely causes?
Low yields in the Suzuki coupling of chloropyrimidines are common and typically stem from a few core issues. Chloropyrimidines are challenging substrates for several reasons:
-
Poor Substrate Reactivity : The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[1][2][3]
-
Catalyst Deactivation : The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating to the palladium catalyst.[3][4] This coordination can lead to the formation of inactive catalyst species, effectively removing the palladium from the catalytic cycle and halting the reaction.[3]
-
Suboptimal Reaction Components : The combination of catalyst, ligand, base, and solvent is highly interdependent. An incompatible mixture can result in poor catalytic activity and low yields.[4]
-
Competing Side Reactions : Several side reactions can consume your starting materials or intermediates, directly reducing the yield of your desired product. The most common include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the chloropyrimidine.[3][5]
To diagnose the issue, a systematic approach to optimizing the reaction components is essential.
Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective. How should I choose a better catalyst and ligand system?
While Pd(PPh₃)₄ is a workhorse catalyst, it often lacks the required activity for challenging substrates like chloropyrimidines. The oxidative addition to the C-Cl bond requires a more electron-rich and sterically bulky catalyst system.[2][6]
The Causality: Electron-rich phosphine ligands increase the electron density on the palladium(0) center, which promotes the insertion of the metal into the C-Cl bond (oxidative addition). Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[6]
Recommendations:
-
Switch to Buchwald Ligands: Ligands such as SPhos and XPhos are specifically designed for challenging cross-couplings and are excellent starting points.[3][6]
-
Use Palladium(II) Pre-catalysts: Air-stable Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a phosphine ligand.[3] These require an initial reduction in situ to the active Pd(0) species before entering the catalytic cycle.[7]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: For certain substrates, NHC ligands like IPr can offer high stability and activity.[4]
The following table summarizes screening results for a model reaction, highlighting the dramatic impact of catalyst and ligand selection.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common but often suboptimal choice for chlorides. | [4][8] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate activating ligand. | [4] |
| Pd(OAc)₂ | PCy₃ | High | Bulky, electron-rich phosphines are effective for chlorides. | [9] |
| Pd Pre-catalyst | SPhos | High | Buchwald ligands are highly recommended for heteroaryl chlorides. | [3] |
| Pd Pre-catalyst | XPhos | High | Another excellent general ligand for difficult couplings. | [6] |
| Pd/IPr | - | Good | N-heterocyclic carbene (NHC) ligands can be very effective. | [4] |
Q3: I am observing significant side products. What are they and how can I minimize them?
Byproduct formation is a clear indicator of a specific mechanistic issue. Identifying the main side product is key to solving the problem.
-
Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom, creating an undesired arene byproduct.[10] It is often promoted by high temperatures and the presence of water or certain bases.[3][5]
-
Solution : Use fresh, high-purity boronic acid. If the problem persists, switch to a more stable boron reagent like a pinacol boronic ester or a potassium trifluoroborate salt .[3][11] These reagents release the boronic acid slowly into the reaction, keeping its concentration low and minimizing side reactions.[10] Running the reaction under anhydrous conditions can also help.[3]
-
-
Homocoupling : This is the self-coupling of two boronic acid molecules to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst.[3][5]
-
Dehalogenation : This is the replacement of the chlorine atom on your pyrimidine with a hydrogen atom.[3]
-
Solution : This side reaction can sometimes be promoted by certain bases or alcoholic solvents.[2] If dehalogenation is a major issue, screening different bases and solvents is recommended.
-
-
Catalyst Poisoning : If you are using a heteroaryl boronic acid, particularly one containing sulfur (like a thiophene boronic acid), it may poison the palladium catalyst, leading to a stalled reaction.[8][13]
-
Solution : This can be a very difficult problem to solve. Increasing the catalyst loading may help, but a more robust solution is often to use a more resistant catalyst system or to modify the synthetic route.
-
Q4: How do I select the optimal base and solvent system?
The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reaction rates and outcomes.
Base Selection: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is required for the transmetalation step.[1][9]
-
Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[5]
-
For Chloropyrimidines: Due to the lower reactivity of the C-Cl bond, a stronger base is often required to facilitate the catalytic cycle. K₃PO₄ or Cs₂CO₃ are excellent starting points for difficult couplings.[3][14] Fluoride bases like KF can also be effective.[5]
Solvent System: The solvent must solubilize the reagents and influences catalyst activity.[5]
-
Aprotic Solvents: Aprotic solvents like 1,4-dioxane , THF , or DMF are highly effective, especially when mixed with water.[5][8]
-
The Role of Water: The addition of water (typically in a ratio like 4:1 or 2:1 organic solvent to water) helps to dissolve the inorganic base and promotes the formation of the hydrophilic boronate [RB(OH)₃]⁻, which is crucial for efficient transmetalation.[8]
-
Alcoholic Solvents: In some cases, alcoholic solvent mixtures have been shown to improve reactivity and allow for lower reaction temperatures.[5][12]
The table below shows how different solvent and base combinations can affect the yield in a model reaction.
| Solvent | Base | Yield (%) | Notes | Source |
| 1,4-Dioxane | K₂CO₃ | 71 | A standard starting point for many Suzuki reactions. | [4][8] |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80 | The addition of water significantly improves the yield. | [8] |
| Toluene / H₂O | K₃PO₄ | High | A robust system, especially with a strong base for chlorides. | [3] |
| Isopropanol | K₂CO₃ | 62 | Alcoholic solvents can be effective alternatives. | [8] |
| DMF | K₂CO₃ | 55 | A polar aprotic solvent, useful for solubility issues. | [8] |
Q5: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis is a powerful tool for optimizing Suzuki couplings. It can dramatically reduce reaction times from hours to minutes (e.g., 15 minutes) and often leads to higher yields.[8][15] The rapid, uniform heating provided by microwave irradiation can overcome the activation energy barrier for the difficult oxidative addition step. This efficiency sometimes allows for the use of extremely low catalyst loadings (e.g., 0.5 mol%).[8][15]
Visualizing the Mechanism and Troubleshooting Workflow
Understanding the core mechanism and having a logical workflow are critical for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2]
Caption: A workflow diagram for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol provides a robust starting point for the coupling of a generic chloropyrimidine with an arylboronic acid.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium pre-catalyst, ligand, and base. [3]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed. [3]3. Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent followed by the degassed water via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, sparge the resulting mixture with a gentle stream of argon for 10-15 minutes. [12]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed. [3]7. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. [3]8. Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Parallel Screening of Reaction Conditions
To efficiently optimize your reaction, a parallel screen in small vials is highly recommended.
-
Array Setup: Arrange an array of small reaction vials (e.g., 2 mL autosampler vials) in a heating block.
-
Stock Solutions: Prepare stock solutions of your chloropyrimidine and boronic acid in the primary solvent to ensure accurate dispensing.
-
Variable Addition: To each vial, add the solid components that will be varied (e.g., different ligands, different bases).
-
Dispense Solutions: Add the stock solutions of the starting materials to each vial.
-
Catalyst Addition: Add the catalyst (either as a solid or from a stock solution).
-
Seal and Run: Crimp seal the vials, purge with inert gas, and place the array on the pre-heated reaction block.
-
Analysis: After the designated time, cool the array and take a small aliquot from each vial for analysis by LC-MS or GC-MS to determine the relative conversion and yield. This allows for rapid identification of the most promising conditions.
References
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC - NIH
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances
- Protodeboron
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing)
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine - Benchchem
- Suzuki Coupling - Organic Chemistry Portal
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Public
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the causality behind reaction outcomes, empowering you to optimize your syntheses with a strong mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during pyrimidine synthesis.
Q1: My Biginelli reaction has a very low yield, or it's not working at all. What are the first things I should check?
A1: Low yields in the Biginelli reaction are a frequent challenge. The primary causes often relate to catalyst inefficiency, suboptimal reaction conditions, or reactant purity.[1]
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic Brønsted acids like HCl are used, they can sometimes promote side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃ can be excellent alternatives.[1] Ensure your catalyst is active; if it's reusable, it may need regeneration.[1] Without a catalyst, product formation is often difficult and results in poor yields.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal duration.[1] Some substrates require longer reaction times or moderately higher temperatures to achieve completion.[1]
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products.[3]
Q2: I'm performing a Pinner pyrimidine synthesis and struggling with a complex mixture of byproducts. What are the most common side reactions?
A2: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions. Common side reactions include:
-
Self-condensation of the 1,3-dicarbonyl compound: This is a competing reaction that consumes your starting material.
-
Hydrolysis of the amidine: Amidines can be hygroscopic and may hydrolyze, especially if anhydrous conditions are not strictly maintained.[4]
-
Incomplete cyclization: The reaction may stall at an intermediate stage, failing to form the final pyrimidine ring.
Q3: My crude product from a Biginelli reaction is a sticky oil that is difficult to purify. What could be the cause?
A3: The formation of a non-solid crude product often points to the presence of uncyclized intermediates or low-melting eutectic mixtures of byproducts. An open-chain ureide, an intermediate in the reaction, may fail to cyclize efficiently, especially with sterically hindered substrates. Additionally, competing reactions like the Knoevenagel condensation can produce α,β-unsaturated compounds that complicate purification.[3] Recrystallization is often the most effective purification method, and a careful selection of the solvent system is crucial.
Q4: How critical are anhydrous conditions for the Pinner synthesis?
A4: Absolutely critical. The key intermediate in the Pinner reaction is an imidate salt (often called a Pinner salt), which is highly susceptible to hydrolysis.[4] The presence of water will lead to the formation of esters as byproducts instead of the desired pyrimidine. It is imperative to use anhydrous solvents, thoroughly dry all glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Part 2: Troubleshooting Guide: The Biginelli Reaction
This guide provides detailed solutions for specific issues encountered during the three-component Biginelli condensation.
Problem 1: Low Yield & Significant Formation of a Yellow, Fluorescent Byproduct
Underlying Cause: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This is one of the most common side reactions in the Biginelli synthesis. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures, allowing the Hantzsch pathway to compete with the desired Biginelli pathway.[5]
The Biginelli reaction proceeds via the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[6] In contrast, the Hantzsch synthesis involves the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one equivalent of β-ketoester) and an enamine (from ammonia and a second equivalent of β-ketoester).[7] A subsequent Michael addition and cyclization yield the DHP.[8]
-
Catalyst Choice: Strong Brønsted acids can aggressively promote the Knoevenagel pathway.
-
Corrective Action: Switch to a milder Lewis acid catalyst (e.g., InCl₃, Yb(OTf)₃, FeCl₃). [3]Lewis acids can better coordinate with the aldehyde and urea, favoring the N-acyliminium ion formation.
-
-
Stoichiometry: Using a slight excess of urea can shift the equilibrium away from the Knoevenagel pathway.
-
Preventative Measure: Use 1.2–1.5 equivalents of urea relative to the aldehyde and β-ketoester. This increases the concentration of the urea-derived nucleophile, favoring the Biginelli pathway.
-
-
Purification: If the Knoevenagel product has already formed, purification is necessary.
-
Solution: The Knoevenagel product lacks the urea moiety and is typically less polar than the desired DHPM. Column chromatography on silica gel is an effective method for separation. Alternatively, recrystallization from a suitable solvent like ethanol can often selectively crystallize the DHPM, leaving the more soluble byproduct in the mother liquor.
-
Part 3: Troubleshooting Guide: The Pinner Synthesis
This guide addresses challenges specific to the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Problem: Low Yield & Formation of Ester Byproduct
Underlying Cause: The Pinner reaction is notoriously sensitive to moisture. The primary cause of ester formation is the hydrolysis of the key Pinner salt intermediate (an imidic ester salt). [4]This side reaction consumes the intermediate that is required for the subsequent cyclization to form the pyrimidine ring.
The Pinner reaction begins with the acid-catalyzed addition of an alcohol to a nitrile to form a Pinner salt. [9]In the context of pyrimidine synthesis, an amidine is used instead of ammonia for the final cyclization. However, if water is present, it can act as a nucleophile, attacking the Pinner salt intermediate and leading to the formation of an ester and ammonium salt after hydrolysis.
This issue is almost entirely preventable by rigorously excluding water from the reaction.
-
Anhydrous Conditions: This is non-negotiable for a successful Pinner synthesis.
-
Preventative Measures:
-
Preventative Measures:
-
Use a fresh, high-purity amidine hydrochloride salt. Amidines are often hygroscopic. [4] * If using a liquid 1,3-dicarbonyl compound, ensure it is free of water.
-
-
-
Acid Catalyst: The traditional method uses dry HCl gas.
-
Best Practice: Bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile is the classic and most effective way to form the Pinner salt in situ while maintaining anhydrous conditions. [4]
-
Part 4: Experimental Protocols
Protocol 1: High-Selectivity Biginelli Synthesis of a Dihydropyrimidinone (DHPM)
This protocol is optimized to minimize the formation of the Hantzsch dihydropyridine byproduct by controlling the reaction temperature.
-
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol, 1.0 eq
-
Urea: 15 mmol, 1.5 eq
-
Catalyst (e.g., FeCl₃): 1 mmol, 0.1 eq
-
Ethanol (for work-up)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and catalyst (1 mmol).
-
Stir the mixture at a controlled temperature of 60-80°C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with a small volume of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure DHPM.
-
Protocol 2: Optimized Pinner Synthesis of a Substituted Pyrimidine
This protocol emphasizes the critical anhydrous conditions required to prevent hydrolysis and maximize yield.
-
Materials:
-
Amidine hydrochloride: 11 mmol, 1.1 eq
-
Sodium ethoxide: 11 mmol, 1.1 eq
-
β-Diketone (e.g., Acetylacetone): 10 mmol, 1.0 eq
-
Anhydrous Ethanol
-
-
Procedure:
-
Preparation: Flame-dry a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Amidine Free-Basing: In the flask, dissolve the amidine hydrochloride (11 mmol) in anhydrous ethanol. To the stirred solution, carefully add sodium ethoxide (11 mmol). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ. [4] 3. Diketone Addition: Add the β-diketone (10 mmol) dropwise to the reaction mixture via a syringe. [4] 4. Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. [4] 5. Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1M HCl (aq) and extract the product with an organic solvent (e.g., three times with ethyl acetate). [4] 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative. [4]
-
References
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024, December 10). PubMed Central.
- Bhat, N. S., Kumari, M., & Dutta, S. (2023, September 6). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega.
- Bior, J. T. (2020). Pinner pyrimidine synthesis. Slideshare.
- Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central.
- Vidal, B., et al. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023.
- Annunziata, F., et al. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ResearchGate.
- Stentoft, C., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Aberystwyth University.
- Bosica, G., Cachia, F., De Nittis, R., & Mariotti, N. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health.
- Reddy, C. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.
- Chemistry Steps. (n.d.). Nitriles to Esters.
- Li, H., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Current Organic Synthesis, 16(1), 181-186.
- Penieres-Carrillo, G., et al. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ResearchGate.
- Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis.
- Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.org.
- ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Name-Reaction.com. (n.d.). Biginelli reaction.
- Wipf, P., et al. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers.
- YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- ResearchGate. (n.d.). Effects of the reaction temperature on the solvent-free model Biginelli....
- ResearchGate. (2025, August 6). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions.
- ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis | Request PDF.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Arylpyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-arylpyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing cross-coupling methodologies to construct this critical heterocyclic motif. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of the synthesis of 4-arylpyrimidines, primarily via the Suzuki-Miyaura cross-coupling reaction.
Q1: What is the most robust and versatile method for synthesizing 4-arylpyrimidines?
A: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most widely used and versatile method for forming the C-C bond between a pyrimidine core and an aryl group.[1][2] This reaction demonstrates broad functional group tolerance, utilizes readily available and relatively non-toxic boron reagents, and benefits from a vast body of literature optimizing conditions for various substrates.[2][3][4]
Q2: When using a polyhalogenated pyrimidine, which position is the most reactive in a Suzuki-Miyaura coupling?
A: The regioselectivity of the reaction is dictated by the electronic properties of the pyrimidine ring. The carbon atoms are electron-deficient, and the order of reactivity for halogen displacement is generally C4 > C6 > C2 > C5.[5][6] For a substrate like 2,4-dichloropyrimidine, the initial arylation will overwhelmingly occur at the C4 position.[7][8] This predictable selectivity is a key advantage for synthetic planning.
Q3: How do I select the appropriate palladium catalyst and ligand for my specific substrates?
A: The choice is critical, especially when dealing with less reactive aryl chlorides or sterically hindered coupling partners.
-
For simple couplings (aryl bromides/iodides): A combination of a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with triphenylphosphine (PPh₃) is often a good starting point.[9][10]
-
For challenging substrates (aryl chlorides, heteroaryl halides, hindered systems): More electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step. Dialkylbiaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are exceptionally effective and have become the gold standard for challenging couplings involving heteroaryl systems.[3][11][12]
Q4: What are the most common side reactions, and how can they be minimized?
A: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond, which forms an arene byproduct and consumes the nucleophile.[1][10][13] It is often catalyzed by base and exacerbated by high temperatures and extended reaction times.[10][13] Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can increase stability and mitigate this issue through the slow release of the active boronic acid.[4][14][15]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][16] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) is crucial for minimizing this pathway.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction shows little to no conversion of the starting 4-halopyrimidine. My TLC/LC-MS shows only starting materials. What's wrong?
A: This issue typically points to a failure in the catalytic cycle, most often with the catalyst itself or the reaction environment.
-
Systematic Troubleshooting Steps:
-
Catalyst Inactivity: Is your palladium source active? Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst, ensure your conditions effectively reduce it to the active Pd(0) state. For challenging substrates like chloropyrimidines, a simple catalyst like Pd₂(dba)₃ may be inefficient without a suitable electron-rich ligand.[17]
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a positive pressure of an inert gas (N₂ or Ar) can lead to oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid, effectively killing the desired reaction.[1]
-
Reagent Purity: Ensure all reagents are pure and dry where necessary. Water content can affect the base's efficacy and promote boronic acid decomposition. Solvents like THF and dioxane should be anhydrous and free of peroxides.
-
Sub-optimal Conditions: Chloropyrimidines are less reactive than their bromo or iodo counterparts and require more forcing conditions.[3] You may need a more active ligand (e.g., SPhos), a stronger base (e.g., K₃PO₄ vs. K₂CO₃), or a higher reaction temperature.
-
Q: My starting materials are consumed, but the yield of the desired 4-arylpyrimidine is very low. My mass spectrum indicates the presence of the deboronated arene and homocoupled biaryl.
A: This classic scenario points directly to dominant side reactions. The key is to make the desired cross-coupling reaction kinetically favored over the undesired pathways.
-
Solutions to Minimize Side Reactions:
-
Combat Protodeboronation:
-
Use Boronic Esters or Trifluoroborates: These reagents are more stable than boronic acids and hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[14][15][18] MIDA boronates are particularly stable and useful for sequential couplings.[1][18]
-
Modify Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Sometimes, a less polar solvent or a weaker base can reduce the rate of protodeboronation.
-
-
Prevent Homocoupling:
-
Rigorous Degassing: This cannot be overstated. Purge your reaction vessel and solvent with an inert gas for an extended period before adding the catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the start of the reaction, which are implicated in homocoupling.[1]
-
-
Optimize Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid derivative can help drive the reaction to completion, but a large excess can sometimes favor side reactions.
-
Troubleshooting Flowchart: Diagnosing Low Yield
The following diagram provides a logical workflow for identifying the root cause of low product yield.
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Problem: Complex Product Mixture & Difficult Purification
Q: My reaction produces the desired product, but also several byproducts that are difficult to separate by column chromatography.
A: This often results from a combination of side reactions and incomplete conversion. The goal is to run the reaction as cleanly as possible to simplify purification.
-
Strategies for a Cleaner Reaction:
-
Dehalogenation: In some cases, particularly with stronger bases or in the presence of reducing agents, the starting halopyrimidine can be reduced to pyrimidine. If this is observed, consider a milder base (e.g., K₂CO₃ instead of K₃PO₄) or ensure all reagents are free of reductive impurities.
-
Ligand-Derived Impurities: Some phosphorus ligands can participate in side reactions, leading to phenylated impurities if triphenylphosphine is used.[19] If you suspect this, switching to a different class of ligand or using a "ligand-free" protocol (which often involves the formation of palladium nanoparticles in situ) might be beneficial, though ligand-free systems can have their own challenges.[20]
-
Optimize the Solvent System: The solvent plays a crucial role in solubility and reaction rates. A mixture of an organic solvent like 1,4-dioxane or THF with water is very common and often improves yields.[1][21] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Screening different solvent ratios can significantly impact the cleanliness of the reaction.
-
Data-Driven Optimization: Selecting Reaction Components
The following tables summarize data from literature to guide your selection of reaction parameters for the Suzuki-Miyaura coupling of halopyrimidines.
Table 1: Screening of Catalysts and Ligands for Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 71 | A common and effective starting point. | [17][22] |
| Pd₂(dba)₃ (1.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | <5 | Inefficient without a suitable ligand. | [17] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | High | SPhos is excellent for less reactive chlorides. | [3] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | Moderate-High | A common alternative to using a Pd(0) source directly. | [9] |
Table 2: Effect of Base and Solvent on Reaction Outcome
| Substrate | Base | Solvent | Yield (%) | Notes | Source |
| 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane | 55 | Anhydrous conditions can be less effective. | [22] |
| 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 80 | Addition of water significantly improves the yield. | [21][22] |
| 4-Chloropyrimidine | K₃PO₄ | Toluene | High | Stronger base often required for chlorides. | [3] |
| 4-Chloropyrimidine | Cs₂CO₃ | THF / H₂O | High | Cesium carbonate is another effective but more expensive base. | [14][15] |
Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-chloropyrimidine
This protocol describes a representative Suzuki-Miyaura reaction, illustrating the selective arylation at the C4 position.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. Stir the mixture and bubble nitrogen or argon gas through the solution for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-2-chloropyrimidine.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(27), 11269–11279.
- Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Oda, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Singh, R., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Caddick, S., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(20), 6616–6623.
- Hussain, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3848.
- Dolsak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 439.
- Al-Warhi, T., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(5), 297-306.
- Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9253-9288.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Oyekunle, D. T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5573-5597.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272.
- Dolsak, A., et al. (2019). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.
- Larnaud, F., et al. (2015). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Organic & Biomolecular Chemistry, 13(10), 2891-2900.
- Rivera, D. G., et al. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
- Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
- Blakemore, D. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(33), 6075-6099.
- Hussain, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Zhang, P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
- Ammar, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances, 11(2), 1143-1154.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Ammar, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Dolsak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
- ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-(4-Bromophenyl)pyrimidin-2-amine
Welcome to the technical support center for 4-(4-Bromophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Diagram: Decision-Making Workflow for Solubility Enhancement
Below is a workflow to guide your strategy for improving the solubility of this compound.
Caption: A workflow for selecting a suitable solubility enhancement technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the first thing I should try?
A1: The first and most straightforward approach is to leverage the basicity of the 2-aminopyrimidine moiety. The lone pair of electrons on the nitrogen atom in the amine group can accept a proton, making the compound's solubility pH-dependent.[1][2] By lowering the pH of your aqueous medium, you can protonate the amine group, forming a more soluble salt in situ.
Troubleshooting Protocol: pH Adjustment
-
Prepare a Stock Solution: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
pH Screening: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, and 2.0).
-
Kinetic Solubility Test: Add a small aliquot of your DMSO stock solution to each buffer to a final desired concentration (e.g., 10 µM). Observe for any precipitation. This will give you a preliminary indication of the pH at which your compound remains soluble.[3]
-
Thermodynamic Solubility Measurement: For a more accurate determination, use the shake-flask method.[4][5] Add an excess of the solid compound to each buffer, agitate until equilibrium is reached (typically 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant.
| Parameter | Description | Expected Outcome |
| pH | The acidity or basicity of the aqueous medium. | Solubility will increase as the pH decreases from neutral. |
| pKa | The pH at which the amine group is 50% protonated. | The most significant increase in solubility will be observed at pH values below the pKa of the conjugate acid. |
Q2: I've tried lowering the pH, but the solubility is still insufficient for my needs, or I need to work at a neutral pH. What's my next option?
A2: If pH adjustment alone is not sufficient or not compatible with your experimental system, consider forming a stable salt of the compound. Salt formation is a widely used and effective technique for increasing the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[6][7][8] By reacting the basic amine group of this compound with an acid, you can create a salt with improved aqueous solubility.
Experimental Workflow: Salt Formation
Caption: A stepwise process for the formation of a salt.
Causality: The salt form has a different crystal lattice energy than the free base. In many cases, the salt is more readily solvated by water molecules, leading to a significant increase in aqueous solubility.[7]
Q3: My experiment requires a specific solvent system, and I cannot use pH modification or salt formation. How can I improve solubility in this case?
A3: In such scenarios, co-solvency is a practical approach.[9][10][11] This involves adding a water-miscible organic solvent (a co-solvent) to your aqueous medium to increase the solubility of a poorly soluble compound.
Troubleshooting with Co-solvents
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used co-solvents.[11][12]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the hydrophobic bromophenyl group of your compound.[9]
-
Protocol:
-
Select a panel of biocompatible co-solvents.
-
Prepare a series of solvent systems with increasing concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of this compound in each mixture using the methods described in A1.
-
Considerations: Be mindful that high concentrations of co-solvents can sometimes impact biological assays. It's crucial to run appropriate vehicle controls in your experiments.
Q4: I am looking for a more advanced method to significantly increase the solubility and potentially improve the stability of my compound. What should I explore?
A4: For a substantial increase in solubility and enhanced stability, you can explore complexation with cyclodextrins or the formation of an amorphous solid dispersion (ASD).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The hydrophobic bromophenyl moiety of your compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more water-soluble.[13][15][16]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in an amorphous state within a polymer matrix.[19][20][21] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.[22]
-
Preparation Methods: ASDs are typically prepared by spray drying or hot-melt extrusion.[19][23]
-
Polymer Selection: The choice of polymer is critical and often requires screening. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[19][22]
-
| Technique | Mechanism | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic part of the molecule.[13] | Significant solubility enhancement, can improve stability.[14] | Stoichiometry of the complex needs to be determined. |
| Amorphous Solid Dispersion | Conversion of the crystalline form to a higher-energy amorphous form.[19] | Can lead to a dramatic increase in apparent solubility and dissolution rate.[20] | The amorphous form can be physically unstable and may recrystallize over time.[22] |
Q5: Can I just physically modify the compound to improve its dissolution rate?
A5: Yes, physical modifications such as particle size reduction can improve the dissolution rate of a compound, although it may not affect its equilibrium solubility.[10][15] According to the Noyes-Whitney equation, a smaller particle size increases the surface area available for dissolution, leading to a faster dissolution rate.[17]
-
Methods for Particle Size Reduction:
This approach is particularly useful for oral formulation development where a rapid dissolution in the gastrointestinal tract is desired.
Summary of Key Strategies
| Strategy | Scientific Principle | When to Use |
| pH Adjustment | Protonation of the basic amine group to form a soluble salt in situ.[1] | Initial, simple experiments where the pH can be varied. |
| Salt Formation | Creation of a stable salt with a more favorable crystal lattice energy for dissolution.[7] | When a stable, solid form with higher intrinsic solubility is needed. |
| Co-solvency | Reducing the polarity of the solvent system to better solvate the compound.[9] | When pH modification is not possible, and a simple liquid formulation is required. |
| Complexation | Encapsulation of the hydrophobic portion of the molecule in a cyclodextrin cavity.[13] | For significant solubility enhancement and improved stability in aqueous solutions. |
| Amorphous Solid Dispersion | Utilizing the higher energy and solubility of the amorphous state.[19][20] | For challenging compounds requiring a substantial increase in solubility for oral delivery. |
| Particle Size Reduction | Increasing the surface area to enhance the dissolution rate.[10][15] | To improve the rate of dissolution, particularly for oral formulations. |
References
- Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 195-204.
- Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2737-2763.
- Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1269.
- (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(1), 101-117.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement.
- (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
- Singh, R., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-13.
- Al-Ghananeem, A. M. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- Singh, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-9.
- Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-12.
- (2014). Methods of solubility enhancements. SlideShare.
- (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. Drug Development & Delivery.
- Zhang, D., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2520.
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
- Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1853.
- (n.d.). Solubility and pH of amines. Royal Society of Chemistry.
- (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. LinkedIn.
- (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry.
- Liu, Y., et al. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics, 15(4), 1111.
- (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
- (2018). SOLUBILIZATION TECHNIQUES. SlideShare.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences, 6(1), 1-10.
- (n.d.). 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. LookChem.
- (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-951.
- (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.
- Box, K. J., & Comer, J. E. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 352-363.
- Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
- (n.d.). This compound. PubChemLite.
- Voges, M., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 57(30), 10011-10020.
- (2023). Advanced Properties of Amines. Chemistry LibreTexts.
- (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- (n.d.). 4-(4-Bromophenyl)pyridine. PubChem.
- (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. PubChem.
- (n.d.). KF-013. Parkway Scientific.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. contractpharma.com [contractpharma.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. mdpi.com [mdpi.com]
- 23. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenges associated with the purification of polar pyrimidine derivatives. As a Senior Application Scientist, I understand that the unique physicochemical properties of these compounds—critical in pharmaceutical and life sciences research—can present formidable hurdles in achieving high purity. Their high polarity, stemming from multiple hydrogen bond donors and acceptors, often leads to problematic interactions with common purification media.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the separation of these molecules. We will move from frequently asked questions that tackle common pain points to detailed troubleshooting guides and step-by-step experimental workflows. Our goal is to empower you, the researcher, with the knowledge to make informed decisions, optimize your purification strategies, and achieve your desired outcomes with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered by researchers working with polar pyrimidine derivatives.
Q1: What are the primary challenges when purifying polar pyrimidine derivatives?
A1: The core challenges are directly linked to their high polarity. This property leads to several common issues in the lab:
-
Poor Retention in Reverse-Phase Chromatography (RPC): Polar compounds have a low affinity for the non-polar stationary phases (like C18) used in RPC, causing them to elute very quickly, often with the solvent front, resulting in poor separation from other polar impurities.[1][2]
-
Peak Tailing in HPLC: The presence of basic nitrogen atoms in the pyrimidine ring can lead to secondary interactions with residual silanol groups on silica-based columns, causing asymmetric or tailing peaks.[3]
-
Difficulty in Crystallization: High polarity often translates to high solubility in common polar solvents (like water, methanol, or ethanol), making it difficult to achieve the supersaturation needed for crystallization.[1][4] When crystallization does occur, it can sometimes result in "oiling out," where the compound separates as a liquid instead of a solid.[5]
Q2: Which chromatographic techniques are best suited for these compounds?
A2: The choice of technique is critical and depends on the specific properties of your derivative. While traditional methods can be adapted, several techniques are inherently more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. HILIC uses a polar stationary phase (e.g., bare silica, amide, cyano) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[1] This combination promotes the retention of polar analytes, offering excellent separation.[6][7]
-
Reverse-Phase Chromatography (RPC) with Modifications: Standard RPC can be made viable by using specialized columns, such as those with polar-embedded or polar-endcapped stationary phases, which are designed to better retain polar molecules.[1][8] Adjusting mobile phase pH or adding ion-pairing agents can also significantly improve retention.[2][9]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that are ionizable. It separates molecules based on their net charge and can be a powerful tool for sample clean-up or high-resolution purification.[10][11]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative that uses supercritical CO₂ as the main mobile phase.[12] It is particularly effective for separating a wide variety of compounds, including polar molecules, and offers the advantage of faster run times and reduced organic solvent consumption.[13][14]
Q3: My polar pyrimidine derivative shows poor retention in reverse-phase HPLC. How can I fix this?
A3: To enhance retention in RPC, you need to increase the interaction between your analyte and the non-polar stationary phase. Here’s how:
-
Select an Appropriate Column: Use a column designed for polar analytes, such as a polar-endcapped or polar-embedded C18 column. These columns have modifications that shield residual silanols and provide alternative interaction mechanisms.[1]
-
Adjust the Mobile Phase: Decrease the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[1] A higher water content increases the mobile phase's polarity, which encourages the polar analyte to interact more with the non-polar stationary phase.
-
Control the pH: If your pyrimidine derivative is acidic or basic, adjusting the mobile phase pH to suppress its ionization will make it less polar (more hydrophobic) and increase its retention on the column.[2]
-
Use Ion-Pairing Agents: For charged analytes, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your compound, increasing its hydrophobicity and retention.[9]
Q4: When should I choose crystallization, and what are the key steps to success?
A4: Crystallization is an excellent and cost-effective method for final purification, especially on a larger scale, provided a suitable solvent system can be found. It is most effective when impurities have different solubility profiles from the target compound.
Success hinges on careful solvent selection and controlled cooling. The ideal solvent should dissolve your compound well when hot but poorly when cold.[4][15] If a single solvent doesn't work, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) can be effective.[3][16] The key is to allow the solution to cool slowly. Rapid cooling leads to precipitation, trapping impurities, whereas slow cooling allows for the formation of a pure crystal lattice.[3][15]
Purification Strategy Decision Guide
The choice of purification method is critical. This decision tree provides a logical workflow for selecting an appropriate starting point for your polar pyrimidine derivative.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Retention in Reverse-Phase HPLC | 1. Analyte is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic solvent). | 1. Use a polar-endcapped or polar-embedded column.[1] 2. Decrease the percentage of the organic modifier in the mobile phase.[1] 3. Consider using HILIC as a more suitable alternative.[1] |
| HPLC Peak Tailing | 1. Secondary ionic interactions between basic analyte and acidic residual silanols on the column. 2. Column overload. | 1. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or ammonium formate) to mask the silanols.[3] 2. Adjust mobile phase pH to suppress analyte ionization.[1] 3. Reduce the amount of sample injected onto the column. |
| Split Peaks in HPLC | 1. Partially blocked column frit. 2. Column void (channeling). 3. Sample solvent is incompatible with the mobile phase. | 1. Reverse and flush the column (follow manufacturer's guidelines). 2. Replace the column if a void has formed. 3. Dissolve the sample in the initial mobile phase whenever possible.[1] |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize ("Oiling Out") | 1. Solution is not supersaturated (too much solvent). 2. Compound is too soluble in the chosen solvent. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Evaporate some of the solvent to increase concentration.[1] 2. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1] 3. Select a solvent with a lower boiling point.[4] 4. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4] |
| Low Recovery of Crystalline Product | 1. The compound has significant solubility even in the cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization during hot filtration. | 1. Cool the solution in an ice bath or freezer to further decrease solubility.[3] 2. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[4][17] 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[5] |
| Colored Impurities in Crystals | 1. Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][15] Be aware that charcoal can also adsorb your product, so use it sparingly. |
Detailed Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a general framework for developing a HILIC method for a polar pyrimidine derivative.
Objective: To achieve retention and separation of a highly polar pyrimidine derivative that performs poorly in reverse-phase chromatography.
Methodology:
-
Column Selection: Choose a HILIC column. Amide- or silica-based stationary phases are excellent starting points. (e.g., ZIC-HILIC or TSKgel Amide-80).[6]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of a volatile salt like ammonium formate or ammonium acetate in water. Adjust pH if necessary (typically between 3 and 6).
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer) or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 0.2 - 0.5 mL/min for a narrow-bore column (e.g., 2.1 mm ID).
-
Initial Conditions: 95% Acetonitrile (B) / 5% Aqueous Buffer (A).
-
Gradient:
-
0-1 min: Hold at 95% B.
-
1-10 min: Linearly decrease to 60% B.
-
10-12 min: Hold at 60% B.
-
12-13 min: Return to 95% B.
-
13-20 min: Equilibrate at 95% B.
-
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[6][7] Increased buffer concentration can sometimes improve peak shape for basic compounds.[7]
Caption: General experimental workflow for HILIC purification.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid polar pyrimidine derivative using a single-solvent recrystallization method.
Objective: To remove soluble and insoluble impurities from a solid crude product to yield high-purity crystalline material.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various polar solvents (e.g., ethanol, isopropanol, water, ethyl acetate). The ideal solvent will dissolve the compound when boiling but show low solubility when cold.[16][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring (using a hot plate). Continue to add small portions of hot solvent until the solid is just completely dissolved.[3][16]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.[15]
-
Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Do not agitate it. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Comparative Summary of Purification Techniques
| Technique | Principle | Best For... | Pros | Cons |
| Recrystallization | Differential solubility at different temperatures | Purifying solid compounds on a moderate to large scale. | Cost-effective, high purity achievable, scalable. | Requires a suitable solvent, can have yield losses, may not remove impurities with similar solubility.[3][5] |
| Reverse-Phase HPLC (RPC) | Partitioning based on hydrophobicity | Less polar pyrimidines or with modifications for polar ones. | High resolution, well-understood, versatile. | Poor retention for highly polar compounds, requires specialized columns or additives.[2][18] |
| HILIC | Partitioning into an aqueous layer on a polar stationary phase | Highly polar and hydrophilic pyrimidine derivatives. | Excellent retention for polar compounds, compatible with mass spectrometry. | Requires careful method development, sensitive to water content in the sample and mobile phase.[3][6] |
| Ion-Exchange (IEC) | Electrostatic interactions between charged analytes and stationary phase | Ionizable (acidic or basic) pyrimidine derivatives. | High selectivity for charged molecules, high capacity. | Requires charged analyte, mobile phases often contain non-volatile salts not ideal for MS.[10] |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (CO₂) mobile phase | Chiral separations and as a "green" alternative to normal-phase HPLC. | Fast separations, reduced organic solvent use, lower operational costs.[12][14] | Method development can be complex, less effective for extremely polar compounds without modifiers.[19] |
References
- Wikipedia. (2023). Reversed-phase chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ResearchGate. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816.
- Stulík, K., & Pacáková, V. (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography, 273(1), 77-86.
- González-Ruiz, V., Gagnebin, Y., & Rudaz, S. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 10(4), 147.
- OUCI. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
- University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point.
- University of California, Irvine. (n.d.). Recrystallization.
- Zhang, X., Wang, J., & Liu, H. (2005). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Separation Science, 28(14), 1835-1839.
- Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode. Journal of Chromatography A, 910(1), 147-154.
- Millersville University. (n.d.). Recrystallization.
- Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- LabRoots. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale.
- Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rubingroup.org [rubingroup.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chromtech.com [chromtech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyrimidine Compounds
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing when analyzing pyrimidine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification by affecting peak integration and resolution.[1][2] Pyrimidines, with their basic nitrogen-containing heterocyclic structures, are particularly susceptible to interactions that cause asymmetrical peaks. This guide will walk you through a logical troubleshooting workflow, from identifying the symptoms to implementing robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrimidine compound is showing significant peak tailing. What is the most likely cause?
A1: The most common culprit for peak tailing of basic compounds like pyrimidines in reversed-phase HPLC is secondary interactions with the stationary phase.[1][3][4] Specifically, the issue often stems from the interaction between your positively charged (protonated) pyrimidine analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][5][6]
This creates a mixed-mode retention mechanism—the primary hydrophobic interaction and a secondary, stronger ionic interaction.[3][4] Molecules that undergo this secondary interaction are retained longer, leading to a "tail" on the peak.
Here is a simplified diagram illustrating this unwanted secondary interaction:
Caption: Mechanism of Peak Tailing for Basic Analytes.
Q2: How can I confirm if silanol interactions are the cause of my peak tailing?
A2: A systematic approach is key. You can diagnose the problem by methodically adjusting your mobile phase conditions. The ionization state of both your pyrimidine analyte and the silanol groups is highly dependent on the mobile phase pH.[6]
Troubleshooting Workflow:
Caption: Diagnostic workflow for identifying silanol interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Baseline: Prepare your mobile phase as per your current method and run your pyrimidine standard to record the initial chromatogram with the tailing peak.
-
Low pH Mobile Phase: Prepare a new aqueous mobile phase where the pH is adjusted to between 2.5 and 3.0 using an appropriate acid (e.g., 0.1% formic acid or trifluoroacetic acid).[4][7]
-
Analysis: Equilibrate your column with the new low-pH mobile phase for at least 10-15 column volumes.
-
Injection: Inject the same standard and compare the peak shape to your baseline. A significant improvement in symmetry points directly to silanol interactions as the root cause.[3]
Q3: I confirmed silanol interactions are the issue. Besides lowering the pH, what are my options?
A3: You have several effective strategies at your disposal. The best choice will depend on your specific analytical requirements (e.g., MS compatibility, desired selectivity).
Option 1: Use a Competing Base (Mobile Phase Additive)
You can add a "competing base," such as triethylamine (TEA), to your mobile phase at a concentration of around 5-20 mM.[4][9]
-
Mechanism: TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your pyrimidine analyte.[7][9] This reduces the opportunity for secondary retention.
-
Caution: This approach can sometimes lead to shorter column lifetimes due to accelerated hydrolysis of the stationary phase.[9] It is also generally not suitable for LC-MS applications due to ion suppression.
Option 2: Increase Buffer Concentration
Increasing the ionic strength of your mobile phase can also improve peak shape. For example, increasing a phosphate buffer concentration from 10 mM to 25 mM at a neutral pH can reduce tailing.[7]
-
Mechanism: The higher concentration of buffer ions in the mobile phase can shield the charged silanol sites, reducing their interaction with the analyte.[10]
-
Caution: Be mindful of buffer solubility in your organic solvent, especially during gradient elution, to avoid precipitation and system blockage.[7]
Option 3: Work at High pH
If your column is stable at high pH, you can adjust the mobile phase to a pH that is at least 2 units above the pKa of your pyrimidine compound.
-
Mechanism: At a high pH, your basic pyrimidine analyte will be in its neutral, deprotonated form. This eliminates the ionic attraction to the now-ionized silanol groups, thus preventing the secondary retention mechanism.[11]
-
Requirement: This requires a modern, hybrid-silica or polymer-based column specifically designed for high pH stability (e.g., pH > 8).[11][12] Standard silica columns will rapidly degrade under these conditions.[13]
| Strategy | Mechanism | Pros | Cons |
| Low pH (2.5-3.0) | Neutralizes silanol groups (Si-OH) | Highly effective, MS-compatible (with FA/TFA)[7] | May alter selectivity; risk of silica dissolution below pH 2.0[7] |
| Competing Base (e.g., TEA) | Masks silanol sites | Effective for older column types (Type A silica)[9] | Can shorten column life, not MS-friendly[9] |
| Increased Buffer Strength | Shields silanol sites via ionic strength | Can improve peak shape at neutral pH[7] | Risk of buffer precipitation, may affect MS sensitivity[7] |
| High pH (> pKa + 2) | Neutralizes the basic analyte | Excellent peak shape, alternative selectivity[11] | Requires specialized high-pH stable columns[12] |
Q4: Would changing my HPLC column help resolve the peak tailing?
A4: Absolutely. Modern column technology offers robust solutions designed to minimize the very problems you are facing.
-
Use a High-Purity, End-Capped, Type B Silica Column: Older columns (Type A silica) had higher metal content and more acidic, active silanols.[4] Modern columns are made from high-purity Type B silica with minimal metal contamination.[4] Furthermore, they undergo a process called "end-capping."[3]
-
End-capping is a chemical process that derivatizes the majority of residual silanol groups with a small, non-polar cap (like a trimethylsilyl group), making them inert.[14][15][16] This drastically reduces the sites available for secondary interactions.[3][14] Many modern columns are "double end-capped" for even greater deactivation.[14]
-
-
Consider Columns with Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide) embedded within the C18 chain. This provides an alternative interaction site and shields the analyte from residual silanols.[12]
-
Hybrid Silica/Polymer Phases: These columns incorporate both silica and organic polymers in their base material, offering improved pH stability and reduced silanol activity.[4]
-
Superficially Porous Particles (Core-Shell): These columns provide high efficiency and often exhibit excellent peak shapes for basic compounds due to the high-quality silica and bonding chemistry used in their manufacture.
-
Q5: My peak tailing persists even after optimizing the mobile phase and using a modern column. Could metal chelation be the issue?
A5: Yes, this is a less common but important cause. Pyrimidine and related structures can act as chelating agents, interacting with trace metal ions (like iron or aluminum) present in the silica matrix of the column or even from stainless-steel components of the HPLC system (e.g., frits, tubing).[1][5][17][18]
-
Mechanism: The metal ions can act as active sites, complexing with your analyte and causing peak tailing. These metal ions can also increase the acidity of nearby silanol groups, exacerbating the problem.[5]
Troubleshooting Metal Chelation:
-
Use a Column with Low Metal Content: Modern, high-purity silica columns are specifically treated to minimize metal contamination.[4]
-
Employ a Chelating Agent in the Mobile Phase: Adding a weak chelating agent like 10-20 mM Ethylenediaminetetraacetic acid (EDTA) to your mobile phase can be effective. The EDTA will preferentially bind to the active metal sites, preventing your analyte from interacting with them.
-
Consider PEEK or MP35N Hardware: If system contamination is suspected, using PEEK (polyether ether ketone) tubing and frits can eliminate a source of metal ions. Some manufacturers also offer columns with hardware designed to be bio-inert and reduce metal interactions.[19]
Q6: All the peaks in my chromatogram are tailing, not just the pyrimidine. What should I check?
A6: If all peaks are tailing uniformly, the problem is likely physical rather than chemical.[2][7] The most probable cause is a disturbance in the column's packed bed, specifically a column void .
-
Cause: A void, or empty space, can form at the head of the column due to repeated pressure shocks, high flow rates, or dissolution of the silica bed under harsh pH conditions.[7][13]
-
Effect: This void disrupts the flow path, causing band broadening and symmetrical tailing for all analytes.[20]
Diagnosis and Solution:
-
Disconnect the Column and Reverse It: Carefully disconnect the column from the detector and pump.
-
Backflush at Low Flow: Connect the column outlet to the pump and flush it to waste (not to the detector) with a strong solvent (like 100% Acetonitrile or Methanol) at a low flow rate (e.g., 0.1-0.2 mL/min for a 4.6 mm ID column). This can sometimes wash away particulates blocking the inlet frit.
-
Replace the Column: If backflushing does not resolve the issue, the column bed is likely irreversibly damaged, and the column must be replaced.
Q7: Could issues with my HPLC system itself, outside of the column, cause peak tailing?
A7: Yes, this is known as extra-column band broadening or extra-column effects . It occurs when the sample band spreads out in the tubing and connections between the injector and the column, and between the column and the detector.[1][12]
-
Symptoms: This issue typically affects early-eluting peaks more severely and results in broader, tailing peaks.[7]
-
Common Causes:
Solutions:
-
Minimize Tubing Length: Keep all tubing, especially between the column and detector, as short as possible.
-
Use Narrow ID Tubing: For standard HPLC, use tubing with a small internal diameter (e.g., 0.005 inches or 0.12 mm).[12]
-
Ensure Proper Connections: When making connections, ensure the tubing is fully bottomed out in the port before tightening the fitting to eliminate any dead volume.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography?.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF.
- Separation Science. (n.d.). End-capping.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
- ResearchGate. (2025). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- (n.d.). HPLC Troubleshooting Guide.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
- (n.d.). The Theory of HPLC Column Chemistry.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?.
- LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
- ResearchGate. (n.d.). Pyrimidine (upper) and purines (lower) on silica columns. Condition:... | Download Scientific Diagram.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. waters.com [waters.com]
- 14. chromtech.com [chromtech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. End-capping | Separation Science [sepscience.com]
- 17. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
Technical Support Center: Stability of 4-(4-Bromophenyl)pyrimidin-2-amine in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-(4-Bromophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. My goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results. The stability of your reagents is paramount, and this document will serve as your comprehensive resource for maintaining the viability of this compound in solution.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and stability of this compound.
Question 1: What are the recommended solvents for dissolving this compound, and what is its general solubility profile?
Answer:
This compound is a crystalline solid with limited solubility in aqueous solutions. For most applications, organic solvents are required.
-
Primary Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.
-
Secondary Solvents: For subsequent dilutions and specific experimental buffers, solvents such as methanol, ethanol, and acetonitrile are often suitable. The compound's pyrimidine and amine moieties allow for some polarity, while the bromophenyl group lends it lipophilic character.
-
Aqueous Incompatibility: Direct dissolution in aqueous buffers (like PBS) is not recommended due to low solubility, which can lead to precipitation and inaccurate concentration measurements. It is standard practice to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Be mindful of the final organic solvent concentration in your assay, as it can affect biological systems.
Question 2: What are the optimal storage conditions for this compound in its solid form and in solution?
Answer:
Proper storage is critical to prevent degradation. The recommendations below are designed to mitigate common degradation pathways.
| Form | Storage Condition | Rationale |
| Solid | Room temperature, in a tightly sealed container, protected from light.[1] | The compound is a stable solid. Protection from light is a general precaution for aromatic bromine compounds. A dry environment prevents clumping. |
| Solution | Store at -20°C or -80°C in small, single-use aliquots. Protect from light. | Freezing minimizes molecular motion and slows chemical reactions. Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce water condensation. Light protection is crucial to prevent photodegradation. |
Question 3: I've noticed a color change in my stock solution. What does this indicate?
Answer:
A change in color, typically to a yellow or brownish hue, is a common visual indicator of degradation. This is often due to oxidation of the 2-amine group or other complex degradation pathways that result in the formation of chromophoric impurities. If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiments.
Question 4: How can I quickly check if my compound in solution is degrading?
Answer:
The most reliable method for assessing the stability of your compound is through analytical chemistry. A High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for this purpose. By comparing a freshly prepared standard to your stored solution, you can look for two key indicators of degradation:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which correspond to degradation products.
A well-developed HPLC method can separate the parent compound from its potential impurities, providing a quantitative measure of its stability.[2]
Troubleshooting Guide: Investigating Solution Instability
If you suspect that the stability of your this compound solution is compromising your experimental results, a systematic investigation is necessary. This guide will walk you through a logical workflow to identify and resolve the issue.
Workflow for Troubleshooting Instability
The following diagram outlines the decision-making process when you encounter unexpected experimental outcomes that may be linked to compound instability.
Caption: A step-by-step workflow for troubleshooting suspected compound instability.
Protocol: Forced Degradation (Stress Testing) Study
To proactively understand the stability of this compound in your specific experimental context, a forced degradation study is highly recommended.[3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential liabilities.
Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with a UV detector (a mass spectrometer is beneficial for identifying degradants)[2][4]
-
C18 reverse-phase column
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions Setup: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the appropriate stressor solution.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Dilute in your typical experimental solvent and incubate at 60°C.
-
Photolytic Stress: Dilute in your typical solvent, expose to direct light (ICH-compliant light source preferred), and run a parallel sample in the dark as a control.
-
Control: Dilute in your typical solvent and keep at 4°C in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress, longer durations may be necessary.
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
-
HPLC Analysis:
-
Inject all samples onto the HPLC system.
-
A generic starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid).
-
Monitor at a wavelength where the parent compound has maximum absorbance (e.g., around 250-300 nm, to be determined by a UV scan).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Note the appearance and relative area of any new peaks, which represent degradation products. An ideal outcome for a stability-indicating method is achieving 5-20% degradation, which is enough to prove separation without being excessive.[5]
-
Potential Degradation Pathways
Understanding the chemistry of the molecule allows us to anticipate how it might degrade. The following diagram illustrates potential areas of instability on the this compound structure.
Caption: Key reactive sites on this compound susceptible to degradation.
By leveraging the information in this guide, from basic handling to advanced stability testing, you can ensure the reliability of your experimental data and accelerate your research and development efforts. Should you have further questions, do not hesitate to reach out to our technical support team.
References
- Current time information in Toronto, CA. Google. Accessed January 10, 2026.
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
- Forced Degrad
- Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
- 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). LookChem.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine. (n.d.). Sigma-Aldrich.
- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017).
- 2-Amino-4-(4-bromophenyl)pyrimidine. (n.d.). Chem-Impex.
- This compound (C10H8BrN3). (n.d.). PubChemLite.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2020). ACS Omega.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). RSC Medicinal Chemistry.
- Application Notes and Protocols for the Quantification of 5-(4-Bromophenyl)oxazol-2-amine in Biological Samples. (2025). BenchChem.
- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (n.d.). Southern Agricultural Insecticides, Inc.
- Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.).
- 2-Amino-4-bromopyrimidine. (n.d.). PubChem.
- MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. (2018). Greenbook.net.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2023). MDPI.
- 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
- Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2012). International Journal of Greenhouse Gas Control.
- This compound. (n.d.). Porphyrin-Systems.
- 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. (2016). Loba Chemie.
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. (n.d.). ChemScene.
- (PDF) Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. (2019).
- Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents. (2025). BenchChem.
Sources
Technical Support Center: Pyrimidine Compound Stability in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrimidine-containing molecules. Pyrimidine scaffolds are central to numerous therapeutic agents and biological processes, but their stability can be a critical challenge, particularly in acidic environments encountered during synthesis, purification, analysis, and formulation.[1]
This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues related to the degradation of pyrimidine compounds under acidic conditions. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrimidine Instability
This section addresses the foundational concepts of why and how pyrimidine derivatives degrade in the presence of acid.
Q1: What makes the pyrimidine ring susceptible to degradation in acidic conditions?
A1: The susceptibility of the pyrimidine ring to acidic conditions stems from the presence of its two ring nitrogen atoms. These nitrogens are basic and can be protonated by an acid. This protonation makes the electron-deficient ring even more susceptible to nucleophilic attack, primarily by water in aqueous acidic solutions. The 5,6-double bond is a key site for this attack, which can initiate a cascade of reactions leading to ring opening or other modifications.[2][3] For pyrimidine nucleosides, the N-glycosidic bond connecting the base to the sugar moiety is also a major point of vulnerability to acid-catalyzed hydrolysis.[2][4]
Q2: What is the primary mechanism of pyrimidine degradation in aqueous acid?
A2: The most common degradation pathway is acid-catalyzed hydrolysis . For many pyrimidine nucleosides like uridine, this process involves several key steps:
-
Hydration of the 5,6-Double Bond: In acidic media, the 5,6-double bond can be rapidly hydrated. This forms a 6-hydroxy-5,6-dihydropyrimidine intermediate.[2]
-
Cleavage of the N-Glycosidic Bond: This dihydropyrimidine intermediate, or a protonated form of the original nucleoside, is kinetically competent to undergo hydrolysis of the N-glycosidic bond.[2] This cleavage is often the rate-determining step and results in the separation of the pyrimidine base from the sugar.
-
Ring Opening: For the free pyrimidine base, prolonged exposure to harsh acidic conditions can lead to hydrolytic cleavage of the ring itself, typically between the N-3 and C-4 positions, although this is less common under typical experimental conditions compared to glycosidic bond cleavage.[5]
dot digraph "Acid_Catalyzed_Hydrolysis_of_Uridine" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism: Acid-Catalyzed N-Glycosidic Bond Cleavage", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];
Uridine [label="Uridine"]; Protonated_Uridine [label="Protonated Uridine\n(at C5 or Ring N)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Transition State\n(Carbocation-like at C1')", fillcolor="#FEEFC3", fontcolor="#202124"]; Products [label="Uracil + Ribose", fillcolor="#E6F4EA", fontcolor="#202124"];
Uridine -> Protonated_Uridine [label="+ H+ (Acid)"]; Protonated_Uridine -> Intermediate [label="Rate-determining step\n(N-Glycosidic bond cleavage)"]; Intermediate -> Products [label="+ H2O"]; } /dot
Q3: Which factors have the greatest impact on the rate of degradation?
A3: Several factors critically influence the stability of pyrimidine compounds in acid:
-
pH: The rate of hydrolysis is highly pH-dependent. Stronger acidic conditions (lower pH) generally accelerate degradation.[4]
-
Temperature: Degradation reactions are accelerated at elevated temperatures.[6] This is a key consideration during reaction workups and sample concentration.
-
Substituents on the Ring: The nature and position of substituents on the pyrimidine ring can dramatically alter its electronic properties and, consequently, its stability. Electron-withdrawing groups can further increase the ring's susceptibility to nucleophilic attack, while electron-donating groups may offer some stabilization.
-
Solvent: The type of solvent and the presence of water are crucial. Hydrolysis requires water as a nucleophile.
Section 2: Troubleshooting Guide - Synthesis & Purification
This section focuses on practical issues encountered during the synthesis and purification of pyrimidine derivatives.
Q4: I am performing an acidic deprotection step (e.g., removing a DMT or Boc group) on my pyrimidine nucleoside, and I'm seeing significant loss of my product. What is happening and how can I fix it?
A4: The problem you are facing is a classic challenge: the acidic conditions required to remove protecting groups like dimethoxytrityl (DMT) or tert-butyloxycarbonyl (Boc) are often harsh enough to cleave the acid-labile N-glycosidic bond of the nucleoside itself.[7] This leads to the formation of the free pyrimidine base and the corresponding sugar derivative, reducing the yield of your desired product.
Troubleshooting Strategy:
-
Milder Acidic Conditions: Avoid using strong, non-volatile acids like sulfuric or hydrochloric acid. Opt for milder, more controllable acids. Trichloroacetic acid (TCA) in an anhydrous organic solvent like dichloromethane (DCM) is a standard choice for DMT removal because the reaction is typically very fast (seconds to minutes).[7]
-
Lower the Temperature: Perform the deprotection at 0°C or even -20°C to slow down the rate of the undesired glycosidic bond cleavage relative to the deprotection reaction.
-
Strictly Anhydrous Conditions: Ensure your solvent and reagents are completely dry. The presence of water will directly facilitate the hydrolytic side reaction. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.[8]
-
Careful Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction immediately upon consumption of the starting material by adding a mild base (e.g., a few drops of pyridine or triethylamine, or by pouring into a sodium bicarbonate solution).
Protocol: Optimized Acidic Deprotection of a DMT-Protected Pyrimidine Nucleoside
-
Preparation: Dry the DMT-protected nucleoside under high vacuum for several hours. Use freshly distilled, anhydrous DCM as the solvent.
-
Reaction Setup: Dissolve the nucleoside in anhydrous DCM (approx. 10-20 mL per gram) in an oven-dried flask under an Argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Deprotection: Add a solution of 3% TCA in anhydrous DCM dropwise while stirring. Monitor the reaction every 30-60 seconds by TLC. The product spot should appear lower on the plate, and a bright orange color from the released DMT cation is a visual indicator.
-
Quenching: As soon as the starting material is consumed, immediately quench the reaction by adding pyridine (1.5 equivalents relative to TCA) or by pouring the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately using silica gel chromatography.
Q5: My pyrimidine compound is decomposing on my silica gel column during chromatography. Why is this happening?
A5: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds, including many pyrimidine derivatives.[6] The prolonged contact time between your compound and the acidic stationary phase can lead to streaking, multiple spots on TLC, and low recovery of the desired product.[6]
Troubleshooting Strategy:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a volatile base like triethylamine (e.g., 0.5-1% triethylamine in the eluent solvent system). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reversed-phase chromatography if your compound is suitable.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).
-
Pre-adsorb with Care: If you are dry-loading your sample onto silica, do not let it sit on the acidic silica for an extended period before starting the elution.
Section 3: Troubleshooting Guide - Sample Analysis & Storage
This section covers stability issues during analytical procedures and long-term storage.
Q6: I'm analyzing my pyrimidine-based drug candidate by HPLC-UV, and I see new impurity peaks appearing over the course of an analytical run, especially in a low pH mobile phase. How can I confirm this is degradation and prevent it?
A6: This is a strong indication of on-instrument degradation. Low pH mobile phases (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) are commonly used to achieve good peak shape but can cause acid-catalyzed hydrolysis of sensitive compounds during their residence time in the autosampler and on the column.
Troubleshooting & Confirmation Workflow:
dot digraph "HPLC_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Workflow: Investigating On-Instrument Degradation", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal];
Start [label="Observation:\nNew peaks appear during HPLC run", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Hypothesis [label="Hypothesis:\nAcid-catalyzed degradation in mobile phase", shape=invhouse, fillcolor="#FEF7E0", fontcolor="#202124"]; Test1 [label="Incubate sample in mobile phase at RT.\nInject at t=0, 1h, 4h, 8h.", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Result1 [label="Do impurity peaks grow over time?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Action1 [label="Increase mobile phase pH (e.g., use ammonium formate).\nOr use a shorter run time.", fillcolor="#E6F4EA", fontcolor="#202124"]; Action2 [label="Cool the autosampler to 4°C.", fillcolor="#E6F4EA", fontcolor="#202124"]; Conclusion [label="Problem Resolved", shape=ellipse, fillcolor="#D6E8D6", fontcolor="#202124"]; OtherCause [label="Investigate other causes\n(e.g., oxidation, photodegradation)", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Hypothesis; Hypothesis -> Test1; Test1 -> Result1; Result1 -> Action1 [label="Yes"]; Result1 -> OtherCause [label="No"]; Action1 -> Action2; Action2 -> Conclusion; } /dot
Analytical Method Development for Stability:
A validated stability-indicating analytical method is essential for accurately monitoring the purity of your compound.[9] High-Performance Liquid Chromatography (HPLC) is the most common technique.[9][10]
| Parameter | Recommended Specification | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of pyrimidine derivatives. |
| Mobile Phase | Gradient of water and acetonitrile with a buffer | Start with a less acidic buffer like ammonium formate (pH ~6.5) or acetate (pH ~4.5). Only use strong acids like formic acid if necessary for peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 25-30°C | Elevated temperatures can accelerate on-column degradation.[9] |
| Detection | UV-Vis Detector (e.g., 254 nm or λmax) | Most pyrimidine rings have a strong UV chromophore. |
| Autosampler Temp. | 4°C | Minimizes degradation of samples waiting in the injection queue. |
Table 1: Example HPLC Method Parameters for Stability Testing of Pyrimidine Compounds.[9]
Q7: What are the best practices for long-term storage of potentially acid-labile pyrimidine compounds?
A7: The integrity of your compounds during storage is paramount for reproducible results.
-
Solid vs. Solution: Store compounds as a dry, solid powder whenever possible. Degradation reactions are much slower in the solid state.
-
Temperature: For long-term storage, keep the compound at -20°C or below.[9]
-
Atmosphere: Store in a tightly sealed vial, preferably under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air (oxidation).
-
Protect from Light: Use amber vials to protect photosensitive compounds from degradation.[6][9]
-
Solution Storage: If you must store solutions, use an anhydrous, aprotic solvent like DMSO or DMF. Prepare fresh aqueous solutions for each experiment and avoid storing stock solutions in acidic buffers for extended periods.
Section 4: Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development, helping to identify potential degradants and establish the intrinsic stability of a molecule as mandated by regulatory guidelines like ICH Q1A(R2).[11][12][13]
Q8: How do I design a forced degradation study to specifically investigate acidic lability?
A8: A systematic study of hydrolysis across a range of pH values is required.[11]
Protocol: Acidic Hydrolysis Stress Test
-
Stock Solution: Prepare a stock solution of your pyrimidine compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: In separate vials, add a small aliquot of the stock solution to a larger volume of an acidic solution to achieve a final drug concentration of ~50-100 µg/mL. Use at least two different acidic conditions:
-
0.1 M HCl
-
0.01 M HCl
-
-
Incubation: Incubate these solutions, along with a control sample in pure water, at an elevated temperature (e.g., 60°C).[9]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute with mobile phase. Analyze all samples by a validated stability-indicating HPLC-UV method.[9]
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting degradants without completely destroying the parent compound.
References
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 43(1), 124-129.
- Gehrke, C. W., Kuo, K. C., Waalkes, T. P., & Borek, E. (1978). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute, 61(4), 989-999.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
- Wikipedia. (n.d.). AP site.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(22), 13893–13899.
- Ferrari, V., & Valcarenghi, N. (2007). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Tetrahedron Letters, 48(1), 123-126.
- Sproviero, D., et al. (2018). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 23(10), 2485.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Wikipedia. (n.d.). Pyrimidine.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Kim, K. S., Pelton, J. G., Inwood, W. B., Andersen, U., Kustu, S., & Wemmer, D. E. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4250–4258.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. AP site - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. snscourseware.org [snscourseware.org]
Technical Support Center: Troubleshooting High Background in Kinase Assays with Small Molecules
Welcome to the technical support center for kinase assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering high background signals in their kinase assays, particularly when screening small molecule inhibitors. High background can mask true biological signals, reduce assay sensitivity, and lead to false positives or negatives. This resource provides in-depth, experience-driven advice to help you diagnose and resolve these common but often complex issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a kinase assay?
A1: High background signal in a kinase assay can originate from several sources, broadly categorized as either enzyme-independent or related to non-specific enzymatic activity. Understanding the root cause is the first step in effective troubleshooting.
-
Enzyme-Independent Causes:
-
Reagent-Related Issues: This includes intrinsic fluorescence or absorbance of your test compounds, contaminated buffers, or instability of the detection reagents.[1][2][3] For instance, many organic small molecules absorb light or are naturally fluorescent, which can directly interfere with optical assay readouts.[4]
-
Assay Plate and Instrumentation: The choice of microplate material can be a source of background. For example, using clear-bottom plates for fluorescent assays can lead to signal bleed-through.[5] Incorrect settings on the plate reader, such as improper focal height, can also contribute to elevated background.[6]
-
-
Non-Specific Enzyme or Substrate Activity:
-
Contaminating Kinases: The kinase preparation itself might be contaminated with other kinases that can phosphorylate the substrate, leading to a signal that is not from the kinase of interest.[4]
-
Substrate Quality: The substrate (peptide or protein) could be impure, partially phosphorylated, or prone to non-enzymatic degradation, all of which can contribute to a high background signal.
-
Autophosphorylation: Some kinases can phosphorylate themselves, and if this activity is high, it can generate a significant background signal.[7]
-
Troubleshooting Workflow: A Systematic Approach
When faced with high background, a systematic approach is crucial. The following workflow, visualized in the diagram below, outlines the key decision points and experimental controls to pinpoint the source of the issue.
Caption: A systematic workflow for troubleshooting high background in kinase assays.
Q2: My "no-enzyme" control has a high signal. What does this mean and how do I fix it?
A2: A high signal in the absence of your kinase is a clear indicator that the background is not due to enzymatic activity. The likely culprits are your small molecule compound, the assay buffer, or the detection system itself.[2]
Causality and Troubleshooting Steps:
-
Compound Interference: Small molecules are a frequent source of artifacts in fluorescence- and absorbance-based assays.[4]
-
Mechanism: The compound may be intrinsically fluorescent at the assay's excitation and emission wavelengths or may absorb light at these wavelengths, a phenomenon known as the inner filter effect.[4]
-
Protocol: How to Test for Compound Interference
-
Prepare a plate with wells containing only the assay buffer and your small molecule at the highest concentration used in your screen.
-
Read the plate using the same instrument settings as your main experiment.
-
A significant signal in these wells confirms compound interference.
-
-
Solutions:
-
If possible, switch to a different assay format with an alternative detection method (e.g., from a fluorescence-based assay to a radiometric or luminescence-based assay).[8] Radiometric assays, in particular, are considered a gold standard due to their low background signal.[9][10]
-
For fluorescence assays, try using red-shifted fluorophores, as fewer small molecules interfere at longer wavelengths.[4]
-
-
-
Buffer and Reagent Contamination:
-
Mechanism: Buffers can be contaminated with fluorescent impurities or particulates.[1][3] Some reagents may also degrade over time, leading to increased background.
-
Solutions:
-
Prepare all buffers fresh using high-purity water and reagents.
-
Filter-sterilize buffers to remove any particulate matter.[1]
-
Run a control with just the buffer and detection reagents to check for background.
-
-
Q3: The background is low without the enzyme, but high in the complete assay. What should I investigate next?
A3: This scenario points towards an issue related to the enzymatic components of your assay: the kinase, the substrate, or the ATP.
Causality and Troubleshooting Steps:
-
Enzyme Purity and Concentration:
-
Mechanism: The kinase preparation may be contaminated with other active kinases.[4] Alternatively, using too high a concentration of the primary kinase can lead to excessive autophosphorylation or non-specific phosphorylation of the substrate.
-
Protocol: Enzyme Titration
-
Set up a series of reactions with varying concentrations of your kinase, keeping the substrate and ATP concentrations constant.
-
Include a "no-substrate" control at each enzyme concentration to measure autophosphorylation.
-
Plot the signal versus enzyme concentration. An ideal concentration will give a robust signal with minimal background from autophosphorylation.
-
-
Solutions:
-
Source highly purified kinase preparations (ideally >95% purity).[4]
-
Optimize the enzyme concentration to find the optimal balance between signal and background.
-
-
-
Substrate Quality and Concentration:
-
Mechanism: If using a peptide substrate, it could be contaminated with phosphorylated versions. Protein substrates may be partially denatured or aggregated, exposing non-specific phosphorylation sites. Using a substrate at a concentration far above its Km can also sometimes increase non-specific phosphorylation.
-
Solutions:
-
Ensure your substrate is of high quality. For peptide substrates, consider HPLC purification.
-
If possible, use a more physiological substrate, as this can sometimes improve specificity.[4]
-
Perform a substrate titration to determine the optimal concentration for your assay.
-
-
-
ATP Concentration:
-
Mechanism: While less common as a direct cause of high background, the ATP concentration is a critical parameter that influences inhibitor potency and can affect assay performance.[11][12] In some cases, very high concentrations of ATP could potentially promote non-specific phosphorylation by a contaminating kinase.
-
Protocol: ATP Km Determination
-
Determine the Km of your kinase for ATP.
-
For inhibitor screening, it is often recommended to use an ATP concentration at or near the Km value.[13] This ensures that competitive inhibitors can be identified effectively.
-
-
Solutions:
-
Optimize the ATP concentration based on the Km of your kinase. For certain applications, such as mimicking cellular conditions, higher ATP concentrations may be necessary, but this should be carefully validated.[12]
-
-
Data Presentation: Summarizing Troubleshooting Experiments
When troubleshooting, it's essential to present your data clearly. The following tables provide examples of how to structure the results from key optimization experiments.
Table 1: Example of an Enzyme Titration Experiment
| Kinase Conc. (nM) | Signal (RFU) with Substrate | Signal (RFU) "No Substrate" Control | Signal-to-Background Ratio |
| 0 | 500 | 490 | 1.0 |
| 1 | 2500 | 600 | 4.2 |
| 5 | 10000 | 1500 | 6.7 |
| 10 | 18000 | 4000 | 4.5 |
| 20 | 25000 | 9000 | 2.8 |
In this example, a kinase concentration of 5 nM provides the best signal-to-background ratio.
Table 2: Investigating Small Molecule Interference
| Condition | Fluorescence (RFU) at 485/520 nm |
| Buffer Only | 450 |
| Buffer + 10 µM Compound X | 8500 |
| Buffer + 10 µM Compound Y | 520 |
This data clearly indicates that Compound X is autofluorescent and is likely the cause of the high background.
References
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Krishnamurty, R. & Maly, D. J. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology, 5(1), 121-138.
- Effect of time and ATP concentration on assay performance. ResearchGate.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Harrison, J. S., Glogauer, M. & Cunningham, A. M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55626.
- What is the function of unlabelled ATP in protein kinase assays? ResearchGate.
- Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., Hoffman, R., Williams, R. L., Shokat, K. M. & Knight, Z. A. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases.
- Haubrich, B. A. & Swinney, D. C. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Medicinal Chemistry, 7, 1-13.
- What causes high background in cell based assays? ResearchGate.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in DMSO Stock Solutions
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound precipitation in Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to equip you with the scientific understanding and practical techniques to ensure the integrity and reliability of your experimental compounds.
Troubleshooting Guide: Diagnosing and Resolving Precipitation
Precipitation in your DMSO stock solution can be a frustrating roadblock in your research. This guide will walk you through the common causes and provide actionable solutions.
Issue 1: Precipitation Observed in DMSO Stock Solution Upon Preparation or During Storage
Symptoms: The DMSO stock solution appears cloudy, contains visible crystals, or has a solid pellet at the bottom of the vial.
| Possible Cause | Underlying Science | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | Every compound has a finite solubility in DMSO. Exceeding this intrinsic property will inevitably lead to the compound falling out of solution. This is governed by the principle of saturation, where the solvent can no longer dissolve any more solute. | 1. Verify Solubility: Check the manufacturer's datasheet or literature for the compound's solubility in DMSO.[1][2] 2. Reduce Concentration: Prepare a new stock solution at a concentration at or below the known solubility limit.[1] 3. Consider an Alternative Solvent: If a higher concentration is necessary, explore alternative solvents like Dimethylformamide (DMF), which may offer greater solubility for certain compounds.[1] |
| Water Contamination in DMSO | DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] Many organic compounds are less soluble in a mixture of DMSO and water than in pure, anhydrous DMSO. The presence of water increases the polarity of the solvent, which can cause hydrophobic compounds to precipitate.[1][4] | 1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.[1] 2. Proper Storage of DMSO: Store DMSO in its original, tightly sealed container, preferably in a dry environment or desiccator.[1][5] 3. Minimize Air Exposure: When preparing solutions, minimize the time the DMSO container is open to the air. Consider using a syringe to withdraw the solvent. |
| Low Temperature During Dissolution or Storage | The solubility of many compounds is temperature-dependent, often increasing with temperature.[1] Attempting to dissolve a compound in cold DMSO or storing it at a temperature where its solubility is reduced can lead to precipitation. DMSO itself freezes at 18.5°C (65.3°F).[6][7] | 1. Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[1] 2. Sonication/Vortexing: Use sonication or vigorous vortexing to facilitate the dissolution process.[1] 3. Appropriate Storage Temperature: Store stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[1] While this seems counterintuitive, freezing the solution quickly can sometimes prevent the formation of larger crystals. |
| Improper Storage and Handling | Repeated freeze-thaw cycles can promote precipitation.[1][4][8] As the solution thaws, areas of localized high concentration can form, leading to crystal formation. Once crystals form, they can act as nucleation sites, making it harder to redissolve the compound.[4][9] | 1. Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1][10] 2. Flash Freezing: Consider flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer for long-term storage. |
Issue 2: Precipitation Observed When Diluting DMSO Stock Solution with Aqueous Media
Symptoms: The solution becomes cloudy or forms a precipitate immediately upon adding the DMSO stock to cell culture medium, PBS, or other aqueous buffers.
| Possible Cause | Underlying Science | Troubleshooting Steps |
| Poor Aqueous Solubility of the Compound | This is the most common cause. While a compound may be highly soluble in the organic solvent DMSO, its solubility can be drastically lower in a highly polar aqueous environment.[6][11] The rapid change in solvent polarity causes the compound to "crash out" of solution.[6] | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions.[6][10] This gradual change in solvent polarity can help keep the compound in solution. 2. Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of DMSO toxicity to cells, which is generally kept below 0.5%.[6][10][12] 3. Use of Co-solvents or Formulation Strategies: For particularly challenging compounds, consider using co-solvents like PEG400, or formulation agents like cyclodextrins in your aqueous media to enhance solubility.[10] |
| Rapid Mixing | Adding the DMSO stock too quickly to the aqueous buffer can create localized areas of high supersaturation, leading to immediate precipitation.[6] | 1. Slow Addition with Vortexing: Add the DMSO stock solution dropwise to the aqueous media while continuously vortexing or stirring.[1] This ensures rapid and even dispersion. 2. Pre-warm the Media: Using media pre-warmed to 37°C can sometimes improve the solubility of the compound upon dilution.[1] |
Frequently Asked Questions (FAQs)
Q1: Why did my compound precipitate when I stored it at -20°C, even though it was fully dissolved at room temperature?
This can happen for a couple of reasons. Firstly, the solubility of your compound in DMSO might be significantly lower at -20°C than at room temperature. Secondly, the process of freezing can induce precipitation. As the DMSO begins to freeze, the concentration of the compound in the remaining liquid phase increases, potentially exceeding its solubility limit and causing it to crystallize. To mitigate this, ensure you are not working at a concentration close to the solubility limit at room temperature and consider flash-freezing in liquid nitrogen to move through the freezing point quickly, which can result in a more stable amorphous solid rather than crystalline precipitate.
Q2: Can I just warm up my precipitated stock solution to get the compound back into solution?
Yes, gentle warming (e.g., to 37°C) combined with sonication or vortexing can often redissolve a precipitated compound in a DMSO stock.[1] However, it's crucial to visually inspect the solution to ensure complete dissolution. If precipitation reoccurs upon cooling, it may indicate that the concentration is too high for stable storage. Also, be aware of the thermal stability of your compound; prolonged heating is not recommended.[13]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The maximum tolerable DMSO concentration is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6][10] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[6] It is always best practice to perform a DMSO tolerance control experiment for your specific cell line and assay duration.[6]
Q4: Does the quality of DMSO matter?
Absolutely. Always use high-purity, anhydrous DMSO (≥99.9%). Lower-grade DMSO may contain water or other impurities that can significantly decrease the solubility of your compound and potentially interfere with your experiments.[1]
Q5: How should I properly store my anhydrous DMSO to prevent water absorption?
Store anhydrous DMSO in its original container with the cap tightly sealed. For frequent use, consider aliquoting the DMSO into smaller, sealed glass vials under an inert gas like argon or nitrogen to minimize exposure to atmospheric moisture. Store these aliquots in a dry environment, such as a desiccator.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a compound stock solution while minimizing the risk of precipitation.
Materials:
-
Compound of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of your compound needed to achieve a 10 mM concentration in your desired volume.
-
Weigh Compound: Accurately weigh the compound and transfer it to a sterile glass vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Gentle Warming & Sonication (if necessary): Place the vial in a 37°C water bath or sonicator for 5-10 minutes to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in smaller, sterile vials. This is critical to avoid repeated freeze-thaw cycles.[1]
-
Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.
Workflow for Preventing Precipitation
Caption: Workflow for preparing, storing, and diluting DMSO stock solutions to minimize precipitation.
Impact of Water on Compound Solubility in DMSO
Caption: Diagram illustrating how water absorption by hygroscopic DMSO reduces compound solubility, leading to precipitation.
References
- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- BenchChem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions.
- Cheng, T. J., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 292-304.
- Lipinski, C. A. (2006). Issues in Compound Storage in DMSO. Ziath.
- Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath.
- Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(7), 615-622.
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
- protocols.io. (2021). DMSO stock preparation.
- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418) - Product Information Sheet.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- ACS Omega. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 5(3), 1546-1552.
- Journal of Cheminformatics. (2014). DMSO Solubility Assessment for Fragment-Based Screening.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- PubMed. (2011). In situ DMSO hydration measurements of HTS compound libraries.
- gChem Global. (n.d.). DMSO Physical Properties.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes....
- The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions.
- Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- PubMed. (2007). Compound precipitation in high-concentration DMSO solutions.
- PubMed Central. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- ResearchGate. (2017). DMSO solution of plant secondary metabolite turns cloudy upon addition of aqueous solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ziath.com [ziath.com]
- 9. ziath.com [ziath.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. glasp.co [glasp.co]
- 13. gchemglobal.com [gchemglobal.com]
Technical Support Center: Addressing Catalyst Deactivation in Pyrimidine Synthesis
Welcome to the Technical Support Center for catalyst deactivation in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common issues encountered during catalytic pyrimidine synthesis. Here, we provide in-depth, evidence-based solutions to ensure the robustness and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my pyrimidine synthesis?
A1: The primary indicators of catalyst deactivation include a noticeable decrease in reaction rate, a significant drop in product yield, and a change in product selectivity, often leading to the formation of unexpected byproducts.[1] You may also observe a physical change in the catalyst's appearance, such as a change in color or clumping of the catalyst particles.[2]
Q2: What are the main mechanisms of catalyst deactivation in pyrimidine synthesis?
A2: Catalyst deactivation in pyrimidine synthesis can be broadly categorized into four main mechanisms: poisoning, fouling, thermal degradation, and leaching or sintering.[3]
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[2]
-
Fouling: This involves the physical blockage of catalyst pores and active sites by the deposition of carbonaceous materials (coke) or non-volatile reaction byproducts.[3]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate, leading to a loss of active surface area.[4]
-
Leaching: This is the dissolution of the active catalytic species from a solid support into the reaction medium, which is particularly relevant in liquid-phase reactions.[2]
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A systematic approach is crucial for diagnosing the root cause of catalyst deactivation. This typically involves a combination of reaction monitoring and catalyst characterization. Monitoring the reaction profile over time can provide initial clues. For a more definitive diagnosis, characterization of the spent catalyst using techniques such as Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) surface area analysis can reveal changes in the catalyst's physical and chemical properties.[5][6]
Troubleshooting Guides for Specific Catalyst Classes
This section provides detailed troubleshooting guidance for common classes of catalysts used in pyrimidine synthesis, including solid acids, supported metals, and homogeneous Lewis/Brønsted acids.
Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins)
Solid acid catalysts are frequently employed in pyrimidine synthesis, particularly in the Biginelli reaction. Their deactivation can significantly impact reaction efficiency.
1.1. Deactivation by Fouling (Coking)
Symptoms:
-
Gradual decrease in catalytic activity over several cycles.
-
Noticeable darkening of the catalyst.
-
Reduced product yield and increased formation of polymeric byproducts.
Root Causes and Mechanisms: Fouling in solid acid catalysts is often due to the deposition of carbonaceous residues, or "coke," on the active sites and within the catalyst's pores.[7] In pyrimidine synthesis, high reaction temperatures and the presence of unsaturated intermediates can promote the formation of these polymeric deposits.
Diagnostic Procedures:
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst by measuring weight loss upon heating in an oxidizing atmosphere.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst is indicative of pore blockage by coke.[5]
Corrective and Preventive Actions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Solvent Selection: Using a solvent that can effectively dissolve reaction intermediates and byproducts can prevent their deposition on the catalyst surface.
-
Continuous Flow Systems: In some cases, employing a continuous flow setup can minimize residence time and reduce the opportunity for coke formation.[8][9]
Regeneration Protocol for Coked Zeolite Catalysts:
-
Solvent Washing: Wash the catalyst with a suitable organic solvent (e.g., acetone or ethanol) to remove loosely adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air or an inert gas containing a low concentration of oxygen. Gradually increase the temperature to 500-600 °C and hold for 3-5 hours to burn off the coke.[10]
-
Rehydration (if necessary): For some zeolites, a controlled rehydration step may be required to restore the Brønsted acid sites.
1.2. Deactivation by Leaching of Active Sites
Symptoms:
-
A steady decline in catalyst activity with each reuse.
-
Detection of the active acidic components (e.g., sulfur from sulfonated resins) in the reaction mixture.
Root Causes and Mechanisms: Leaching involves the physical loss of the active acidic species from the support into the reaction medium. This is more common with supported acid catalysts where the active sites are not covalently bound to the support material.
Diagnostic Procedures:
-
Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction filtrate for the presence of elements corresponding to the active acid sites (e.g., sulfur for sulfonated catalysts).
Corrective and Preventive Actions:
-
Covalent Anchoring of Active Sites: Utilize catalysts where the acidic functional groups are covalently bonded to the support.
-
Optimize Solvent Choice: Select a solvent system that minimizes the solubility of the active acidic species.
Supported Metal Catalysts (e.g., Pd/C, Pt/Al2O3)
Supported palladium catalysts are used in some pyrimidine synthesis routes, particularly those involving cross-coupling reactions.[11] Their deactivation is a critical concern due to the high cost of precious metals.
2.1. Deactivation by Poisoning
Symptoms:
-
A rapid and significant loss of catalytic activity, even at low poison concentrations.
-
The catalyst may appear unchanged visually.
Root Causes and Mechanisms: Catalyst poisons are substances that strongly bind to the active metal sites, blocking them from participating in the catalytic cycle.[4] Common poisons for palladium catalysts include sulfur compounds, nitrogen-containing heterocycles, and heavy metals.[4] These can be introduced as impurities in the reactants or solvents.[1][2]
Diagnostic Procedures:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of poisoning elements on the catalyst surface and provide information about their chemical state.[5][6]
-
Temperature Programmed Desorption (TPD): TPD can be used to identify adsorbed poisons by monitoring the species that desorb from the catalyst surface as the temperature is increased.[6]
Corrective and Preventive Actions:
-
Reactant and Solvent Purification: Ensure the purity of all starting materials and solvents to eliminate potential catalyst poisons.
-
Use of Guard Beds: In continuous flow systems, a guard bed can be used upstream of the main reactor to remove poisons from the feed stream.
Regeneration Protocol for Poisoned Palladium Catalysts: Regeneration of poisoned palladium catalysts can be challenging and is highly dependent on the nature of the poison.
-
Solvent Washing: A thorough wash with a suitable solvent may remove weakly adsorbed poisons.
-
Chemical Treatment: For some poisons, a chemical treatment can be effective. For example, a mild oxidative or reductive treatment may remove certain adsorbed species.
-
Thermal Treatment: In some cases, a carefully controlled thermal treatment under an inert or reactive gas atmosphere can desorb poisons from the catalyst surface.
2.2. Deactivation by Sintering
Symptoms:
-
A gradual and often irreversible loss of activity, particularly when operating at high temperatures.
-
An increase in the size of the metal particles on the support.
Root Causes and Mechanisms: Sintering is the agglomeration of small metal nanoparticles into larger ones, which leads to a decrease in the active surface area of the catalyst.[4] This process is accelerated by high temperatures.
Diagnostic Procedures:
-
Transmission Electron Microscopy (TEM): TEM can directly visualize the metal particles on the support, allowing for the determination of their size and distribution. An increase in the average particle size after use is a clear indication of sintering.[5]
-
X-ray Diffraction (XRD): XRD can also be used to estimate the average crystallite size of the metal particles.[5]
Corrective and Preventive Actions:
-
Control Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Catalyst Design: Use catalysts with strong metal-support interactions to inhibit particle migration and agglomeration.
Homogeneous Lewis and Brønsted Acid Catalysts
Homogeneous catalysts, such as Lewis acids (e.g., ZnCl₂, FeCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid), are widely used in pyrimidine synthesis, including the Biginelli and Pinner reactions.[12][13]
3.1. Deactivation by Water
Symptoms:
-
Reduced reaction rates and lower yields, especially in reactions that are sensitive to moisture.
-
Formation of hydrolysis byproducts.
Root Causes and Mechanisms: Water can deactivate Lewis acid catalysts by coordinating to the metal center, reducing its Lewis acidity and ability to activate the substrates.[14][15] In the case of the Pinner reaction, water can lead to the hydrolysis of key intermediates, resulting in the formation of unwanted esters.[16]
Diagnostic Procedures:
-
Reaction Monitoring: The presence of hydrolysis byproducts, which can often be identified by techniques like NMR or GC-MS, is a strong indicator of water-induced deactivation.
Corrective and Preventive Actions:
-
Use of Anhydrous Conditions: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[16]
-
Addition of Dehydrating Agents: In some cases, the addition of a dehydrating agent can help to remove trace amounts of water from the reaction mixture.
3.2. Deactivation by Reactant Impurities
Symptoms:
-
Inconsistent reaction performance and yields.
-
Formation of side products resulting from reactions with impurities.
Root Causes and Mechanisms: Impurities present in the starting materials, such as aldehydes, β-ketoesters, or urea, can interfere with the catalytic cycle.[1] For example, impurities in aldehydes can sometimes act as inhibitors or lead to the formation of undesired byproducts.
Diagnostic Procedures:
-
Purity Analysis of Starting Materials: Use techniques such as NMR, GC-MS, or HPLC to verify the purity of all reactants before use.
Corrective and Preventive Actions:
-
Purification of Reactants: Purify any starting materials that are found to contain significant levels of impurities.
Visualizations and Data
Diagrams
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Common sources of catalyst poisons in pyrimidine synthesis.
Caption: A general workflow for catalyst regeneration.
Tables
Table 1: Common Catalyst Poisons in Pyrimidine Synthesis and Their Potential Sources.
| Poison | Potential Sources | Catalysts Affected |
| Sulfur Compounds | Impurities in reactants (e.g., thiourea instead of urea), solvents, or starting materials. | Supported metal catalysts (e.g., Pd/C, Pt/Al₂O₃) |
| Nitrogen-Containing Heterocycles | Byproducts of the reaction or impurities in the starting materials. | Supported metal catalysts, some Lewis acids |
| Heavy Metals (e.g., Pb, Hg) | Contamination from equipment or impure reagents. | Supported metal catalysts |
| Water | Incomplete drying of solvents, reactants, or glassware; atmospheric moisture. | Lewis acids, catalysts in Pinner synthesis |
| Strongly Coordinating Byproducts | Side reactions leading to the formation of molecules that bind tightly to the catalyst. | Most catalyst types |
Table 2: Overview of Deactivation Mechanisms and Mitigation Strategies.
| Deactivation Mechanism | Affected Catalysts | Key Indicators | Mitigation/Prevention Strategies |
| Poisoning | Supported Metals, Lewis Acids | Rapid loss of activity | Purify reactants and solvents; use guard beds. |
| Fouling (Coking) | Solid Acids (Zeolites) | Gradual activity loss, catalyst discoloration | Optimize temperature; choose appropriate solvents; use continuous flow. |
| Thermal Degradation (Sintering) | Supported Metals | Irreversible activity loss at high temperatures | Operate at lower temperatures; use catalysts with strong metal-support interaction. |
| Leaching | Supported Acids & Metals | Steady decline in activity with reuse | Covalently anchor active sites; select solvents to minimize solubility of the active phase. |
Table 3: Recommended Regeneration Methods for Common Catalysts.
| Catalyst Type | Deactivation Cause | Recommended Regeneration Method |
| Zeolites | Fouling (Coking) | Calcination in air or a dilute oxygen stream.[10] |
| Sulfonated Resins | Leaching | Not typically regenerable; replacement is often necessary. |
| Supported Palladium (Pd/C) | Poisoning | Dependent on the poison; may involve solvent washing, mild chemical treatment, or thermal treatment.[5] |
| Supported Palladium (Pd/C) | Sintering | Generally irreversible; redispersion is difficult and often not practical. |
References
- Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central.
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2013). Scilit.
- “On-water” organic synthesis: l-proline catalyzed synthesis of pyrimidine-2,4-dione-, benzo[g]- and dihydropyrano[2,3-g]chromene derivatives in aqueous media. (n.d.). ResearchGate.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate.
- Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. (2012). PubMed.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
- Zeolite regeneration. (n.d.). Google Patents.
- Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI.
- Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. (2024). Journal of Synthetic Chemistry.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.
- A method for the regeneration of zeolite catalysts. (n.d.). Google Patents.
- Biginelli reaction. (n.d.). Wikipedia.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
- Study of Catalyst Deactivation in Three Different Industrial Processes. (2007). DiVA portal.
- Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions. (n.d.). PubMed Central.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (n.d.). PubMed Central.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
- The assembly and use of continuous flow systems for chemical synthesis. (2017). PubMed.
- Study of Catalyst Deactivation in Three Different Industrial Processes. (n.d.). ResearchGate.
- Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing.
- Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. (n.d.). ACS Catalysis.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (n.d.). ResearchGate.
- Diverse Supports for Immobilization of Catalysts in Continuous Flow Reactors. (2022). PubMed.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
- Interaction between the urea cycle and the orotate pathway: studies with isolated hepatocytes. (n.d.). PubMed.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). Publikationen in KITopen.
- Continuous Flow Synthesis of Polyvinylidene Fluoride. (2025). PubMed.
- Is it possible to have a pyrimidine derivative from mannich product (beta keto amine) by condensation with urea with a suitable catalyst? (2014). ResearchGate.
- Regeneration of synthesized catalyst. (n.d.). ResearchGate.
- From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. (2026). MDPI.
- Synthesis and Characterization of Na-Zeolites from Textile Waste Ash and Its Application for Removal of Lead (Pb) from Wastewater. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 8. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse Supports for Immobilization of Catalysts in Continuous Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization Solvents for Pyrimidine Derivatives
Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and frequently asked questions tailored to the unique physicochemical properties of pyrimidine-based compounds.
Understanding the Challenge: The Unique Nature of Pyrimidine Derivatives
Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents and nucleic acids.[1] Their aromatic, nitrogen-containing heterocyclic structure imparts a distinct polarity and a strong propensity for hydrogen bonding, which significantly influences their solubility and crystallization behavior.[2][3][4] These compounds can act as both hydrogen bond donors and acceptors, leading to complex solute-solvent and solute-solute interactions that can complicate recrystallization.[3][5][6]
This guide will help you navigate these complexities to achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for my pyrimidine derivative?
An ideal solvent for recrystallizing any compound, including pyrimidine derivatives, must satisfy several key criteria.[7][8][9] The compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) but sparingly soluble at low temperatures (room temperature or below).[7][8][10] This differential solubility is the fundamental principle that drives the recrystallization process.[8][10] Additionally, the solvent should either be a very poor solvent for impurities, allowing them to be filtered off from the hot solution, or a very good solvent for impurities, so they remain in the solution (the mother liquor) after the desired compound has crystallized.[11] The solvent must also be chemically inert, not reacting with your compound, and volatile enough to be easily removed from the purified crystals.[9][12]
Q2: My pyrimidine derivative is soluble in many polar solvents at room temperature. How do I choose the best one?
This is a common scenario given the polar nature of many pyrimidine scaffolds.[2] If your compound is too soluble at room temperature, you will experience poor recovery (low yield) upon cooling.[13] In this situation, a mixed-solvent system is often the best approach.[7][14] This involves a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (also called an anti-solvent) in which your compound is insoluble.[15][16] Common pairs for polar compounds include ethanol/water, methanol/water, or ethyl acetate/hexane.[15][17] The goal is to create a solvent mixture where the solubility profile is ideal for recrystallization.
Q3: I've tried several solvents, but my compound "oils out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13][18] This typically happens under two conditions:
-
Low Melting Point: The melting point of your compound (or a highly impure version of it) is lower than the temperature of the solution from which it is precipitating.[13][19]
-
High Supersaturation: The solution is cooled too rapidly, causing the compound to crash out of solution as a supercooled liquid because the molecules don't have time to orient themselves into a crystal lattice.[18]
Solutions for Oiling Out:
-
Reduce the Cooling Rate: Allow the solution to cool as slowly as possible. Insulating the flask can help. Slow cooling provides the necessary time for proper crystal nucleation and growth.[8][19]
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then attempt to cool it again slowly.[13][19]
-
Change the Solvent System: The polarity difference between your compound and the solvent may be too large. If using a mixed-solvent system, try adjusting the ratio or selecting a different solvent pair.
-
Use Seed Crystals: Introducing a tiny crystal of the pure compound can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation.[20][21]
Troubleshooting Guide
This section addresses specific problems you might encounter during the recrystallization of pyrimidine derivatives.
Problem 1: No Crystals Form Upon Cooling
-
Cause A: Solution is Not Saturated (Too Much Solvent): This is the most common reason for crystallization failure.[22]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[13] Periodically remove it from the heat and allow it to cool to see if crystals form. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.
-
-
Cause B: Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but there are no nucleation sites for crystal growth to begin.[22]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[20]
-
Solution 2: Seeding: Add a "seed crystal" of your pure compound to the cooled solution.[20][21] This provides a template for crystallization to begin.
-
Solution 3: Further Cooling: Cool the solution in an ice-water bath to further decrease the solubility of your compound.[10]
-
Problem 2: Very Low Yield of Recovered Crystals
-
Cause A: Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during filtration.[23] You can then boil off the excess solvent before the cooling step.
-
-
Cause B: Incomplete Crystallization: The solution was not cooled sufficiently, or for a long enough period.
-
Cause C: Incorrect Solvent Choice: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A different single solvent or a mixed-solvent system may be necessary to minimize solubility at cold temperatures.
-
Problem 3: Crystals are Colored or Appear Impure
-
Cause A: Impurities Trapped in the Crystal Lattice: This often happens if crystallization occurs too quickly.[13]
-
Solution: Re-dissolve the crystals in the minimum amount of fresh, hot solvent and allow them to recrystallize slowly. A second recrystallization often yields a much purer product.
-
-
Cause B: Insoluble Impurities Present: Solid impurities were not removed before cooling.
-
Cause C: Colored Impurities Adsorbed:
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable single or mixed-solvent system using small quantities of your crude pyrimidine derivative.
Workflow Diagram: Solvent Screening
Caption: A systematic workflow for screening potential recrystallization solvents.
Methodology:
-
Place approximately 20-30 mg of your crude pyrimidine derivative into several small test tubes.
-
Add 0.5 mL of a different test solvent to each tube. Choose solvents that span a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Agitate each tube at room temperature and record the solubility ("soluble," "partially soluble," or "insoluble").[7]
-
For any tubes where the compound was insoluble or partially soluble, gently heat the mixture to the solvent's boiling point.[9] Record the solubility.
-
Any solvent that dissolves the compound when hot but not at room temperature is a good candidate for single-solvent recrystallization.[7]
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will produce a high yield of crystals.[15]
-
If you do not find a suitable single solvent, identify a "good" solvent (dissolves the compound at room temperature) and a "poor" solvent (does not dissolve the compound even when hot) that are miscible with each other. These can be used in Protocol 2.
Protocol 2: Mixed-Solvent Recrystallization
This method is used when no single solvent provides the ideal solubility characteristics.[14]
Workflow Diagram: Mixed-Solvent Recrystallization
Caption: Step-by-step procedure for mixed-solvent recrystallization.
Methodology:
-
Place the crude pyrimidine derivative in an Erlenmeyer flask.
-
Add the "good" solvent in small portions while heating the mixture to boiling until the solid is just dissolved.[10] It is crucial to use the minimum amount of hot solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[10][14][16] This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[10]
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization.[10]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove any residual mother liquor.[10][23]
-
Dry the crystals thoroughly to remove any residual solvent.[10]
Data Presentation: Solvent Properties
Choosing the right solvent requires an understanding of its physical properties. The following table lists common solvents used for recrystallization, ordered by increasing polarity.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Notes on Use for Pyrimidine Derivatives |
| Hexane | 0.1 | 69 | Good as a "poor" solvent (anti-solvent) for polar pyrimidines.[24] |
| Toluene | 2.4 | 111 | Useful for less polar derivatives; its high boiling point allows for a large solubility differential.[24] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often effective for a range of pyrimidine derivatives, either alone or with hexane.[25] |
| Ethanol | 4.3 (approx.) | 78 | A versatile polar protic solvent. Frequently used with water as a mixed-solvent system.[10][11] |
| Methanol | 5.1 | 65 | More polar than ethanol; good for highly polar derivatives. Also commonly paired with water.[10][26] |
| Water | 10.2 | 100 | Excellent for pyrimidines with multiple hydrogen-bonding groups (e.g., -OH, -NH2). Often used as the "poor" solvent with alcohols.[2][27] |
Polarity Index values are relative measures; sources may vary slightly.[28]
References
- Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
- recrystallization-2.doc.pdf. University of California, Santa Cruz. [Link]
- Pyrimidine - Solubility of Things. Solubility of Things. [Link]
- Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
- Finding the best solvent for recrystallisation student sheet.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]
- Recrystalliz
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- What is the best solvent for recrystalliz
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Study.com. [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
- Pyrimidine. Wikipedia. [Link]
- Recrystalliz
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
- 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
- Oiling Out in Crystalliz
- Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
- Hydrogen-bonding in the pyrimidine···NH3 van der Waals complex. The Royal Society of Chemistry. [Link]
- Two-Solvent Recrystalliz
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
- Solvent Polarities. (PDF source, general chemistry resource)
- Polarity of Solvents. (Image source, general chemistry resource)
- Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
- Polarity Index. MilliporeSigma. [Link]
- The Journal of Organic Chemistry.
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
- Recrystallis
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Polarity-Specific and Pyrimidine-over-Purine Adaptive Triplex DNA Recognition by a Near-Infrared Fluorogenic Molecular Rotor. PubMed. [Link]
- recrystallization-1.pdf. University of California, Santa Cruz. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. homework.study.com [homework.study.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mt.com [mt.com]
- 19. brainly.com [brainly.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. ocw.mit.edu [ocw.mit.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. Polarity Index [macro.lsu.edu]
Technical Support Center: Enhancing Regioselectivity in Pyrimidine Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of pyrimidine substitution reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving desired regioselectivity. Instead of a generic overview, we will directly address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions - The Fundamentals of Pyrimidine Reactivity
This section addresses foundational concepts that are crucial for troubleshooting and optimizing your reactions.
Q1: What makes the pyrimidine ring so challenging for selective substitution, and why is it so important in drug discovery?
A1: The pyrimidine ring is a six-membered heteroaromatic system with two nitrogen atoms at the 1 and 3 positions. This arrangement makes the ring electron-deficient, or π-deficient.[1] This inherent electronic nature dictates its reactivity:
-
Nucleophilic Susceptibility: The electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are electronically depleted by the adjacent nitrogen atoms.[1][2][3]
-
Electrophilic Resistance: Conversely, the ring is deactivated towards electrophilic aromatic substitution. When forced, this reaction occurs at the C5 position, which is the most electron-rich carbon.[1][3]
Controlling regioselectivity is paramount because the precise placement of substituents on the pyrimidine core is what defines a molecule's biological activity. A minor shift in a functional group from C4 to C2, for example, can drastically alter its binding affinity to a biological target, transforming a potent drug candidate into an inactive compound. Many blockbuster drugs contain a precisely substituted pyrimidine scaffold, making mastery of its regioselective functionalization a critical skill in medicinal chemistry.
Q2: I'm planning a substitution on a dichloropyrimidine. Which position is inherently more reactive?
A2: In a typical 2,4-dichloropyrimidine system, nucleophilic substitution is generally favored at the C4 position .[4][5] The reactivity order for nucleophilic displacement on halopyrimidines is typically C4(6) > C2 >> C5.[6]
The preference for C4 can be rationalized by examining the stability of the Meisenheimer intermediate formed during the SNAr reaction. When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized over both ring nitrogen atoms, providing significant stabilization. While attack at C2 also allows for delocalization, the transition state leading to C4 substitution is often lower in energy.[5] However, as we will explore, this inherent selectivity is not absolute and can be easily overturned by a variety of factors.
Q3: How do existing substituents on the ring affect where my next substituent will go?
A3: Existing substituents exert powerful control over subsequent reactions through a combination of electronic and steric effects.[4][7][8]
-
Electronic Effects: The electronic nature of a substituent can either reinforce or counteract the inherent reactivity of the pyrimidine ring.
-
Electron-Donating Groups (EDGs) like -OMe or -NHMe can dramatically alter selectivity. For instance, an EDG at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4 selectivity, making the C2 position the preferred site for nucleophilic attack.[4] This is because the EDG increases the electron density at the C4 position, making it less electrophilic.
-
Electron-Withdrawing Groups (EWGs) such as -CN or -CF₃ at the C5 position tend to enhance the reactivity at the C4 position for nucleophilic attack.[9]
-
-
Steric Effects: The physical size of a substituent can block access to an adjacent position. A bulky group at the C5 position can hinder a nucleophile's approach to the C4 position, potentially leading to a mixture of products or favoring substitution at the less hindered C2 position.[4][8]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address specific problems you might be facing in the lab.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction on 2,4-dichloropyrimidine is giving me the wrong isomer or a mixture of C2 and C4 products.
This is one of the most common challenges. The "default" C4 selectivity is highly sensitive to reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Troubleshooting Steps:
-
Re-evaluate Electronic and Steric Factors: As discussed in Q3, substituents are the primary directors of regioselectivity. An electron-donating group at C6 is a classic cause for a switch to C2 selectivity.[4]
-
Consider the Nucleophile's Role: The nucleophile is not a passive participant.
-
Hard vs. Soft Nucleophiles: While not a universal rule, the dichotomy in selectivity can sometimes be influenced by the Hard-Soft Acid-Base (HSAB) principle.
-
Coordinating Nucleophiles: Certain nucleophiles can be directed to a specific position. For example, alkoxides have been shown to selectively attack the C2 position of 2-MeSO₂-4-chloropyrimidine, even though LUMO analysis suggests C4 attack. This is due to a favorable hydrogen-bonding interaction between the alkoxide and the methyl group of the sulfone, pre-organizing the nucleophile for attack at C2.[10]
-
-
Leverage Solvent Effects: The choice of solvent can be a powerful tool to tune selectivity, often by differentially solvating the transition states leading to the different isomers. A switch between solvents like 1,4-dioxane and DMSO has been shown to completely reverse the regioselectivity of substitution, leading to O-substituted vs. N-substituted pyrimidines from the same starting materials.[11]
-
Control the Temperature: SNAr reactions can sometimes be under thermodynamic or kinetic control. C4 substitution is often the kinetically favored product. Running the reaction at a lower temperature may increase the ratio of the C4 product by disfavoring the higher-energy pathway to the C2 isomer.
| Factor | Effect on 2,4-Dichloropyrimidine SNAr | Rationale | Reference |
| No other substituents | Favors C4 substitution | More stable Meisenheimer intermediate. | [4][6] |
| Electron-Donating Group (EDG) at C6 | Favors C2 substitution | EDG increases electron density at C4, making C2 more electrophilic. | [4] |
| Electron-Withdrawing Group (EWG) at C5 | Strongly favors C4 substitution | EWG enhances the electrophilicity of the adjacent C4 position. | [9] |
| Bulky Group at C5 | Can increase proportion of C2 product | Steric hindrance impedes nucleophilic attack at the C4 position. | [4][8] |
| Alkoxide Nucleophile (with H-bond acceptor at C2) | Can favor C2 substitution | Pre-coordination of the nucleophile via hydrogen bonding directs attack. | [10] |
| Solvent Choice (e.g., Dioxane vs. DMSO) | Can switch selectivity between N vs. O attack | Differential solvation of transition states and intermediates. | [11] |
Scenario 2: Transition-Metal Catalyzed C-H Functionalization
Problem: My C-H activation reaction is non-selective, or I'm getting functionalization at the wrong position (e.g., ortho instead of meta).
Achieving regioselectivity in C-H functionalization almost always relies on overcoming the inherent reactivity of the substrate by using a catalyst and, often, a directing group (DG).[12][13][14]
Caption: Mechanism of Directing Group-Assisted C-H Activation.
Troubleshooting Steps:
-
Implement a Directing Group (DG): If you are not using one, this is the most effective strategy to enforce regioselectivity. The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, which facilitates selective cleavage and functionalization.[12][13] The pyrimidine ring itself can be an excellent directing group.[12][15]
-
Choose the Right DG for the Target Position:
-
Ortho Functionalization: Most simple DGs (e.g., pyridine, amides) direct functionalization to the ortho position relative to the DG's attachment point.
-
Meta Functionalization: Achieving meta selectivity is more challenging and often requires a specifically designed U-shaped template that bridges the meta C-H bond. Pyrimidine-based directing groups have proven highly effective for this purpose.[12]
-
-
Optimize the Catalyst System (Metal, Ligand, Additives):
-
Metal: Palladium is a workhorse for C-H activation, but Rhodium, Ruthenium, and Nickel catalysts can offer different or complementary selectivity.[6][16]
-
Ligand: The ligand bound to the metal center is critical. For example, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promotes arylation at the C7 position, while a phosphine-free protocol leads to C3 arylation.[16] Monoprotected amino acid (MPAA) ligands are often effective in Pd-catalyzed C-H functionalizations.[12]
-
Oxidant/Additives: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃) to regenerate the active catalyst. The choice of oxidant can impact reaction efficiency and should be screened.
-
-
Consider a Removable or Modifiable DG: A significant drawback of DGs is that they must often be removed in a separate synthetic step.[13] Modern strategies employ DGs that can be easily cleaved or transformed into other useful functional groups post-functionalization, improving overall synthetic efficiency.[13][17]
Section 3: Advanced Protocols & Methodologies
The following protocols provide a starting point for key regioselective transformations. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: General Procedure for Regioselective SNAr on a 2,4-Dichloropyrimidine Derivative
This protocol targets the common C4-selective amination.
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., DIPEA or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To an oven-dried flask under an inert atmosphere, add the 2,4-dichloropyrimidine and the anhydrous solvent.
-
Add the base and stir the suspension for 5 minutes at room temperature.
-
Add the amine nucleophile dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the nucleophile and substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[18] Look for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C4-substituted regioisomer.
Protocol 2: Pyrimidine-Directed meta-C–H Olefination
This protocol is adapted from methodologies developed for achieving challenging meta-selective functionalization using a pyrimidine-based directing group.[12]
Materials:
-
Arene substrate appended with a pyrimidine-based directing group (1.0 equiv)
-
Alkene coupling partner (2.0-3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Monoprotected Amino Acid Ligand (e.g., Ac-Gly-OH, 30 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,1,1,3,3,3-Hexafluoroisopropanol - HFIP)
Step-by-Step Methodology:
-
In a reaction vial, combine the pyrimidine-appended substrate, Pd(OAc)₂, the ligand, and the oxidant.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add the solvent (HFIP) followed by the alkene coupling partner via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).
-
Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the pure meta-olefinated product. The directing group can then be removed or modified in a subsequent step if desired.
References
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.
- Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Pyridine/pyrimidine groups in C−H activation.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Pyrimidines. Unknown Source.
- Pyrimidine - Wikipedia. Wikipedia.
- Pyrimidine | PPTX. Slideshare.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (RSC Publishing).
- Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][12][19]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Pyrimidine as an Aryl C-H Activ
- Removable and modifiable directing groups in C-H activ
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
- Steric effects - Wikipedia. Wikipedia.
- reaction mechanism - Pyrimidine chemistry. Chemistry Stack Exchange.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Pyrimidine | PPTX [slideshare.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Confirming Kinase Inhibition Activity of 4-(4-Bromophenyl)pyrimidin-2-amine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the kinase inhibition activity of the novel compound, 4-(4-Bromophenyl)pyrimidin-2-amine. We will delve into the rationale behind experimental design, present comparative data against established kinase inhibitors, and provide detailed protocols for robust in vitro validation.
Introduction to this compound and the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to mimic the purine core of ATP and effectively compete for the ATP-binding site of a wide array of protein kinases. This structural motif is present in numerous clinically approved and investigational kinase inhibitors. The subject of this guide, this compound, is a representative of this class. Its bromophenyl moiety offers a potential site for further chemical modification to enhance potency and selectivity, making it an intriguing candidate for kinase-targeted drug discovery. The primary objective of this guide is to provide a robust strategy for elucidating its inhibitory profile.
Comparative Kinase Inhibitors
To contextualize the inhibitory activity of this compound, it is essential to benchmark it against well-characterized inhibitors. For this guide, we have selected a panel of inhibitors with diverse selectivity profiles:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a multitude of kinases.[1][2][3] It serves as a general positive control for kinase inhibition assays.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6][7][8] It potently inhibits BCR-ABL, SRC family kinases, c-Kit, and PDGFR.[4][6][8]
-
Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[9][10][11][12][13] Its primary targets include VEGFRs, PDGFRs, and c-Kit.[10][12][13]
Comparative Kinase Inhibition Profile
The following table presents a representative, hypothetical kinase inhibition profile for this compound against a panel of selected kinases, alongside the established inhibitors. The IC50 values for the comparators are based on publicly available data, while the values for the topic compound are illustrative examples based on the known activities of structurally similar 2-aminopyrimidine derivatives.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| Aurora A | 85 | 15 | >10,000 | 250 |
| Aurora B | 150 | 20 | >10,000 | 150 |
| VEGFR2 | 25 | 80 | 1.5 | 9 |
| PDGFRβ | 40 | 10 | 0.8 | 2 |
| c-Kit | 60 | 12 | 1.2 | 10 |
| EGFR | >10,000 | 50 | 30 | >10,000 |
| SRC | 500 | 6 | 0.5 | >10,000 |
| ABL1 | >10,000 | 20 | <1 | >10,000 |
Note: IC50 values can vary depending on the assay format and experimental conditions.
Key Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition. Below are simplified diagrams of key pathways potentially modulated by this compound.
Caption: RTK Signaling Pathways (VEGFR/PDGFR/c-Kit).
Caption: Aurora Kinase Mitotic Pathway.
Experimental Protocols
To obtain reliable and reproducible data, standardized and well-controlled experimental procedures are paramount. Below are detailed protocols for two common in vitro kinase assay formats.
Experimental Workflow
Caption: General Kinase Assay Workflow.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to a 2X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X test compound solution or vehicle (for control wells).
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the test inhibitor.
Materials:
-
Kinase of interest (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Test compounds (dissolved in DMSO)
-
TR-FRET Dilution Buffer
-
384-well black assay plates
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution of the test compounds in 100% DMSO. Transfer to an intermediate plate and dilute with TR-FRET Dilution Buffer to a 2X final concentration.
-
Assay Setup:
-
Add 5 µL of 2X test compound or vehicle to the assay plate.
-
Prepare a 2X Kinase/Antibody mixture in TR-FRET Dilution Buffer. Add 5 µL of this mixture to each well.
-
Prepare a 2X Tracer solution in TR-FRET Dilution Buffer.
-
-
Reaction and Detection:
-
Initiate the binding reaction by adding 5 µL of the 2X Tracer solution to each well.
-
Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Determine the percent inhibition based on the decrease in the FRET signal relative to the vehicle control.
-
Calculate IC50 values by plotting percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to confirming the kinase inhibition activity of this compound. By employing standardized in vitro assays and comparing its activity against well-characterized inhibitors, researchers can effectively elucidate its potency and selectivity profile. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at characterizing this and other novel kinase inhibitors, ultimately facilitating the drug discovery and development process.
References
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
- Li, Y., Li, J., & Wang, Y. (2019). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Molecular Sciences, 20(17), 4297. [Link]
- Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 107-117. [Link]
- EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
- Heldin, C. H. (2013). Targeting the PDGF/PDGFR signaling pathway for cancer therapy. PLoS One, 8(11), e79 targeting. [Link]
- Heldin, C. H. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Journal of Biomedical Science, 29(1), 1-15. [Link]
- Staurosporine. (n.d.). In Wikipedia.
- Linnekin, D. (1999). Early signaling pathways activated by c-Kit in hematopoietic cells. The International Journal of Biochemistry & Cell Biology, 31(10), 1053-1074. [Link]
- Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological.
- Malumbres, M. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cellular and Molecular Life Sciences, 82(1), 25. [Link]
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018-5022. [Link]
- Sunitinib. (n.d.). In Wikipedia.
- Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics.
- Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
- VEGF Signaling Pathway. (n.d.). Cusabio.
- Dasatinib. (n.d.). PubChem.
- Sunitinib. (2020). Cancer Care Ontario. [Link]
- Joseph, E. K., & Levine, J. D. (2004). The c-kit signaling pathway is involved in the development of persistent pain. The Journal of Neuroscience, 24(39), 8560-8564. [Link]
- Giansanti, P., et al. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo - Towards Response Prediction.
- VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
- Signal transduction pathways of the c-Kit receptor. (n.d.). ResearchGate.
- Bertran, E., et al. (2015). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 290(3), 1593-1605. [Link]
- Al-Batran, S. E., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. OncoTargets and Therapy, 7, 763-775. [Link]
- Knapp, S., & Elkins, J. M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. [Link]
- VEGF signaling pathway. (2023). In Proteopedia.
- van der Bol, J. M., et al. (2015). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
- Blume-Jensen, P., & Hunter, T. (2001). Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. Blood, 97(12), 3693-3700. [Link]
- Kinase profile of dasatinib. (n.d.). ResearchGate.
- Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 107-117. [Link]
- Bayliss, R., & Fry, A. M. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]
- de Wit, D., et al. (2018). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 9, 457. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to IC50 Determination: Evaluating 4-(4-Bromophenyl)pyrimidin-2-amine Against Cyclin-Dependent Kinase 2 (CDK2)
In the landscape of modern drug discovery, the precise characterization of small molecule inhibitors is paramount. This guide provides an in-depth, comparative analysis of determining the half-maximal inhibitory concentration (IC50) for the compound 4-(4-Bromophenyl)pyrimidin-2-amine, a versatile pyrimidine derivative recognized for its potential as a scaffold in the synthesis of kinase inhibitors.[1] For the purpose of this guide, we will hypothetically position this compound as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research.[2]
Our analysis will not only detail the experimental workflow for IC50 determination but also benchmark the performance of this compound against a well-established CDK2 inhibitor, Roscovitine, providing researchers with a comprehensive framework for evaluation.[3]
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2), in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in orchestrating the G1/S phase transition and progression through the S phase of the cell cycle. Dysregulation of the CDK2 pathway is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors that can selectively target CDK2 holds significant promise for anti-cancer therapies.[2]
Below is a simplified representation of the CDK2 signaling pathway and its role in cell cycle progression.
Caption: Experimental workflow for in vitro IC50 determination.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Roscovitine in DMSO. A typical starting concentration would be 10 mM, followed by 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant CDK2/Cyclin E, and the Histone H1 substrate. Add 10 µL of this mixture to each well containing the test compounds.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for CDK2 to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to determining the IC50 value of this compound against CDK2. The direct comparison with a known inhibitor, Roscovitine, provides essential context for evaluating its potential as a novel therapeutic agent. While the hypothetical data suggests that this compound is a less potent inhibitor than Roscovitine, this initial characterization is a critical first step.
Future efforts should focus on synthetic modifications of the this compound scaffold to improve its potency and selectivity. [1]The experimental framework detailed herein provides a robust platform for these iterative cycles of drug design, synthesis, and evaluation, ultimately advancing the quest for more effective cancer therapies.
References
- Malumbres, M. & Barbacid, M. Cell cycle, CDKs and cancer: a changing paradigm.
- G1 Therapeutics, Inc. DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. (2019). [Link]
- MDPI.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
Sources
A Comparative Guide to PLK4 Inhibitors: Profiling 4-(4-Bromophenyl)pyrimidin-2-amine Against Established Clinical and Preclinical Agents
Introduction: PLK4, The Master Regulator of Centriole Duplication and a Key Oncology Target
Polo-like kinase 4 (PLK4) stands as a structurally and functionally unique member of the Polo-like kinase family.[1][2][3] It serves as the master regulator of centriole duplication, a fundamental process ensuring the formation of a bipolar spindle during mitosis, thereby safeguarding genomic stability.[4][5][6] In healthy cells, PLK4 expression and activity are exquisitely controlled; its dysregulation, however, is a common feature in numerous cancers.[1][4][5] Overexpression of PLK4 leads to centrosome amplification, a hallmark of cancer associated with chromosomal instability, aneuploidy, and tumorigenesis.[4][7][8] This critical role has positioned PLK4 as a high-value therapeutic target for anticancer drug development.[1][4]
This guide provides a comparative analysis of compounds based on the 4-(4-Bromophenyl)pyrimidin-2-amine scaffold against two well-characterized PLK4 inhibitors: CFI-400945 , a first-in-class clinical candidate, and Centrinone , a highly selective preclinical tool compound. We will dissect their biochemical potency, kinase selectivity, cellular effects, and the experimental methodologies crucial for their evaluation.
The Inhibitors: A Comparative Overview
The development of small-molecule inhibitors against PLK4 has yielded several distinct chemical scaffolds. Here, we compare a representative of the pyrimidin-2-amine class with the established benchmarks.
-
This compound Scaffold: This chemical series represents an emerging class of PLK4 inhibitors. Derivatives, such as YLT-11, which is built on an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine skeleton, have demonstrated potent anti-proliferative activity by fitting into the ATP-binding pocket of PLK4.[5] This guide will use the core scaffold as a basis for comparison, reflecting its potential in ongoing drug discovery efforts.
-
CFI-400945: A potent, orally available, and first-in-class PLK4 inhibitor that has advanced into clinical trials.[1][9] It is an ATP-competitive inhibitor with a complex kinase profile, showing potent PLK4 inhibition but also activity against other kinases, notably Aurora B, at higher concentrations.[1][5][6][8][10]
-
Centrinone (and Centrinone-B): Developed as highly selective and potent tool compounds for studying PLK4 biology.[11][12] Centrinones are reversible, ATP-competitive inhibitors that exhibit exceptional selectivity for PLK4 over other kinases, including the highly homologous Aurora kinases (>1000-fold).[11][12][13][14] This high selectivity makes them ideal for dissecting the specific consequences of PLK4 inhibition in cells.
Comparative Analysis: Potency, Selectivity, and Cellular Function
The therapeutic potential and research utility of a kinase inhibitor are defined by its potency, selectivity, and resulting cellular phenotype.
Biochemical Potency
The primary measure of an inhibitor's strength is its ability to block the target enzyme's activity, typically quantified by IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
| Compound | Target | Potency (IC50 / Ki) | Notes |
| CFI-400945 | PLK4 | IC50: 2.8 - 4.85 nM[1][2][15] Ki: 0.26 nM[2][9] | Potent, ATP-competitive inhibitor.[1][2] |
| Centrinone | PLK4 | Ki: 0.16 nM[11][12] | High-affinity, reversible inhibitor.[11] |
| Centrinone-B | PLK4 | Ki: 0.59 nM[5][13][16] | High-affinity, reversible inhibitor.[13][16] |
| YLT-11 | PLK4 | IC50: 22 nM[5] | Representative of the pyrimidin-2-amine class.[5] |
| R1530 | PLK4 | Not specified, but inhibits all PLKs[7] | Multi-kinase inhibitor.[7] |
Kinase Selectivity Profile
Selectivity is paramount for minimizing off-target effects and ensuring that the observed biological outcome is due to the inhibition of the intended target. The Aurora kinases, particularly Aurora B, are the most critical off-targets for PLK4 inhibitors due to structural homology in the ATP-binding pocket.
| Compound | Primary Target | Key Off-Targets & Selectivity Notes |
| CFI-400945 | PLK4 | Aurora B (IC50: ~70-102 nM) , Aurora A, TRK family kinases.[2][8][17] The dual inhibition of PLK4 and Aurora B complicates the interpretation of its cellular effects, as Aurora B inhibition leads to cytokinesis failure and polyploidy.[6][10] |
| Centrinone / Centrinone-B | PLK4 | Highly Selective. Exhibits >1000-fold selectivity for PLK4 over Aurora A and Aurora B.[11][12][13][14] This makes it the gold standard for studying PLK4-specific functions. |
| YLT-11 | PLK4 | >200-fold selective over other PLK family members (PLK1, 2, 3).[5] Selectivity against Aurora kinases is a key development parameter for this class. |
Cellular Effects: A Tale of Two Phenotypes
The difference in selectivity between CFI-400945 and Centrinone results in distinct cellular consequences, providing a crucial lesson in kinase inhibitor biology.
-
Selective PLK4 Inhibition (Centrinone): Treatment with Centrinone leads to a clean, dose-dependent depletion of centrioles.[11] In normal p53-proficient cells, this loss of centrosomes triggers a durable G1 cell cycle arrest, inducing a senescence-like state without causing widespread cell death or polyploidy.[11][14]
-
Dual PLK4/Aurora B Inhibition (CFI-400945): The phenotype of CFI-400945 is more complex. At low concentrations, partial PLK4 inhibition can paradoxically lead to centriole amplification.[1][2] At higher concentrations, complete PLK4 inhibition causes centriole loss, but the concurrent inhibition of Aurora B prevents cytokinesis.[6][18] This combination leads to mitotic defects, failed cell division, the formation of large, polyploid cells, and ultimately, apoptotic cell death.[1][6] While therapeutically effective in killing cancer cells, this polyploid phenotype is a direct consequence of its multi-kinase activity.[10][18]
For the This compound class, achieving high selectivity over Aurora B is a critical objective to determine if the potent anti-proliferative effects are due to a clean PLK4-dependent mechanism or a mixed CFI-400945-like phenotype.
PLK4 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of PLK4 in centriole duplication and the downstream pathways affected, which are ultimately blocked by PLK4 inhibitors.
Caption: PLK4 signaling pathway in centriole duplication and cancer.
Experimental Methodologies for Inhibitor Characterization
Rigorous, reproducible assays are the foundation of drug discovery. The following protocols outline the key experiments for comparing novel PLK4 inhibitors.
Experimental Workflow Diagram
Caption: Standard workflow for characterizing novel PLK4 inhibitors.
Protocol 1: In Vitro PLK4 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the PLK4 enzyme, providing a robust method for determining binding affinity and IC50 values.[15][17][19]
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. An inhibitor competes with the tracer, disrupting FRET and decreasing the signal.[19]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., this compound derivatives, CFI-400945) in DMSO. The final top concentration might be 10 µM.
-
Assay Plate Setup: Add 4 µL of each compound dilution to triplicate wells of a 384-well assay plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
-
Kinase/Antibody Preparation: Prepare a 2X solution of recombinant human PLK4 and Eu-labeled anti-tag antibody in the appropriate kinase buffer.
-
Reaction Initiation: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of a 4X solution of the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), recording emissions at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies cell proliferation by measuring the amount of ATP, an indicator of metabolically active cells.[17][20]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP released from lysed cells. A decrease in signal indicates reduced cell viability/proliferation.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of cancer cells (e.g., breast, lung, colon cancer lines) into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PLK4 inhibitors. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[17][21]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[20]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values by plotting viability against the logarithm of compound concentration.
Protocol 3: Western Blot for PLK4 Target Engagement
This protocol confirms that the inhibitor engages PLK4 within the cell by observing changes in PLK4 protein levels. PLK4 is an unstable protein that is degraded after autophosphorylation. Inhibition of its kinase activity prevents this degradation, leading to an accumulation of the PLK4 protein, which can be detected by Western blot.[22]
Principle: SDS-PAGE separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to PLK4 and a loading control (e.g., α-actinin or GAPDH).
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of the PLK4 inhibitor for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PLK4 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading across all lanes.
Conclusion and Future Perspectives
The comparative analysis of this compound derivatives against CFI-400945 and Centrinone underscores a critical principle in modern drug discovery: the profound impact of kinase selectivity on biological outcomes. While CFI-400945 demonstrates therapeutic efficacy in preclinical models, its polyploid phenotype is a composite effect of inhibiting both PLK4 and Aurora B.[1][6][23] In contrast, the highly selective inhibitor Centrinone has been instrumental in deconvoluting the specific cellular consequences of PLK4 inhibition, revealing a p53-dependent cell cycle arrest.[11]
For researchers developing novel inhibitors like those from the this compound class, the path forward is clear. The primary goal must be to achieve high potency against PLK4 while engineering superior selectivity, particularly against Aurora kinases. By doing so, it may be possible to develop compounds that kill cancer cells through a clean, on-target mechanism, potentially leading to a wider therapeutic window and a more predictable clinical response. The continued development of next-generation, highly selective PLK4 inhibitors holds promise for providing new, targeted therapies for a range of human cancers.[1][24]
References
- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. [Link]
- cfi-400945. My Cancer Genome. [Link]
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. [Link]
- Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. [Link]
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. [Link]
- Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central. [Link]
- CFI-400945 is not a selective cellular PLK4 inhibitor. PNAS. [Link]
- In vivo effects of PLK4 inhibitor are enhanced by coadministration of...
- Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. PMC - NIH. [Link]
- Representation of PLK4 signaling in cancer with details of selected...
- PLK Signaling Pathway.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. MDPI. [Link]
- Polo-like kinase 4 inhibition:astrategy for cancer therapy?. PMC - PubMed Central. [Link]
- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. [Link]
- A, Protocol and time course for cell proliferation assay. Twenty‐four h...
- Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent.
- Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors. PMC - NIH. [Link]
- Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic. [Link]
- Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. YouTube. [Link]
- Chemical structures of representative PLK4 inhibitors.
- Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals. [Link]
- PLK4 Inhibitor. Repare Therapeutics. [Link]
- Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts. ORIC Pharmaceuticals. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Centrinone | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Centrinone-B | inhibitor of polo-like kinase 4 (PLK4) | CAS# 1798871-31-4 | InvivoChem [invivochem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pnas.org [pnas.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. oricpharma.com [oricpharma.com]
- 23. researchgate.net [researchgate.net]
- 24. reparerx.com [reparerx.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
Pyrimidine-based kinase inhibitors represent a cornerstone of modern targeted therapy, with numerous approved drugs and a multitude of candidates in the developmental pipeline.[1][2] The pyrimidine core is a privileged scaffold, mimicking the purine structure of ATP and enabling competitive inhibition at the highly conserved ATP-binding site of kinases.[2] This inherent advantage, however, is also its Achilles' heel. The conservation of the ATP pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and potential toxicities.[3][4][5]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a pyrimidine-based inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic potential and safety. This guide provides an in-depth comparison of state-of-the-art methodologies for profiling kinase inhibitor selectivity, supported by experimental data and detailed protocols, to empower informed decision-making in drug discovery.
Methodologies for Cross-Reactivity Profiling: A Comparative Analysis
A multi-faceted approach is essential for a thorough evaluation of a kinase inhibitor's selectivity. No single method provides a complete picture; therefore, integrating data from various platforms is crucial. Here, we compare several widely adopted techniques, highlighting their underlying principles, strengths, and limitations.
| Methodology | Principle | Advantages | Limitations |
| Biochemical Assays (e.g., ADP-Glo™) | Measures the effect of an inhibitor on the enzymatic activity of a purified kinase.[6] | High-throughput, quantitative (IC50 values), and widely available for large kinase panels.[7][8] | Performed in a cell-free system, which may not fully recapitulate the cellular environment; requires active recombinant enzymes and known substrates.[9][10] |
| Chemical Proteomics (e.g., Kinobeads) | Utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell lysates. Competition with a free inhibitor is quantified by mass spectrometry.[11][12][13] | Unbiased, allows for the profiling of native kinases in a cellular context, and can identify novel off-targets.[11][13][14] | Less quantitative for determining precise binding affinities (IC50s) compared to biochemical assays; coverage is limited by the probes on the beads.[3] |
| Activity-Based Protein Profiling (e.g., KiNativ™) | Employs ATP/ADP-biotin probes that covalently label the active site of kinases. Inhibition is measured by a decrease in probe labeling.[15][16][17] | Profiles native kinases in situ, providing insights into the true binding properties within a cellular context.[15][16] Can assess target engagement in complex biological samples.[18][19] | Requires specialized probes and sophisticated mass spectrometry; potential for steric hindrance from the probe. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[20][21][22] | Directly confirms target engagement in a cellular environment without requiring modifications to the compound or protein.[21][23][24] | Lower throughput compared to biochemical assays; signal window can be narrow for some targets.[21][24] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a purified protein in the presence of a ligand by tracking the fluorescence of a dye that binds to hydrophobic regions.[9][10] | Rapid, cost-effective, and does not require an active enzyme or substrate.[9][10] | Requires purified protein and may not always correlate with inhibitory activity. |
Comparative Cross-Reactivity Data of Pyrimidine-Based Inhibitors
To illustrate the practical application of these methodologies, the following table presents a hypothetical but representative comparison of three pyrimidine-based inhibitors against a panel of key kinases. The data highlights how different profiling techniques can yield complementary insights into an inhibitor's selectivity.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Inhibitor C (IC50, nM) |
| Target Kinase (e.g., EGFR) | 5 | 10 | 8 |
| Off-Target 1 (e.g., VEGFR2) | 500 | 25 | >10,000 |
| Off-Target 2 (e.g., Aurora Kinase B) | >10,000 | 150 | 30 |
| Off-Target 3 (e.g., CDK2) | 1,200 | 800 | 250 |
| Off-Target 4 (e.g., SRC) | 850 | 50 | 1,500 |
Analysis:
-
Inhibitor A demonstrates high selectivity for the primary target with minimal off-target activity at physiologically relevant concentrations.
-
Inhibitor B exhibits a more promiscuous profile, with potent inhibition of several off-target kinases, suggesting potential for polypharmacology or increased risk of side effects.[25]
-
Inhibitor C shows moderate selectivity with notable off-target activity against Aurora Kinase B, a critical cell cycle regulator. This could be a desirable trait for a dual-target inhibitor or a liability depending on the therapeutic context.[26]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. Below are step-by-step methodologies for two key experiments in cross-reactivity profiling.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol outlines a common luminescence-based assay to determine the IC50 values of an inhibitor against a panel of kinases.[2][6]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrimidine-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the kinase solution.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Kinobeads-Based Competitive Pull-Down Assay
This chemical proteomics approach provides a snapshot of inhibitor interactions with the native kinome.[11][12]
Objective: To identify the kinase targets and off-targets of a pyrimidine-based inhibitor in a competitive binding format from a cell lysate.
Materials:
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Cell lysate from relevant cell lines
-
Pyrimidine-based inhibitor
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from one or more cell lines to ensure broad kinome coverage.
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of the free pyrimidine-based inhibitor.
-
Add the Kinobeads slurry to the lysate-inhibitor mixture.
-
Incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
-
Affinity Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Perform in-solution tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins by searching the MS/MS spectra against a protein database.
-
Generate dose-dependent binding inhibition curves for each identified kinase to determine which proteins are targeted by the inhibitor.[11]
-
Visualizing Key Concepts and Workflows
Clear visualization of complex biological processes and experimental designs is crucial for comprehension and communication.
Caption: A representative kinase signaling pathway illustrating the point of intervention for a pyrimidine-based inhibitor targeting RAF.
Caption: The experimental workflow for a Kinobeads-based competitive pull-down assay for kinase inhibitor profiling.
Conclusion: Towards Rational Design of Selective Kinase Inhibitors
The pyrimidine scaffold will undoubtedly continue to be a fertile ground for the discovery of novel kinase inhibitors. However, navigating the complexities of the kinome requires a robust and multifaceted approach to cross-reactivity profiling. By integrating data from biochemical, proteomic, and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for mitigating off-target toxicities but also for uncovering new therapeutic opportunities through polypharmacology. The methodologies and insights presented in this guide are intended to equip scientists with the necessary tools to rationally design the next generation of safe and effective pyrimidine-based kinase inhibitors.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Identifying small molecule probes for kinases by chemical proteomics.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
- ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire.
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind...
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Promiscuous drugs compared to selective drugs (promiscuity can be a virtue). PMC - PubMed Central.
- Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. PubMed.
- Navigating the Kinome: A Comparative Guide to Furo[3,4-d]pyrimidine Kinase Inhibitor Cross-Reactivity. Benchchem.
- Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
- Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- A promiscuous kinase inhibitor reveals secrets to cancer cell survival. PMC - NIH.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- What makes a kinase promiscuous for inhibitors? PMC - NIH.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing).
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Kinase inhibitors can produce off-target effects and activate linked p
- Unexpected Off-Targets and Paradoxical Pathway Activ
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 16. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 24. biorxiv.org [biorxiv.org]
- 25. Promiscuous drugs compared to selective drugs (promiscuity can be a virtue) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Deconvoluting Off-Target Effects: A Comparative Analysis Centered on the 4-(4-Bromophenyl)pyrimidin-2-amine Scaffold
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 2-aminopyrimidine scaffold, exemplified by molecules such as 4-(4-bromophenyl)pyrimidin-2-amine, represents a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. However, the very promiscuity that makes this scaffold so versatile also presents a significant challenge: the potential for off-target effects. These unintended interactions can lead to misleading experimental results, unexpected toxicities, and a failure of clinical translation.[1][2]
This guide provides a comprehensive framework for researchers to proactively identify and validate the off-target effects of novel chemical probes and drug candidates, using the this compound structure as a representative case study. We will compare the selectivity profiles of hypothetical inhibitors derived from this scaffold, provide detailed experimental protocols for their characterization, and offer insights into the interpretation of the resulting data.
The Kinase Inhibitor Selectivity Spectrum: From Precision to Polypharmacology
Not all kinase inhibitors are created equal. Their utility in research and medicine is defined by their selectivity profile across the human kinome. While a highly selective inhibitor is often the goal for elucidating the function of a single kinase, multi-targeted inhibitors can offer therapeutic advantages in complex diseases.[3] Understanding where an inhibitor lies on this spectrum is critical for its effective use.
Let us consider three hypothetical inhibitors based on the this compound scaffold, each with a distinct selectivity profile.
| Compound ID | Primary Target | Primary Target Kd (nM) | Notable Off-Targets (Kd < 1 µM) | Selectivity Profile |
| Cpd-A | Aurora Kinase A | 5 | None | Highly Selective |
| Cpd-B | Aurora Kinase A | 8 | VEGFR2 (25 nM), PDGFRβ (50 nM) | Multi-Targeted |
| Cpd-C | Aurora Kinase A | 15 | SRC (100 nM), LCK (150 nM), DDR1 (500 nM) | Promiscuous with Unexpected Off-Targets |
This is hypothetical data for illustrative purposes.
Cpd-A represents the ideal tool compound for studying the specific biology of Aurora Kinase A. Its clean profile ensures that observed cellular phenotypes can be confidently attributed to the inhibition of its primary target.
Cpd-B , a multi-targeted inhibitor, could be a promising therapeutic candidate for cancers driven by both Aurora Kinase A and angiogenesis. However, using it as a research tool to probe Aurora Kinase A function would require careful experimental design to account for its effects on VEGFR2 and PDGFRβ.
Experimental Workflow for Off-Target Profiling
A systematic, multi-tiered approach is essential for robustly characterizing the selectivity of a novel inhibitor. The workflow below outlines a logical progression from broad, unbiased screening to targeted cellular validation.
Caption: A tiered workflow for kinase inhibitor off-target identification and validation.
Tier 1: Unbiased Kinome-Wide Profiling
The first step in characterizing a new inhibitor is to assess its binding affinity against a large panel of kinases. This provides a broad, unbiased view of its selectivity.
Featured Protocol: KINOMEscan™ Competition Binding Assay
KINOMEscan™ is a widely used platform that measures the ability of a compound to compete with an immobilized ligand for binding to the active site of over 450 kinases.[5][6][7] The output is typically reported as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase.[7]
Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified using qPCR.[6]
Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., this compound derivative) in DMSO to a stock concentration of 10 mM.
-
Assay Execution (via a service provider like Eurofins Discovery):
-
Data Analysis:
-
Results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto the human kinome tree.
-
Compile a list of all kinases that show significant binding (e.g., Kd < 1 µM) for further investigation.
-
Tier 2: Validating Target Engagement in a Cellular Context
Biochemical assays like KINOMEscan™ are performed in a cell-free system. It is crucial to confirm that the inhibitor can bind to its intended and off-target proteins within the complex environment of a living cell.[8]
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells.[9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10] This thermal stabilization can be measured by quantifying the amount of soluble protein remaining after a heat challenge.[12]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the primary target and key off-targets) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[9]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for the primary target (e.g., Aurora Kinase A) and identified off-targets (e.g., SRC, DDR1).
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature.
-
A rightward shift in the melting curve in the presence of the compound indicates target engagement and stabilization.
-
Caption: The general workflow for a CETSA experiment.[10]
Tier 3: Probing Downstream Signaling Pathways
Confirming target engagement is a critical step, but it does not necessarily prove functional inhibition. The final validation step is to demonstrate that the inhibitor modulates the downstream signaling pathway of its targets.
Featured Protocol: Western Blotting for Phospho-Substrates
This technique measures the phosphorylation status of known downstream substrates of the target kinases. A reduction in substrate phosphorylation upon inhibitor treatment provides strong evidence of functional target inhibition.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells as described for CETSA.
-
Treat cells with a dose-response of the inhibitor for an appropriate time (e.g., 1-4 hours).
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting as described previously.
-
Probe one membrane with an antibody against the phosphorylated form of a known substrate (e.g., phospho-Histone H3 for Aurora Kinase A, phospho-STAT3 for SRC).
-
Probe a parallel membrane with an antibody for the total amount of the substrate protein to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
-
Data Analysis:
-
Quantify the band intensities of the phospho-protein and normalize to the total protein.
-
A dose-dependent decrease in substrate phosphorylation confirms functional inhibition of the upstream kinase.
-
Interpreting Complex Data and Avoiding Pitfalls
The journey from a novel molecule to a well-characterized chemical probe is fraught with potential for misinterpretation.
-
Dose is Everything: A common pitfall is using an inhibitor at a concentration that is too high, leading to widespread off-target effects.[4] It is essential to perform detailed dose-response curves and correlate them with target engagement and functional data to identify a therapeutic window where on-target effects are dominant.
-
Orthogonal Approaches: No single experiment is foolproof. Whenever possible, use orthogonal methods to validate findings. For example, if an inhibitor induces a specific phenotype, try to replicate that phenotype using a structurally distinct inhibitor of the same target or by genetic knockdown (siRNA/CRISPR) of the target.[4]
-
Off-Targets as Opportunities: The discovery of off-target activities is not always a negative result. It can reveal new therapeutic opportunities through polypharmacology or explain previously observed toxicities.[3][13]
By employing a rigorous and multi-faceted approach to characterization, researchers can confidently deconvolute the on- and off-target effects of novel inhibitors like those derived from the this compound scaffold. This diligence is paramount for generating reproducible data, correctly interpreting biological phenomena, and ultimately, developing safer and more effective targeted therapies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube.
- Hart, G. T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Lin, X., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers.
- CETSA. (n.d.). CETSA.
- Ferguson, F. M., & Gray, N. S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors in Cancer Cells.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preclinical Validation of 4-(4-Bromophenyl)pyrimidin-2-amine in Oncology
This guide provides a comprehensive, technically-grounded framework for the preclinical validation of 4-(4-Bromophenyl)pyrimidin-2-amine, a novel compound with therapeutic potential in oncology. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating assessment. This document is tailored for researchers, medicinal chemists, and drug development professionals dedicated to the rigorous evaluation of next-generation cancer therapeutics.
The Scientific Premise: Why this compound Warrants Investigation
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. The inclusion of a 4-bromophenyl group is also significant; this moiety is frequently utilized in kinase inhibitors to occupy hydrophobic pockets and can contribute to target affinity and selectivity.[2]
Derivatives of this core structure have shown potent inhibitory activity against a range of oncologically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Polo-like Kinase 4 (PLK4), and Aurora Kinases.[2][3][4] Therefore, a robust validation plan for this compound is predicated on the hypothesis that it functions as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation and survival.
Hypothesized Mechanism of Action: Kinase Inhibition
Our validation strategy will be built around testing the hypothesis that this compound inhibits a key protein kinase, leading to cell cycle arrest and apoptosis.
Figure 1: Hypothesized interruption of a growth factor signaling pathway by this compound.
Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors
To establish the therapeutic potential of a novel compound, its performance must be contextualized against current standards of care. The choice of comparator drugs should be hypothesis-driven, based on the presumed mechanism of action. For this guide, we will compare our test compound against inhibitors of pathways commonly modulated by pyrimidine-based molecules.
-
Gefitinib: An FDA-approved EGFR inhibitor, relevant for lung and other epithelial cancers.
-
Alisertib (MLN8237): A selective Aurora A kinase inhibitor, relevant for hematological and solid tumors.
-
5-Fluorouracil (5-FU): A conventional cytotoxic agent that acts as a thymidylate synthase inhibitor, providing a baseline comparison against a non-kinase inhibitor.[5][6]
The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), determined across a panel of cancer cell lines selected for their known genetic backgrounds and pathway dependencies.
Table 1: Comparative IC50 Data Framework (µM)
| Compound | A549 (NSCLC, KRAS mutant) | MCF-7 (Breast, ER+)[5] | HCT116 (Colorectal, KRAS mutant) | NCI-H460 (NSCLC, PIK3CA mutant) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Gefitinib (EGFRi) | > 10 | ~8.0 | > 10 | ~7.5 |
| Alisertib (Aurora Ki) | ~0.05 | ~0.02 | ~0.04 | ~0.03 |
| 5-Fluorouracil (Cytotoxic) | ~4.0 | ~5.0[5] | ~2.5 | ~1.5 |
Note: IC50 values for comparator drugs are approximate and can vary based on experimental conditions. The purpose of this table is to provide a template for data comparison.
Core Experimental Validation Protocols
The following section details the essential experimental workflows. The rationale behind each step is provided to ensure a deep understanding of the validation process.
Cell Viability and Cytotoxicity Assessment (SRB Assay)
The Rationale: The Sulforhodamine B (SRB) assay is chosen over metabolic assays like MTT because it measures cell density by staining total cellular protein. This makes it less susceptible to artifacts from compounds that may alter cellular metabolism without inducing cell death, providing a more direct measure of growth inhibition.[5][6]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow 24 hours for attachment.
-
Compound Treatment: Add a range of concentrations of this compound and comparator drugs (e.g., 7-point log dilutions from 100 µM to 0.01 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and fit the data using a non-linear regression model to determine the IC50 value.
Figure 2: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Mechanistic Deep Dive: Western Blot Analysis
The Rationale: After establishing cytotoxic activity, it is critical to determine if the compound engages its hypothesized target. Western blotting allows for the direct visualization of changes in the phosphorylation status of key signaling proteins, providing evidence of target engagement and downstream pathway modulation.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~70% confluency in 6-well plates. Treat with this compound at 1x and 5x its determined IC50 for a relevant time period (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-EGFR, Total EGFR, p-AKT, Total AKT, p-Histone H3, Cleaved PARP). A loading control (e.g., β-actin or GAPDH) is mandatory.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the relative change in protein expression or phosphorylation.
Synthesizing the Evidence: Building a Case for Preclinical Advancement
A successful validation campaign will yield a cohesive dataset. For this compound, a compelling profile would include:
-
Potent Cytotoxicity: IC50 values in the low micromolar or nanomolar range in sensitive cell lines.
-
Clear Structure-Activity Relationship: Data should align with the performance of related pyrimidine inhibitors.
-
On-Target Activity: Western blot data should confirm the inhibition of a specific kinase (e.g., a decrease in p-EGFR) at concentrations consistent with the IC50 values.
-
Induction of Apoptosis: Evidence of apoptosis, such as an increase in cleaved PARP, would strongly support a therapeutic mechanism.
This rigorous, hypothesis-driven approach provides the necessary evidence to justify the allocation of further resources for advanced preclinical studies, including pharmacokinetic profiling and in vivo xenograft models.
References
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.PMC - PubMed Central.[Link]
- Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.PMC - NIH.[Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.PMC - PubMed Central.[Link]
- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.PubMed.[Link]
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.MDPI.[Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.MDPI.[Link]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.PubMed.[Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).PubMed Central.[Link]
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.PubMed Central.[Link]
- Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines.
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyrimidine Inhibitors in Xenograft Models
In the landscape of oncology drug development, targeting fundamental cellular processes remains a cornerstone of effective therapeutic strategies. Pyrimidine metabolism, essential for the synthesis of DNA and RNA, represents a critical vulnerability in rapidly proliferating cancer cells. Consequently, inhibitors of this pathway have been a mainstay of chemotherapy for decades and continue to be a fertile ground for the development of novel targeted agents.
This guide provides a comprehensive comparison of the in vivo efficacy of various pyrimidine inhibitors, with a focus on their evaluation in xenograft models. We will delve into the mechanisms of action, the nuances of experimental design for in vivo studies, and present comparative data to inform preclinical research and drug development professionals.
The Central Role of Pyrimidine Synthesis in Cancer
Cancer cells exhibit an unrelenting demand for nucleotides to fuel their high rate of cell division. The de novo pyrimidine synthesis pathway is a multi-step enzymatic process that builds pyrimidine rings from basic precursors. This pathway is often upregulated in tumors, making its constituent enzymes attractive targets for therapeutic intervention. The basic mechanism of action for most pyrimidine antimetabolites involves their conversion into nucleotide analogues within the cell, which then inhibit critical enzymes required for DNA synthesis, ultimately leading to DNA damage and apoptosis.[1]
Key enzymatic targets for pyrimidine inhibitors include:
-
Thymidylate Synthase (TS): Crucial for the final step in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][3]
-
Dihydroorotate Dehydrogenase (DHODH): A rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[3][4]
-
Ribonucleotide Reductase (RNR): Responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][3]
The inhibition of these enzymes depletes the pool of available pyrimidines, leading to "unbalanced growth" and cell death, primarily in cells undergoing DNA synthesis (S-phase).[2][4]
Choosing the Right Preclinical Model: CDX vs. PDX
The predictive power of any in vivo efficacy study hinges on the relevance of the preclinical model. In oncology, xenograft models, which involve implanting human cancer cells or tissues into immunodeficient mice, are indispensable tools.[5][6]
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting established human cancer cell lines into mice.[5] They are highly reproducible and cost-effective, making them ideal for large-scale initial drug screening.[5] However, a significant drawback is that these cell lines have often been cultured for decades and may not fully represent the genetic heterogeneity and complexity of actual patient tumors.[7]
-
Patient-Derived Xenografts (PDX): PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[7][8] These models are superior in preserving the biological characteristics of the original tumor, including its histopathology, genetic diversity, and therapeutic response.[8] This higher fidelity makes PDX models a more predictive tool for assessing drug efficacy, especially for personalized medicine approaches.[7][8]
The choice between CDX and PDX models depends on the research question. CDX models are suitable for initial efficacy and mechanism-of-action studies, while PDX models are invaluable for confirming efficacy in a more clinically relevant context and exploring biomarkers of response.
Designing a Robust In Vivo Xenograft Efficacy Study
A well-designed xenograft study is critical for generating reliable and translatable data. The following protocol outlines the key steps and considerations.
Step-by-Step Experimental Protocol
-
Animal Model Selection: Typically, immunodeficient mouse strains such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice are used to prevent rejection of the human xenograft.[6]
-
Cell/Tissue Implantation:
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups (typically 5-10 mice per group) to ensure an even distribution of tumor sizes at the start of the study.[9]
-
Drug Administration:
-
The pyrimidine inhibitor is administered according to a predetermined dose and schedule (e.g., daily, twice weekly). The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to its intended clinical use.
-
The control group receives a vehicle solution (the formulation without the active drug).
-
-
Monitoring: Throughout the study, both tumor volume and the general health of the mice (body weight, behavior, signs of toxicity) are closely monitored. Significant body weight loss (>15-20%) can be an indicator of drug toxicity.
-
Endpoint Determination: The study is concluded based on pre-defined endpoints, which can include:
-
The tumors in the control group reaching a maximum allowed size (e.g., 1500-2000 mm³).
-
A specific duration of treatment (e.g., 21-28 days).
-
Evidence of significant tumor regression in treated groups.
-
-
Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula:
Comparative In Vivo Efficacy of Pyrimidine Inhibitors
The efficacy of pyrimidine inhibitors can vary significantly based on the specific compound, its target, and the cancer type. The following table summarizes representative in vivo data from various xenograft studies.
| Inhibitor Class/Drug | Target(s) | Cancer Type | In Vivo Xenograft Model | Key Efficacy Results & Notes | Reference(s) |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Colorectal Cancer | Colorectal Cancer CDX | Backbone of therapy; efficacy is well-established but often used in combination. Resistance can develop. | [13] |
| Gemcitabine | Deoxycytidine Kinase (dCK), RNR | Pancreatic, Lung Cancer | Pancreatic Cancer PDX | Standard of care in pancreatic cancer; primarily kills cells in S-phase by disturbing DNA synthesis. | [4] |
| N-(phosphonacetyl)-L-aspartate (PALA) | Aspartate Transcarbamylase | Colonic Cancer | Transplantable colonic tumor | Showed significant antitumor activity and induced a steady state between cell formation and death. | [14] |
| Compound 8c (Pyrimidine-based) | Tubulin | Glioblastoma (GBM) | GBM CDX (U251 cells) | Significantly inhibited tumor growth by 66% compared to control. Outperformed the standard-of-care, temozolomide, in vitro. | [15] |
| Pyrazolo[3,4-d]pyrimidine derivatives (Cmpd 47 & 48) | TRAP1 (Hsp90 paralog) | Prostate Cancer | PC3 (Prostate) CDX | Both compounds significantly reduced tumor growth in the mouse xenograft model with limited toxicity. | [16][17] |
| Imidazole-pyrimidine-sulfonamide hybrids | EGFR/HER2 | Breast, Lung Cancer | Not Specified | Showed potent inhibition of mutant EGFR and HER2 in vitro; in vivo data pending but promising candidates. | [18][19] |
Challenges in Translation and Future Directions
While xenograft models are powerful preclinical tools, it is crucial to acknowledge their limitations and the challenges in translating results to the clinic.
-
The Salvage Pathway: A primary mechanism of resistance to inhibitors of de novo pyrimidine synthesis is the cancer cell's ability to switch to the pyrimidine salvage pathway, which utilizes extracellular nucleosides.[13] This highlights a key reason why some inhibitors with potent in vitro activity have failed in clinical trials.[13] Future strategies may involve co-targeting both the de novo and salvage pathways to achieve a more durable response.[13]
-
Lack of an Intact Immune System: Standard immunodeficient mouse models lack a functional immune system, preventing the evaluation of how a drug might interact with immune cells to fight the tumor.[5] The development of "humanized" mice, which are engrafted with components of a human immune system, offers a more advanced platform to study these interactions.[5]
-
Pyrimidine Hybrids: To overcome drug resistance and increase therapeutic efficacy, researchers are designing novel pyrimidine hybrids that can act on multiple biological targets simultaneously.[20] These multi-targeted agents represent a promising direction for developing more potent anticancer therapeutics.[20]
References
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Parker, W. B. (n.d.).
- XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART.
- Kufe, D. W., et al. (Eds.). (n.d.). Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
- ResearchGate. (n.d.). Overview of drug screening experiments using patient‐derived xenograft models.
- Creative Bioarray. (n.d.). PDX-based Drug Screening.
- USMLE QA. (2023, February 7).
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
- PLOS ONE. (2025, June 18).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- Molecules. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC - PubMed Central.
- ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
- Medical and Pediatric Oncology. (2000). Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470. Wiley Online Library.
- Lea, M. A., et al. (n.d.). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. PubMed.
- Bioorganic Chemistry. (2020, August). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed.
- International Journal of Molecular Sciences. (n.d.). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
- ResearchGate. (n.d.). Inhibition of PYCR2 expression inhibits xenograft tumor growth and promotes apoptosis.
- Molecules. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Journal of Pharmacokinetics and Pharmacodynamics. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
Sources
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. startresearch.com [startresearch.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Oxazole vs. Thiazole Analogs of Bromophenyl Amines for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Among the most versatile five-membered heterocycles, oxazoles and thiazoles are frequently employed as bioisosteres, offering similar spatial arrangements but distinct electronic and metabolic properties. This guide provides an in-depth comparative analysis of bromophenyl amine analogs featuring these two scaffolds, supported by experimental data and established synthetic protocols to inform rational drug design.
The Isosteric Relationship: A Tale of Two Heteroatoms
Oxazole and thiazole are considered bioisosteres, where the oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring.[1] This seemingly subtle substitution of a Group 16 heteroatom introduces significant changes in the physicochemical and, consequently, the biological properties of the resulting molecules. The core difference lies in the electronegativity and size of oxygen versus sulfur. Oxygen is more electronegative, leading to a more polarized and less aromatic oxazole ring compared to the thiazole ring, where sulfur's d-orbitals can participate in delocalization, enhancing its aromatic character.[2][3] These fundamental differences cascade into variations in basicity, lipophilicity, metabolic stability, and receptor-binding interactions.
Synthesis Strategies: Building the Core Scaffolds
The construction of 4-(bromophenyl)-substituted aminooxazoles and aminothiazoles often starts from a common precursor: a 4-bromo-α-haloacetophenone (e.g., 2,4'-dibromoacetophenone). The divergence in the synthetic pathway occurs at the cyclization step.
For Thiazoles (Hantzsch Synthesis): The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5] For a 2-amino-4-(4-bromophenyl)thiazole, the reaction would typically involve 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea.[6][7]
For Oxazoles (Robinson-Gabriel & variations): The synthesis of the corresponding 2-aminooxazole is often less direct. While classic methods like the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) exist, preparing N-substituted 2-aminooxazoles may require multi-step sequences or microwave-assisted reactions between a p-substituted 2-bromoacetophenone and urea or its derivatives.[2][8]
Below is a generalized workflow illustrating the synthetic divergence from a common starting material.
Caption: Generalized synthetic pathways for thiazole and oxazole analogs.
Physicochemical Properties Showdown: O vs. S
The choice between an oxazole and a thiazole core directly impacts key physicochemical parameters crucial for drug development, such as solubility, basicity, and lipophilicity.
| Property | Oxazole Analog | Thiazole Analog | Rationale & Implication |
| pKa (of conjugate acid) | ~0.8[2][9] | ~2.5[3][9] | Oxygen's higher electronegativity withdraws electron density, making the oxazole ring nitrogen significantly less basic.[10] This impacts salt formation and solubility in acidic environments (e.g., the stomach). |
| Lipophilicity (LogP/LogK'w) | Lower | Higher | The sulfur atom in thiazole increases lipophilicity compared to the oxygen in oxazole.[11] Isosteric replacement of thiazole with oxazole can lead to a significant decrease in LogK'w, potentially improving aqueous solubility.[1][11] |
| Aromaticity | Less Aromatic | More Aromatic | Thiazoles exhibit greater π-electron delocalization and are considered more aromatic than oxazoles.[2][3] This can influence planarity and π-stacking interactions with biological targets. |
| Metabolic Stability | Generally Higher | Potentially Lower | The sulfur atom in thiazole is susceptible to oxidation by metabolic enzymes (e.g., Cytochrome P450s), which can be a metabolic liability.[1] The oxazole ring lacks this easily oxidizable atom, often leading to improved metabolic stability.[1][12] |
Comparative Biological Activity & ADME/Tox Profile
While Structure-Activity Relationships (SAR) are highly dependent on the specific target and substitution patterns, general trends can be observed when comparing oxazole and thiazole cores.
Efficacy and Potency
Both 2-aminothiazole and 2-aminooxazole scaffolds are considered "privileged structures" and are found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][13][14][15] In some studies, the isosteric replacement of sulfur with oxygen results in compounds with comparable or even improved biological activity. For instance, in a study on antitubercular agents, certain 2-aminooxazole derivatives showed promising activity against Mycobacterium tuberculosis, similar to their 2-aminothiazole counterparts.[1] However, in other contexts, the specific hydrogen bonding or electronic properties of one ring may be favored. For example, the greater basicity of the thiazole nitrogen might be crucial for forming a key salt bridge with a target protein.
ADME/Tox Profile
This is often where the most critical differences emerge.
-
Metabolism: The primary metabolic difference is the susceptibility of the thiazole's sulfur atom to oxidation. This can be a double-edged sword: it may lead to faster clearance and lower exposure, but it can also form reactive metabolites. The oxazole core is generally considered more metabolically robust in this regard.[1]
-
Toxicity: The 2-aminothiazole moiety has, in some cases, been flagged as a Pan-Assay Interference Compound (PAINS), raising concerns about non-specific activity or toxicity.[1] While not universally true for all derivatives, exploring the 2-aminooxazole isostere is a valid strategy to mitigate this potential risk.[1]
-
Solubility: As noted in the physicochemical comparison, the switch from a thiazole to a more polar oxazole can improve aqueous solubility, which is often a major hurdle in drug development.[1][11]
The following diagram illustrates the key decision factors when choosing between the two scaffolds.
Caption: Decision factors for selecting oxazole vs. thiazole scaffolds.
Experimental Protocols
The following protocols are representative and may require optimization based on specific substrates.
Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
This protocol is based on the Hantzsch thiazole synthesis.[6]
-
To a round-bottom flask, add 1-(4-bromophenyl)-2-bromoethanone (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.5 M.
-
Reflux the mixture with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum. Recrystallize from ethanol or a similar solvent if further purification is needed.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-(4-bromophenyl)thiazol-2-amine.
Protocol 2: Synthesis of 4-(4-bromophenyl)oxazol-2-amine
This protocol is a conceptual adaptation based on literature methods for 2-aminooxazole synthesis.[1][8]
-
To a microwave reaction vessel, add 1-(4-bromophenyl)-2-bromoethanone (1.0 eq) and cyanamide (2.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Seal the vessel and heat in a microwave reactor at a temperature between 100-140 °C for 30-90 minutes. Optimize conditions as needed, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-(4-bromophenyl)oxazol-2-amine.
Conclusion and Future Perspectives
The choice between an oxazole and a thiazole scaffold in bromophenyl amine analogs is a strategic decision in drug design.
-
Thiazole analogs are often more straightforward to synthesize and their higher basicity and aromaticity can be advantageous for specific target interactions. However, they carry a greater risk of metabolic instability due to S-oxidation.
-
Oxazole analogs present a compelling alternative, often conferring improved metabolic stability and better solubility at the cost of potentially more challenging syntheses.[1] They serve as an excellent tool to mitigate potential PAINS-related issues or to overcome metabolic liabilities discovered in a thiazole-containing lead compound.
Ultimately, the optimal choice is context-dependent. A prudent approach in early-stage drug discovery is to synthesize and evaluate both analogs. This parallel assessment provides invaluable SAR data, clarifies the role of the heteroatom in target engagement, and offers a direct comparison of ADME properties, enabling a more informed and data-driven progression of the chemical series.
References
- Five member rings heterocyclic with two hetero atoms (1,3-azole).
- Singh, J. et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Mini-Reviews in Organic Chemistry.
- Fakhry, A. et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules.
- Oxazole - Wikipedia.
- Chiarelli, L. R. et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Kumar, R. et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
- Kumar, R. et al. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.
- Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate.
- Sychra, P. et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR.
- Goel, N. et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds.
- OXAZOLEthiazolimidazole. Scribd.
- Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Synthesis of substituted oxazoles from α‐bromoketones and benzylamines... ResearchGate.
- Goel, N. et al. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. OUCI.
- Nevagi, R. J. et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
- Oxazoles, imidazoles, and thiazoles. Science Trove. Available at: [Link] actrade 9780199234272.003.0004/p1/e1
- Thiazole - Wikipedia.
- Beker, W. et al. Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A.
- Al-Sanea, M. M. et al. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank.
- Kumar, A. et al. Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
Sources
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Kinase Selectivity of 4-(4-Bromophenyl)pyrimidin-2-amine
Executive Summary: The development of selective protein kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving true selectivity remains a significant challenge.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the kinase selectivity profile of the novel compound, 4-(4-Bromophenyl)pyrimidin-2-amine. We present a multi-phase experimental strategy, moving from broad biochemical profiling to rigorous cellular target validation and functional analysis. By comparing its performance against well-characterized BCR-ABL inhibitors, Imatinib and Dasatinib, this guide offers researchers a robust methodology to not only determine the primary targets of this compound but also to anticipate potential off-target effects and therapeutic windows.[3]
Introduction: The Quest for Kinase Selectivity
The human kinome comprises over 500 proteins that regulate nearly every aspect of cell biology.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4] The phenylaminopyrimidine scaffold, present in groundbreaking drugs like Imatinib, is a well-established starting point for kinase inhibitor design.[5] this compound belongs to this chemical class, suggesting potential activity against various kinases.
However, the high conservation of the ATP-binding site across the kinome makes achieving inhibitor specificity a formidable task.[2] A lack of selectivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple targets provides a synergistic therapeutic effect.[1] Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely an academic exercise; it is a critical step in drug development for predicting both efficacy and safety.[6]
This guide outlines a three-phase workflow designed to comprehensively profile this compound. As the specific targets of this compound are not widely published, we will proceed by hypothesizing its activity against the BCR-ABL tyrosine kinase, a well-validated target in Chronic Myeloid Leukemia (CML).[7][8] This allows for direct comparison with the first-generation inhibitor Imatinib and the more potent, second-generation, multi-targeted inhibitor Dasatinib.[3][7]
dot
digraph "Selectivity_Assessment_Workflow" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_phase1" {
label="Phase 1: Biochemical Profiling";
style="rounded";
bgcolor="#E8F0FE";
P1_Rationale [label="Rationale:\nBroad, unbiased kinase binding assessment"];
P1_Assay [label="KINOMEscan® Assay\n(Competitive Binding)"];
P1_Data [label="Quantitative Data:\nDissociation Constants (Kd)"];
P1_Rationale -> P1_Assay -> P1_Data;
}
subgraph "cluster_phase2" {
label="Phase 2: Cellular Validation";
style="rounded";
bgcolor="#E6F4EA";
P2_Rationale [label="Rationale:\nConfirm target engagement in a physiological context"];
P2_Assay [label="Cellular Thermal Shift Assay (CETSA)"];
P2_Data [label="Quantitative Data:\nThermal Shift (ΔTm)"];
P2_Rationale -> P2_Assay -> P2_Data;
}
subgraph "cluster_phase3" {
label="Phase 3: Functional Analysis";
style="rounded";
bgcolor="#FEF7E0";
P3_Rationale [label="Rationale:\nMeasure downstream effects and cellular phenotype"];
P3_Assay [label="Western Blot (p-CrkL)\nMTT Assay (Viability)"];
P3_Data [label="Quantitative Data:\nIC50 Values"];
P3_Rationale -> P3_Assay -> P3_Data;
}
P1_Data -> P2_Rationale [label="Inform Target Selection"];
P2_Data -> P3_Rationale [label="Validate Cellular Target"];
P3_Data -> Conclusion [label="Synthesize Final Profile"];
Conclusion [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Comprehensive\nSelectivity Profile"];
}
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
3.2 Experimental Protocol: CETSA® for ABL1 Engagement
-
Cell Culture: Culture a human CML cell line expressing BCR-ABL (e.g., K562 cells) to approximately 80% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for the ABL1 protein.
-
Data Analysis: Quantify band intensities to plot the fraction of soluble protein versus temperature. The midpoint of this curve is the apparent melting temperature (Tm). The change in Tm (ΔTm) in the presence of the drug indicates target engagement.
3.3 Results & Comparative Analysis
The results demonstrate a dose-dependent increase in the thermal stability of ABL1, confirming that the compound enters the cells and binds its target.
Compound Concentration ABL1 Apparent Tm (°C) ΔTm (°C) Vehicle (DMSO) - 48.5 - This compound 1 µM [Hypothetical: 55.2] +6.7 This compound 10 µM [Hypothetical: 57.1] +8.6 Imatinib 10 µM 56.5 +8.0
Interpretation: A significant positive thermal shift (ΔTm) provides strong evidence of target engagement in a cellular context. The magnitude of the shift can be used to rank compounds, and a full dose-response curve can be generated to determine an EC50 for target binding.
Phase 3: Functional Selectivity in a Disease-Relevant Model
4.1 Rationale & Causality
The final phase assesses the functional consequences of target engagement. Does binding the target kinase translate into inhibition of its signaling pathway? And how does this on-target activity compare to the overall effect on cell health (a proxy for on- and off-target effects combined)? We use the K562 CML cell line, where proliferation is driven by the constitutive activity of the BCR-ABL kinase.[7] We will measure two endpoints:
-
Target Modulation: Inhibition of ABL kinase activity, measured by the phosphorylation of its direct downstream substrate, CrkL (p-CrkL).[9][10][11] This provides a specific pharmacodynamic biomarker of on-target activity.[12][13]
-
Phenotypic Outcome: Inhibition of cell proliferation, measured by an MTT assay. This gives a global readout of the compound's cytotoxic or cytostatic effects.
Comparing the IC50 values from these two assays provides a "selectivity window." A potent IC50 for p-CrkL inhibition coupled with a much higher IC50 for cell death suggests the compound is highly selective for its target pathway at lower concentrations.
dot
Caption: Simplified BCR-ABL signaling pathway and biomarker.
4.2 Experimental Protocols
4.2.1 Western Blot for p-CrkL Inhibition
-
Treatment: Seed K562 cells and treat with a serial dilution of each inhibitor for 2-4 hours.
-
Lysis: Harvest and lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-CrkL (p-CrkL) and total CrkL (as a loading control).
-
Detection: Use a fluorescent or HRP-conjugated secondary antibody and image the blot.
-
Analysis: Quantify the p-CrkL/Total CrkL ratio and plot against drug concentration to determine the IC50.
4.2.2 MTT Assay for Anti-Proliferative Activity
-
Seeding: Seed K562 cells in a 96-well plate.
-
Treatment: Add a serial dilution of each inhibitor and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Normalize the data to vehicle-treated controls and plot against drug concentration to determine the IC50.
4.3 Results & Integrated Analysis
Compound p-CrkL Inhibition IC50 (nM) Anti-Proliferation IC50 (nM) Selectivity Window (Prolif. / p-CrkL) This compound [Hypothetical: 25] [Hypothetical: 200] 8.0 Imatinib 250 400 1.6 Dasatinib 1.5 3 2.0
Interpretation: In this illustrative dataset, this compound inhibits its direct target pathway (p-CrkL) at a concentration 8-fold lower than that required to broadly inhibit cell proliferation. This suggests a favorable on-target selectivity window. In contrast, the highly potent but multi-targeted Dasatinib shows very little separation between target inhibition and cell killing, consistent with its known profile of inhibiting multiple proliferation-related kinases.[3][14]
Synthesis and Selectivity Conclusion
This systematic, three-phase evaluation provides a comprehensive assessment of the selectivity of this compound.
-
Phase 1 (Biochemical) identified the primary binding targets (ABL1, c-KIT, PDGFRα) and potential off-targets (Aurora kinases) from a broad panel, showing a distinct profile from the promiscuous inhibitor Dasatinib.[15]
-
Phase 2 (Cellular) confirmed that the compound successfully enters cells and engages its primary target, ABL1, with a potency comparable to Imatinib.
-
Phase 3 (Functional) demonstrated that target engagement translates to potent inhibition of the downstream signaling pathway. Crucially, it revealed a promising selectivity window, suggesting that on-target effects occur at concentrations significantly lower than those causing general cytotoxicity.
Overall Assessment: Based on this hypothetical data, this compound emerges as a potent and relatively selective kinase inhibitor. Its profile—strong ABL1 inhibition without significant SRC family activity—positions it as a potentially valuable tool for studying ABL-driven processes with fewer confounding effects than multi-targeted inhibitors like Dasatinib. Further investigation into the identified off-targets, such as the Aurora kinases, would be a logical next step to fully characterize its safety and therapeutic potential.
References
- Bamborough, P. & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?
- Ismail, N. S. M., et al. (2018).
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
- Melo-Cardenas, J., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Lin, H., et al. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]
- Patsnap Synapse. (2024). What are Bcr-Abl V299L inhibitors and how do they work?
- Hantschel, O. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Molecular Cancer Research. [Link]
- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- LINCS Data Portal. (2017). VX-680 KINOMEscan.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]
- Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- ResearchGate. (n.d.). Phospho-CRKL monitoring for the assessment of BCR-ABL activity...
- de Bono, J. S., & Rowinsky, E. K. (2002). Imatinib: a selective tyrosine kinase inhibitor. British Journal of Cancer. [Link]
- ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib.
- von Bubnoff, N., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib.
- Jiang, X., et al. (2006). BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry. Leukemia. [Link]
- Lucas, C. M., et al. (2010). BCR-ABL1 tyrosine kinase activity at diagnosis, as determined via the pCrkL/CrkL ratio, is predictive of clinical outcome in chronic myeloid leukaemia.
- von Bubnoff, N., et al. (2008).
- Eurofins DiscoverX. (n.d.).
- Wang, T., et al. (2023). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Pharmacology. [Link]
- ResearchGate. (n.d.). Cytotoxic activity and selectivity index of imatinib and derivatives...
- LINCS Data Portal. (2017). QL-XII-47 KINOMEscan.
- HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]
- Li, J., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]
- ResearchGate. (n.d.). Kinase profile of dasatinib.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib | Haematologica [haematologica.org]
- 11. BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: From Biochemical Potency to Cellular Efficacy
The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1][2] Kinases, as key regulators of cellular signaling, represent one of the most significant classes of "druggable" targets.[3][4] However, the journey from a promising compound in a high-throughput screen to a clinically effective drug is fraught with challenges. A critical and often underestimated hurdle is the rigorous validation of assay results.[5] Many compounds that demonstrate potent inhibition in biochemical assays fail to translate their efficacy to a cellular context, leading to costly late-stage failures.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating novel kinase inhibitors. We will move beyond simplistic protocols to delve into the underlying principles of various assay platforms, enabling you to make informed decisions and design robust, self-validating experimental workflows. Our focus will be on bridging the gap between in vitro biochemical activity and predictable cellular and in vivo efficacy.[6]
The Crucial First Step: Biochemical Characterization
The initial evaluation of a novel kinase inhibitor begins with biochemical assays to determine its intrinsic potency and mechanism of action.[3] These assays typically utilize purified recombinant kinase enzymes and synthetic substrates. While seemingly straightforward, the choice of assay format and experimental conditions can significantly impact the results.[7][8]
A Comparative Overview of Biochemical Assay Formats
A variety of biochemical assay formats are available, each with its own set of advantages and limitations.[9][10] The selection of an appropriate assay should be guided by the specific research goals, such as high-throughput screening or detailed kinetic analysis.[10]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (e.g., from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[9][11] | Gold standard for sensitivity and direct measurement of phosphorylation.[7][9] | Requires handling of radioactive materials, cumbersome, and not ideal for high-throughput screening.[4] |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation events through Förster Resonance Energy Transfer.[8][12] | High sensitivity, suitable for high-throughput screening, and allows for miniaturization.[8] | Potential for interference from fluorescent compounds.[8] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[8][13] | High sensitivity, broad applicability to different kinases, and less susceptible to compound interference than fluorescence assays.[8] | Indirect measurement of kinase activity, and coupling enzymes can be inhibited by test compounds.[14] |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[11] | Direct measurement of substrate conversion and can be used for a wide range of kinases.[11] | Lower throughput compared to other methods and may require specialized instrumentation.[9] |
Experimental Protocol: Luminescence-Based Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol provides a detailed, step-by-step methodology for a common luminescence-based assay to determine the IC50 value of a novel kinase inhibitor.[13]
1. Materials and Reagents:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
Novel kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
2. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the novel kinase inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ value for the kinase to ensure accurate IC50 determination.[15]
-
Incubation: Incubate the plate at 30°C for a duration determined to be within the linear range of the reaction.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cellular Target Engagement Assay Workflow
Ensuring Specificity: The Importance of Selectivity Profiling
A crucial aspect of validating a novel kinase inhibitor is to determine its selectivity profile. [11][16]Most kinase inhibitors that target the highly conserved ATP-binding site have the potential to inhibit multiple kinases, which can lead to off-target effects. [3][17]Kinase selectivity profiling involves screening the inhibitor against a large panel of kinases to identify any unintended targets. [3][16]This is a vital step to minimize off-target effects that can lead to unwanted side effects in patients. [3]
Approaches to Kinase Selectivity Profiling
-
Biochemical Profiling: The inhibitor is tested against a large panel of purified kinases in a biochemical assay format. [16]This provides a direct measure of the inhibitor's potency against each kinase in the panel.
-
Cell-Based Profiling: The inhibitor is tested in a panel of cell lines, each engineered to be dependent on a different kinase for survival. [11]This provides a more physiologically relevant assessment of the inhibitor's selectivity.
-
Chemoproteomics: This approach uses chemical probes to capture and identify the protein targets of an inhibitor directly from cell lysates or intact cells. [18][19] The results of selectivity profiling are often visualized as a "kinome tree," where the degree of inhibition of each kinase is represented by the size or color of a circle. This provides a clear and intuitive representation of the inhibitor's selectivity.
Conclusion: A Multi-faceted Approach to Validation
The validation of novel kinase inhibitors is a complex but essential process that requires a multi-faceted approach. By combining robust biochemical assays with physiologically relevant cell-based assays and comprehensive selectivity profiling, researchers can gain a thorough understanding of a compound's potency, mechanism of action, and specificity. This rigorous validation process is critical for identifying promising drug candidates with a higher probability of success in preclinical and clinical development.
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
- Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652–666. [Link]
- Kratz, A. S., Tutty, M. A., Gerst, F., & Ülfers, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Karaman, M. W., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 586(11), 1647–1655. [Link]
- Reaction Biology. (2022, May 11).
- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
- O'Neill, E., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in vitro.
- Labiotech.eu. (2025, May 5).
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
- Eberl, H. C., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors.
- The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Anastassiadis, T., et al. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
- MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- National Center for Biotechnology Information. (n.d.).
- de research portal van de Rijksuniversiteit Groningen. (2023, September 14). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. de research portal van de Rijksuniversiteit Groningen. [Link]
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Taylor & Francis. (2025, August 9).
- ScienceDirect. (2023, May 1). Rule of five violations among the FDA-approved small molecule protein kinase inhibitors. ScienceDirect. [Link]
Sources
- 1. labiotech.eu [labiotech.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminopyrimidine Inhibitors: A Guide for Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its remarkable versatility stems from its ability to act as a bioisostere for the adenine hinge-binding region of ATP, enabling competitive and often potent inhibition of a wide array of protein kinases.[1][2] This guide provides a head-to-head comparison of aminopyrimidine inhibitors targeting three critical kinase families implicated in oncology and immunology: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). We will delve into the experimental data that differentiates these inhibitors, the methodologies used to generate this data, and the structural nuances that dictate their potency and selectivity.
The Mechanism: A Privileged Scaffold for ATP-Competitive Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[3] The aminopyrimidine core structure excels at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of ATP's own adenine ring.[1][4] This competitive binding blocks the kinase's catalytic activity, thereby inhibiting downstream signaling. The power of this scaffold lies in the synthetic tractability of the pyrimidine ring, which allows for extensive chemical modifications to achieve high potency and selectivity for a specific kinase target.
Section 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase whose aberrant activation is a primary driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][3] Aminopyrimidine-based inhibitors have been developed to target both wild-type EGFR and, critically, mutant forms that confer resistance to first-generation therapies, such as the T790M "gatekeeper" mutation.[5][6]
Comparative Performance Data
The key differentiators for EGFR inhibitors are their potency against activating mutations (e.g., L858R, Exon 19 deletions) and resistance mutations (T790M), alongside their selectivity over wild-type (WT) EGFR to minimize toxicity.
| Compound Class/Example | Target EGFR Form | IC50 (nM) | Cellular Anti-proliferative IC50 (µM) | Citation(s) |
| Gefitinib (Comparator) | Wild-Type | ~33 | H1975 (L858R/T790M): >10 | [4] |
| Rociletinib | L858R/T790M | ~10 | H1975 (L858R/T790M): ~0.02 | [6] |
| Avitinib | L858R/T790M | 0.18 | H1975 (L858R/T790M): Not specified | [6] |
| Aminopyrimidine Hybrid (10b) | Wild-Type | 650 | MCF-7 (Breast Cancer): 31.8 | [4] |
| Diaminopyrimidine Analog | T790M | Potent (Value not specified) | Not specified | [5] |
IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
Featured Signaling Pathway: EGFR
Ligand binding to EGFR induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT that drive cell proliferation and survival.[4] Aminopyrimidine inhibitors block the initial autophosphorylation step.
Section 2: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are serine/threonine kinases that regulate the cell cycle and gene transcription.[7] Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[8] Aminopyrimidine derivatives have been engineered to selectively target different CDK family members, including those involved in transcription (CDK7, CDK9) and cell cycle progression (CDK2, CDK4/6).[9][10]
Comparative Performance Data
For CDK inhibitors, selectivity across the CDK family is paramount to achieving a therapeutic window and avoiding off-target toxicities associated with inhibiting essential cell cycle CDKs.[8]
| Compound/Series | Target CDK | IC50 (nM) | Selectivity Profile | Citation(s) |
| Compound 22 (2,4-Diaminopyrimidine) | CDK7 | 7.21 | >100-fold selective over CDK1, 2, 4, 6, 9 | [8] |
| Compound 5b (Anilinopyrimidine) | CDK9 | 59 | Highly potent vs CDK9; less potent vs CDK7 (IC50=1148 nM) | [9] |
| Compound 5f (Anilinopyrimidine) | CDK7 | 479 | Most potent CDK7 inhibitor in its series | [9] |
| Compound 8e (2-Aminopyrimidine) | CDK9 / HDAC1 | 88.4 (CDK9) | Dual inhibitor; also inhibits HDAC1 (IC50=168.9 nM) | [7][11] |
Data highlights the successful development of compounds with high selectivity for specific transcriptional CDKs.
Section 3: Janus Kinase (JAK) Inhibitors
The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases essential for cytokine signaling via the JAK-STAT pathway.[12][13] Dysregulation of this pathway is central to numerous autoimmune diseases and myeloproliferative neoplasms.[13] The goal in developing aminopyrimidine-based JAK inhibitors is often to achieve selectivity for a specific JAK isoform to tailor the therapeutic effect and minimize side effects, such as the hematological effects associated with JAK2 inhibition.[12]
Comparative Performance Data
Selectivity profiles determine the therapeutic application of JAK inhibitors. For instance, selective JAK1 inhibition is sought for inflammatory diseases, while JAK2 inhibition is relevant for myeloproliferative disorders.[12][13]
| Compound/Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Citation(s) |
| Filgotinib | Potent | Selective for JAK1 | Potent | Potent | [12] |
| Upadacitinib | Potent | Selective for JAK1 | Not specified | Not specified | [12] |
| R507 (Clinical Candidate) | 1.1 (Cell-based) | 16 (Cell-based) | 1.3 (Cell-based) | Not specified | [12] |
Cell-based IC50 values reflect potency in a more biologically relevant context than purely biochemical assays.
Featured Signaling Pathway: JAK-STAT
Cytokine binding to its receptor brings associated JAKs into proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[13]
Section 4: Experimental Protocols for Inhibitor Evaluation
The objective comparison of kinase inhibitors relies on standardized and robust experimental methodologies. The process involves a tiered approach, moving from initial biochemical assays to more complex cell-based and in vivo models.[14][15]
Experimental Workflow
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme.
Objective: To calculate the half-maximal inhibitory concentration (IC50) of an aminopyrimidine compound against its target kinase.
Methodology (Example: FRET-based Assay):
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase enzyme, a fluorescently-labeled peptide substrate, and ATP.
-
Compound Preparation: Serially dilute the test inhibitor in DMSO to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup: In a 384-well plate, add the kinase enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme). Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal. The signal is proportional to the amount of phosphorylated substrate.[16]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
Protocol 2: Cellular Anti-Proliferative Assay (e.g., MTT Assay)
This protocol measures the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a relevant cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H1975 for EGFR T790M, MV-4-11 for CDK9) in a 96-well plate and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the aminopyrimidine inhibitor for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation (e.g., 4 hours), add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this percentage against the inhibitor concentration to determine the GI50/IC50 value.[17]
Conclusion
The aminopyrimidine scaffold remains a highly productive and versatile platform for the development of targeted kinase inhibitors. Head-to-head comparisons, grounded in robust biochemical and cellular data, are essential for differentiating candidates. For researchers in drug development, the key parameters remain potency against the target, selectivity across the kinome to ensure a favorable safety profile, and demonstrable efficacy in cellular models that recapitulate the disease state. The continued exploration of chemical space around the aminopyrimidine core promises to yield next-generation inhibitors with improved efficacy and the ability to overcome clinical resistance.
References
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications.
- Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation | Journal of Medicinal Chemistry - ACS Publications.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed Central.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central.
- Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - MDPI.
- 2-Aminopyridines/pyrimidines CDK9 inhibitors published by Bayer. - ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- 2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
- Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- Figure 5. Chemical structures of representative aminopyrimidine and... - ResearchGate.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC.
- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed.
- A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
- Computer-aided discovery of aminopyridines as novel JAK2 inhibitors - ResearchGate.
- Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity | Request PDF - ResearchGate.
- Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed.
- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
Benchmarking Novel PLK4 Inhibition: A Comparative Analysis of 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine Against the Standard of Care in Acute Myeloid Leukemia
Introduction: The Emergence of PLK4 as a Strategic Target in Oncology
Polo-like kinase 4 (PLK4) has emerged as a compelling target in oncology due to its master regulatory role in centriole duplication, a fundamental process for cell division.[1] Dysregulation of PLK4 can lead to centrosome amplification and subsequent chromosomal instability, which are hallmarks of many cancers and are associated with tumorigenesis and disease progression.[1] Notably, overexpression of PLK4 has been identified in a range of malignancies, including breast cancer, lung cancer, and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[1] This guide provides a comparative analysis of a novel investigational compound from the pyrimidin-2-amine class, specifically 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine , against the current standard of care for Acute Myeloid Leukemia (AML), a cancer in which PLK4 is aberrantly expressed and for which new therapeutic strategies are urgently needed.
The Current Landscape: Standard of Care for Acute Myeloid Leukemia (AML)
The treatment of AML is complex and is stratified based on patient age, fitness for intensive therapy, and the molecular and cytogenetic profile of the leukemia.
Intensive Chemotherapy for Fit Patients
For younger and medically fit patients, the standard induction chemotherapy regimen has long been the "7 + 3" protocol, which consists of a continuous 7-day infusion of cytarabine and a 3-day course of an anthracycline, such as daunorubicin or idarubicin. The goal of this intensive phase is to achieve a complete remission.
Targeted Therapies for Molecularly Defined Subtypes
The treatment paradigm for AML has been significantly advanced by the development of targeted therapies for patients with specific genetic mutations.
-
FLT3-mutated AML: For patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, the standard of care involves the addition of a FLT3 inhibitor to intensive chemotherapy. Approved agents in this class include midostaurin and quizartinib.[2] For patients who are not candidates for intensive chemotherapy, targeted agents offer a less toxic approach.[2]
-
IDH1/IDH2-mutated AML: In patients with mutations in the isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2) genes, the standard of care includes targeted inhibitors such as ivosidenib (for IDH1 mutations) and enasidenib (for IDH2 mutations), often in combination with a hypomethylating agent like azacitidine.[3] The combination of azacitidine and venetoclax is also a standard regimen for older or unfit patients with IDH-mutated AML.[3]
Lower-Intensity Therapies for Older or Unfit Patients
For patients who are not candidates for intensive chemotherapy, lower-intensity regimens are the standard of care. These typically involve hypomethylating agents (azacitidine or decitabine) alone or in combination with the BCL-2 inhibitor venetoclax.
A Novel Challenger: 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine
A promising new approach to treating AML involves the targeted inhibition of PLK4. The 2-aminopyrimidine scaffold has been identified as a promising core for the development of potent PLK4 inhibitors. Within this class, 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine (referred to herein as Compound 3k based on its designation in a key publication by Xue et al., 2023) has emerged as a lead compound.[1]
Mechanism of Action: Inducing Mitotic Catastrophe
As a PLK4 inhibitor, Compound 3k's mechanism of action is to disrupt the tightly regulated process of centriole duplication. By inhibiting PLK4, the compound is expected to lead to a failure in the formation of new centrioles, resulting in cells with an incorrect number of centrosomes. This, in turn, leads to mitotic errors, chromosomal instability, and ultimately, cell death through a process known as mitotic catastrophe. This mechanism is particularly attractive for cancer therapy as it targets a fundamental process of cell division that is often dysregulated in cancer cells.
Preclinical Performance Data
While direct preclinical data for Compound 3k in AML cell lines is not yet publicly available, the foundational study by Xue et al. provides critical insights into the potential of this chemical series.[1]
In Vitro PLK4 Inhibition and Antiproliferative Activity
The study synthesized a series of novel pyrimidin-2-amine derivatives and evaluated their PLK4 inhibitory activity. A closely related analog, Compound 8h , demonstrated exceptionally high potency with a PLK4 IC50 of 0.0067 µM .[1] This indicates that the 2-aminopyrimidine scaffold can be optimized to produce highly potent inhibitors of PLK4.
Furthermore, the antiproliferative activity of these compounds was assessed in several breast cancer cell lines. The table below summarizes the IC50 values for Compound 3k and the highly potent PLK4 inhibitor, Compound 8h, against three breast cancer cell lines.
| Compound | MCF-7 (IC50, µM) | BT474 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| Compound 3k | >10 | >10 | >10 |
| Compound 8h | 0.48 | 0.55 | 0.89 |
| Centrinone (Control) | 0.23 | 0.41 | 0.22 |
| Data from Xue et al., RSC Med. Chem., 2023,14, 1787-1802.[1] |
While Compound 3k itself did not show strong antiproliferative activity in these breast cancer cell lines, the potent activity of its analogue, Compound 8h, highlights the therapeutic potential of this chemical class. The difference in activity between these compounds underscores the importance of further structure-activity relationship (SAR) studies to optimize for both PLK4 inhibition and cellular potency.
Benchmarking Against the Standard of Care in AML
A direct comparison of Compound 3k with the standard of care in AML is prospective at this stage. However, we can benchmark the potential of this novel therapeutic strategy by considering the performance of another clinical-stage PLK4 inhibitor, CFI-400945 .
Prospective Advantages of PLK4 Inhibition in AML
-
Novel Mechanism of Action: For patients who are refractory to or relapse after standard chemotherapy and targeted agents, a novel mechanism of action like PLK4 inhibition offers a new therapeutic avenue.
-
Potential for Synergy: PLK4 inhibitors may have synergistic effects when combined with existing AML therapies. For instance, combining a PLK4 inhibitor with a DNA-damaging agent could overwhelm the cell's ability to cope with mitotic stress, leading to enhanced cell killing.
-
Activity in High-Risk Subtypes: Preclinical data for CFI-400945 suggests that PLK4 inhibitors may be active in AML cells with TP53 mutations, a notoriously difficult-to-treat subtype of AML.
Comparative Efficacy: Insights from CFI-400945 in AML
CFI-400945 is a selective, orally available PLK4 inhibitor that has been evaluated in a Phase 1 clinical trial for patients with relapsed/refractory AML and higher-risk myelodysplastic syndromes.[4][5]
Key Findings from the CFI-400945 Phase 1 Trial:
| Parameter | Result |
| Patient Population | Relapsed/Refractory AML and high-risk MDS |
| Complete Remissions (CR) in AML | 3 out of 9 evaluable patients |
| Responses in TP53-mutated AML | 2 out of 4 patients achieved a CR |
| Data from Yee et al., Leukemia, 2024, 38(3), 502-512.[4] |
The achievement of complete remissions in a heavily pre-treated patient population, including those with poor-prognosis TP53 mutations, is a strong indicator of the potential of PLK4 inhibition in AML.[4] These results provide a benchmark for what a potent and selective PLK4 inhibitor from the 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine series could potentially achieve in the clinic.
Experimental Protocols
PLK4 Kinase Inhibition Assay
The following is a representative protocol for assessing the in vitro inhibitory activity of a compound against PLK4 kinase.
-
Reagents and Materials:
-
Recombinant human PLK4 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Test compound (e.g., Compound 3k) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PLK4 enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Antiproliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
AML cell line (e.g., MV-4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion and Future Directions
The targeting of PLK4 represents a promising and scientifically rational approach for the treatment of AML. The 2-aminopyrimidine scaffold, exemplified by compounds like 4-((4-Bromophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine , holds significant potential for the development of potent and selective PLK4 inhibitors. While further optimization is required to enhance the cellular potency of this specific compound, the high enzymatic potency of its analogues and the clinical validation of PLK4 as a target with CFI-400945 provide a strong rationale for continued investigation.
Future studies should focus on:
-
Synthesizing and evaluating additional analogues of Compound 3k to improve antiproliferative activity, particularly in AML cell lines.
-
Conducting in vivo studies in AML xenograft models to assess the efficacy and tolerability of lead compounds.
-
Investigating potential synergistic combinations with existing standard of care therapies for AML.
The development of a novel, orally bioavailable PLK4 inhibitor from this chemical class could provide a much-needed new therapeutic option for patients with AML, especially those with high-risk disease who are not well-served by current treatments.
References
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14, 1787-1802.
- Marvin-Peek, J. (2025). The current standard of care for IDH-mutated AML & combinations being explored. VJHemOnc.
- Yee, K., et al. (2024). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Leukemia, 38(3), 502-512.
- ResearchGate. (n.d.). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms.
- National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML. National Cancer Institute.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Investigating Synergistic Effects of Anticancer Drugs
In the complex landscape of cancer therapy, the quest for more effective and less toxic treatments is paramount. Combination therapy, the concurrent use of multiple anticancer agents, has emerged as a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and minimize adverse effects.[1][2] The cornerstone of successful combination therapy lies in the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at identifying and validating synergistic anticancer drug combinations.
The Rationale for Synergy: Beyond Additive Effects
Cancer's notorious heterogeneity and adaptability are the primary drivers behind the need for combination therapies.[1] A single agent targeting a specific molecular pathway can be effective initially, but tumors often develop resistance through the activation of alternative survival pathways.[2][4] By simultaneously targeting multiple, often interconnected, signaling pathways, we can create a multi-pronged attack that is more difficult for cancer cells to evade.[2][4]
Synergistic interactions are the most sought-after outcomes in combination studies. A truly synergistic combination can:
-
Enhance Potency: Achieve a desired therapeutic effect at lower doses of each drug, thereby reducing dose-related toxicities.
-
Overcome Resistance: Circumvent intrinsic or acquired resistance mechanisms by targeting compensatory signaling pathways.
-
Induce Novel Effects: Elicit a cellular response that is not achievable with either drug alone.
Foundational Concepts in Synergy Analysis
Before delving into experimental protocols, it is crucial to understand the theoretical models that underpin the assessment of drug interactions. The two most widely accepted reference models are:
-
Loewe Additivity: This model is based on the principle of dose equivalence and is most applicable when drugs have similar mechanisms of action. It posits that a drug cannot interact with itself, and therefore, the combination of two drugs at certain doses should be equivalent to a higher dose of either drug alone.[5]
-
Bliss Independence: This model is suitable for drugs with different mechanisms of action. It assumes that the two drugs act independently, and the probability of a cell surviving the combination treatment is the product of the probabilities of it surviving each drug individually.[3][5]
The Chou-Talalay Method: A Quantitative Approach to Synergy
The Chou-Talalay method is a robust and widely adopted quantitative framework for analyzing drug interactions.[6][7][8] It is based on the median-effect principle and provides a standardized measure of synergy called the Combination Index (CI) .[6][8]
The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [9][10]
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce a certain effect (e.g., 50% cell inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce the same effect.
The interpretation of the CI value is as follows:
| Combination Index (CI) | Interpretation |
| < 1 | Synergism |
| = 1 | Additive Effect |
| > 1 | Antagonism |
A CI value significantly less than 1 indicates a synergistic interaction, a value close to 1 suggests an additive effect, and a value greater than 1 points to an antagonistic interaction where the drugs inhibit each other's effects.
Experimental Workflow for In Vitro Synergy Assessment
A well-designed and executed in vitro experiment is the foundation for identifying promising synergistic drug combinations. The following workflow provides a step-by-step guide from initial cell culture to data analysis.
Caption: A streamlined workflow for in vitro drug synergy investigation.
Detailed Experimental Protocols
-
Rationale: The choice of cell line is critical and should be guided by the research question. Consider the tumor type, genetic background (e.g., specific mutations), and expression of target proteins.
-
Protocol:
-
Obtain the desired cancer cell line from a reputable cell bank (e.g., ATCC).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
-
-
Rationale: Before testing combinations, it is essential to determine the potency of each drug alone. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
-
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each drug in culture medium.
-
Treat the cells with a range of drug concentrations (typically 8-10 concentrations spanning a wide range) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
-
-
Rationale: The design of the combination experiment is crucial for accurately assessing synergy. The most common designs are the constant-ratio (diagonal) and the non-constant ratio (checkerboard) matrix. The constant-ratio design is often preferred for its simplicity and efficiency in generating data for CI analysis.
-
Protocol (Constant-Ratio Design):
-
Based on the IC50 values of the individual drugs, select a fixed molar ratio for the combination (e.g., 1:1, 1:2, 2:1).
-
Prepare a stock solution of the drug combination at the chosen ratio.
-
Perform serial dilutions of the combination stock to create a range of concentrations to treat the cells.
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the single-agent assays.
-
Treat the cells with the single agents and the drug combinations at the predetermined concentrations.
-
Include appropriate controls: untreated cells, vehicle control, and single-agent controls.
-
Incubate the plates for the same duration as the single-agent assays.
-
-
Protocol: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) as described in step 2 to determine the percentage of cell growth inhibition for each treatment condition.
Data Analysis and Interpretation
The raw data from the cell viability assays must be processed and analyzed to determine the nature of the drug interaction.
Data Normalization
-
Protocol:
-
Subtract the background reading (medium only) from all experimental readings.
-
Normalize the data to the vehicle control to obtain the fraction of cells affected (Fa) for each drug concentration and combination. Fa = 1 - (OD_treated / OD_control).
-
Combination Index (CI) Calculation
-
Rationale: The CI is the quantitative measure of synergy. While the formula is straightforward, the calculations can be complex. Specialized software is highly recommended for accurate and efficient CI determination.
-
Recommended Software:
-
CompuSyn: A widely used software specifically designed for the Chou-Talalay method. It automates the calculation of CI values and generates various plots for data visualization.[11][12][13][14]
-
SynergyFinder: A web-based application that allows for the analysis of drug combination data using multiple synergy models, including the Chou-Talalay method.[15][16]
-
Isobologram Generation
-
Rationale: An isobologram is a graphical representation of drug interactions. It plots the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition).
-
Interpretation:
-
Data points falling below the line of additivity indicate synergism .
-
Data points falling on the line of additivity indicate an additive effect .
-
Data points falling above the line of additivity indicate antagonism .
-
Caption: Co-targeting the PI3K/AKT and MAPK pathways to achieve synergy.
Conclusion
The investigation of synergistic effects of anticancer drugs is a complex but rewarding endeavor. By combining a strong theoretical understanding with rigorous experimental design and data analysis, researchers can identify novel and effective combination therapies that have the potential to significantly improve patient outcomes. This guide provides a comprehensive roadmap for navigating this process, from the initial hypothesis to the final interpretation of synergy. As our understanding of cancer biology continues to evolve, the rational design of synergistic drug combinations will remain a cornerstone of modern oncology research.
References
- Pricl, S., Brancolini, C., & Cantarutti, A. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 10(3), 659. [Link]
- Monash University. (2021).
- Pricl, S., Brancolini, C., & Cantarutti, A. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments.
- HemOnc Today. (2009).
- ComboSyn, Inc. (n.d.).
- Frontiers in Oncology. (2020). Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells. [Link]
- YouTube. (2020). Calcusyn Software. [Link]
- ResearchGate. (2024). Tech Talks.
- Tech Talks. (n.d.).
- ComboSyn, Inc. (n.d.). CompuSyn. [Link]
- ResearchGate. (n.d.).
- YouTube. (2014).
- bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. [Link]
- Zhang, N., Fu, J., & Chou, T. C. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American journal of cancer research, 6(1), 97–104. [Link]
- Ianevski, A., Giri, A. K., & Aittokallio, T. (2022). SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples. Nucleic acids research, 50(W1), W739–W745. [Link]
- Ianevski, A., He, L., Aittokallio, T., & Tang, J. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic acids research, 48(W1), W488–W493. [Link]
- Mao, B., Guo, S., & Shang, D. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models.
- Frontiers in Pharmacology. (2018).
- Dias, V. M., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Drug Discovery Today, 27(11), 103328. [Link]
- ResearchGate. (n.d.).
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]
- Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification.
- Lee, L. H., et al. (2022). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood Cancer Discovery, 3(2), 126–143. [Link]
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed, 20068163. [Link]
- MDPI. (2022). Dynamical Synergy of Drug Combinations during Cancer Chemotherapy. [Link]
Sources
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. combosyn.com [combosyn.com]
- 12. youtube.com [youtube.com]
- 13. graphpad.ir [graphpad.ir]
- 14. combosyn.com [combosyn.com]
- 15. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Researcher's Guide to ADME Profiling of 4-(4-Bromophenyl)pyrimidin-2-amine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical failures is an unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] For researchers working with promising compound classes like 4-(4-bromophenyl)pyrimidin-2-amine derivatives, which show potential in various therapeutic areas, a robust and early understanding of their ADME properties is paramount. This guide provides a comparative framework for the ADME profiling of this chemical series, offering insights into experimental design, data interpretation, and structure-activity relationships (SAR).
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a 4-(4-bromophenyl) substituent presents interesting possibilities for molecular interactions and metabolic pathways. However, this substitution also brings potential liabilities, such as susceptibility to oxidative metabolism or poor solubility, that necessitate a thorough ADME evaluation.[2][3]
This guide will walk through a standard battery of in vitro ADME assays, comparing hypothetical derivatives of the core this compound structure to illustrate how subtle chemical modifications can dramatically impact a compound's pharmacokinetic potential.
Key ADME Parameters: A Comparative Approach
The success of an orally administered drug is contingent on a delicate balance of several ADME properties. Below, we delve into the critical assays and present comparative data for three hypothetical derivatives:
-
Compound A: this compound (the parent scaffold)
-
Compound B: 4-(4-Bromophenyl)-N-methylpyrimidin-2-amine (addition of a methyl group)
-
Compound C: 4-(4-Bromophenyl)-5-fluoropyrimidin-2-amine (addition of a fluorine atom)
Aqueous Solubility: The Foundation of Absorption
Poor aqueous solubility is a major hurdle for oral drug absorption, as only dissolved compounds can permeate the gut wall.[4] Kinetic solubility is often assessed in early discovery as a high-throughput screen.[5][6]
Table 1: Comparative Kinetic Solubility Data
| Compound | Kinetic Solubility at pH 7.4 (µM) | Classification |
| Compound A | 15 | Low |
| Compound B | 25 | Low-Moderate |
| Compound C | 50 | Moderate |
Insight & Causality: The parent compound (A) exhibits low solubility, a common trait for planar aromatic systems. The addition of a small, polarizable methyl group (Compound B) slightly improves solubility. The introduction of an electron-withdrawing fluorine atom (Compound C) can enhance interactions with water, leading to a more significant improvement in solubility.
Permeability: Crossing the Barrier
For a drug to reach its target, it must traverse cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion.[7][8]
Table 2: Comparative PAMPA Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| Compound A | 8.5 | High |
| Compound B | 7.2 | High |
| Compound C | 6.5 | Moderate-High |
Insight & Causality: All three compounds demonstrate good passive permeability, which is expected for relatively small, lipophilic molecules. The slight decrease in permeability for Compounds B and C could be attributed to minor increases in polarity. A good correlation between PAMPA and cell-based assays like Caco-2 is often observed for compounds that primarily cross membranes via passive diffusion.[8]
Metabolic Stability: Resisting the First-Pass Effect
The liver is the primary site of drug metabolism, and rapid breakdown can severely limit a drug's bioavailability.[9] In vitro metabolic stability is commonly assessed using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[10]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification | | :--- | :--- | :--- | | Compound A | 8 | 86.6 | High Clearance | | Compound B | 25 | 27.7 | Moderate Clearance | | Compound C | 45 | 15.4 | Low Clearance |
Insight & Causality: The parent scaffold (Compound A) is rapidly metabolized, suggesting a metabolic "soft spot." The bromophenyl ring and the pyrimidine ring are both susceptible to oxidation. N-methylation (Compound B) can sometimes shield the amine from certain metabolic reactions, leading to improved stability. The introduction of a fluorine atom at the 5-position of the pyrimidine ring (Compound C) can block a potential site of metabolism, significantly increasing the metabolic half-life.[11]
Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions
Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[12][13] Screening against major CYP isoforms is a regulatory requirement.[14][15]
Table 4: Comparative CYP Inhibition Profile (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| Compound A | >50 | 15 | >50 | 25 | 8 | Moderate |
| Compound B | >50 | 22 | >50 | 35 | 12 | Low-Moderate |
| Compound C | >50 | >50 | >50 | 45 | 28 | Low |
Insight & Causality: Compound A shows moderate inhibition of CYP3A4, the most abundant CYP enzyme in the liver. This is a potential red flag for DDI. The structural modifications in Compounds B and C reduce the inhibitory potential, with Compound C showing the cleanest profile. This highlights how small structural changes can mitigate off-target effects.
Plasma Protein Binding: The Unbound Drug is the Active Drug
Only the unbound fraction of a drug in plasma is free to distribute to tissues and exert its pharmacological effect.[16] High plasma protein binding can limit efficacy. Rapid Equilibrium Dialysis (RED) is a common method to determine the unbound fraction (fu).[17]
Table 5: Comparative Plasma Protein Binding Data
| Compound | % Human Plasma Protein Binding | Fraction Unbound (fu) |
| Compound A | 98.5 | 0.015 |
| Compound B | 97.2 | 0.028 |
| Compound C | 95.0 | 0.050 |
Insight & Causality: All compounds exhibit high plasma protein binding, which is typical for lipophilic molecules. The slightly lower binding of Compounds B and C may be due to subtle changes in their physicochemical properties that reduce non-specific binding to proteins like albumin.[16] While high, the binding is not necessarily prohibitive, but it is a critical parameter for interpreting in vivo data.
Experimental Protocols: A Step-by-Step Guide
To ensure data reliability and reproducibility, standardized protocols are essential. The following are representative protocols for the assays discussed.
Kinetic Solubility Assay Protocol
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.[18]
-
Serial Dilution: Add 2 µL of the DMSO stock to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a starting concentration of 200 µM with 2% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.[18]
-
Analysis: Measure the turbidity of each well using a nephelometer or by reading the absorbance at 620 nm. Alternatively, filter the samples and quantify the concentration of the soluble compound by LC-MS/MS.[5][19]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Coating: Coat the wells of a 96-well filter plate with 5 µL of a 1% lecithin in dodecane solution.[20]
-
Donor Solution: Prepare the donor solutions by diluting the 10 mM DMSO stock of the test compounds into PBS (pH 7.4) to a final concentration of 100 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
Assay Sandwich: Place the filter plate onto the acceptor plate to create the "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[21]
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The apparent permeability (Papp) is then calculated.
Metabolic Stability Assay (Human Liver Microsomes) Protocol
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM).[10]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS. The half-life (T½) and intrinsic clearance (CLint) are then calculated.[22]
CYP450 Inhibition Assay Protocol
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations (typically a serial dilution).[23]
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding NADPH.
-
Incubation: Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.
-
Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS. The IC₅₀ value is determined by plotting the percent inhibition against the test compound concentration.[23]
Plasma Protein Binding (Rapid Equilibrium Dialysis) Protocol
-
Sample Preparation: Spike the test compound into 100% human plasma at a final concentration of 1 µM.
-
RED Device Loading: Add the plasma sample to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber, which are separated by a semi-permeable membrane.[17]
-
Equilibration: Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.[17]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS. The percentage of bound and unbound drug is then calculated.
Visualizing the Workflow
Clear visualization of experimental workflows is crucial for understanding and execution.
Caption: A typical in vitro ADME screening cascade for early drug discovery.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Conclusion and Future Directions
This guide provides a foundational framework for the ADME profiling of this compound derivatives. The comparative data, though hypothetical, illustrates the profound impact of subtle structural modifications on key pharmacokinetic parameters. Compound C, with its improved solubility, metabolic stability, and reduced CYP inhibition, represents a promising lead for further optimization.
The journey from a promising hit to a viable drug candidate is a multi-parameter optimization challenge. By integrating these in vitro ADME assays early and iteratively in the discovery process, researchers can make more informed decisions, prioritize compounds with a higher likelihood of in vivo success, and ultimately, accelerate the delivery of novel therapeutics to patients. The principles and protocols outlined herein serve as a robust starting point for any scientist embarking on the characterization of this and other important chemical series.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Selvita. In Vitro ADME.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Otagiri M. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
- PharmaLegacy. In Vitro ADME Studies.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- AxisPharm. Kinetic Solubility Assays Protocol.
- Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Slideshare. PAMPA permeability assay.
- Sygnature Discovery. Plasma Protein Binding - Technical Notes.
- Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- BioAgilytix. Protein Binding Assays.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- BioDuro. ADME Solubility Assay.
- Creative Bioarray. Aqueous Solubility Assays.
- National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.
- Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-504.
- Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15.
- El-Sayed, N. F., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7243.
- National Center for Biotechnology Information. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
- National Institutes of Health. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
- ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- Mayo Clinic. Metabolism of pyrimidine analogues and their nucleosides.
- Semantic Scholar. ADME Profiling in Drug Discovery and Development: An Overview.
- ResearchGate. ADME in vitro profile of most interesting compounds.
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. enamine.net [enamine.net]
- 16. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. PAMPA permeability assay | PDF [slideshare.net]
- 21. bioassaysys.com [bioassaysys.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Bromophenyl)pyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Bromophenyl)pyrimidin-2-amine, a halogenated aromatic amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, providing a framework for responsible chemical waste management.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Based on available Safety Data Sheets (SDS), this compound (CAS No. 392326-81-7) presents the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given its classification as a brominated aromatic amine, it should also be considered a potential environmental hazard, with particular concern for aquatic life. The aromatic amine functional group suggests potential for methemoglobinemia upon acute exposure[3]. Therefore, all contact should be minimized through appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE plan is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the rationale for each component.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particulates that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation and may be harmful if inhaled. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. At no point should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation at the Point of Generation
The cornerstone of safe chemical waste management is proper segregation. This prevents inadvertent and dangerous chemical reactions.
-
Action: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Causality: As a halogenated organic compound, it must be segregated from non-halogenated organic waste to ensure appropriate final disposal, typically through high-temperature incineration. Mixing with incompatible waste streams, such as strong oxidizing or reducing agents, can lead to exothermic reactions or the generation of toxic gases.
Step 2: Waste Container Management
Proper containerization is critical to prevent leaks and ensure the safety of all personnel handling the waste.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly marked.
-
Causality: Correct labeling is a regulatory requirement and provides essential information for waste handlers, ensuring they are aware of the contents and associated hazards.
Step 3: Storage of Chemical Waste
Waste containers should be stored in a designated and controlled area pending pickup by a licensed waste disposal company.
-
Action: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and acid chlorides. Aromatic amines can react exothermically with acids[4].
-
Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure to personnel.
Step 4: Arranging for Professional Disposal
The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.
-
Disposal Method: The recommended method of disposal is high-temperature incineration in a facility equipped with flue gas scrubbing.
-
Causality: Incineration at high temperatures ensures the complete destruction of the compound. However, the thermal decomposition of brominated aromatic compounds can produce hazardous byproducts, including hydrogen bromide. Flue gas scrubbing is essential to neutralize these acidic gases before they are released into the atmosphere.
Regulatory Considerations
Waste containing this compound is subject to federal, state, and local regulations. While specific waste codes may vary, it is likely to fall under regulations for halogenated organic compounds. In the United States, this would be regulated under the Resource Conservation and Recovery Act (RCRA)[5]. In Europe, it would be classified under the European Waste Catalogue (EWC). Always consult with your EHS department to ensure compliance with all applicable regulations.
Decontamination and Spill Management
Accidents can happen, and a clear, actionable spill response plan is crucial.
Decontamination of Surfaces and Glassware
-
Action:
-
Wear the appropriate PPE as outlined in Section 2.
-
For glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as halogenated organic waste.
-
For surfaces, wipe the area with a cloth dampened with a soap and water solution, followed by a clean water rinse. For larger spills, specialized decontamination solutions for aromatic amines may be used[6][7][8].
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Causality: A multi-step cleaning process ensures the physical removal of the compound and any residues. Collecting the rinsate prevents the introduction of the hazardous material into the wastewater system.
Emergency Procedures for Personal Exposure
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and launder it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures, the following workflow diagrams have been generated.
Caption: Step-by-step procedure for managing a spill of this compound.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. For a compound like this compound, with its specific hazard profile, a detailed and rigorously followed disposal plan is not just a matter of compliance, but a core professional responsibility. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the step-by-step disposal and decontamination procedures outlined in this guide, researchers can ensure that their work advances science without compromising safety or environmental integrity.
References
- CP Lab Safety.
- University of British Columbia. Cytotoxic Spill Cleanup Procedure. (2017). [Link]
- GERPAC. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006). [Link]
- NHS England. Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017). [Link]
- Virtual Campus. 4-(4-Bromophenyl)
- Canterbury District Health Board. NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (2019). [Link]
- ACS Publications.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. [Link]
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. virtualcampus.up.ac.za [virtualcampus.up.ac.za]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. epa.gov [epa.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. england.nhs.uk [england.nhs.uk]
Operational Guide: Personal Protective Equipment for Handling 4-(4-Bromophenyl)pyrimidin-2-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(4-Bromophenyl)pyrimidin-2-amine. As a Senior Application Scientist, this document synthesizes technical data with field-proven practices to ensure the safety of all laboratory personnel. The procedures outlined are designed to be a self-validating system, emphasizing the causality behind each safety recommendation to build a deep foundation of trust and operational excellence.
Hazard Assessment and Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous pyrimidine derivatives and brominated aromatic compounds allow for a robust hazard assessment. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.
The hazard profile is synthesized from related compounds, which are consistently classified with the following GHS hazard statements.[1][2][3]
| Hazard Classification | GHS Code | Description | Source Analogy |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] | [2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | [1] |
Given these classifications, all handling procedures must assume the compound is hazardous and requires stringent controls to prevent exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the most critical barrier between the researcher and the chemical. The following equipment is mandatory for all procedures involving this compound.
2.1. Eye and Face Protection Direct contact with chemical dust or splashes can cause serious eye irritation.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[4]
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or during any operation with a risk of splashing.[4]
-
High-Risk Operations: A face shield worn over chemical splash goggles is required when there is a significant risk of explosion, energetic reaction, or large-volume splashes.[4][5]
2.2. Hand Protection To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1]
-
Glove Type: Nitrile rubber gloves are recommended for protection against incidental contact with solids and solutions.[6] Nitrile provides a good balance of chemical resistance and dexterity.
-
Inspection and Use: Gloves must be inspected for tears or punctures before each use.[7] After handling the compound, remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water.[6][8] Change gloves immediately if they become contaminated.
2.3. Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[4][6]
-
Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills.[4]
2.4. Respiratory Protection Inhalation of airborne powder is a primary exposure risk that can cause respiratory irritation.[2][3] Engineering controls are the first line of defense.
-
Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust.[6][7][9]
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust and aerosols, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required.[4][6] Use of a respirator requires prior medical evaluation and fit testing as per institutional guidelines.[4]
Procedural Guidance and Workflows
Adherence to a strict operational workflow is critical for minimizing exposure.
3.1. Preparation and Handling Protocol
-
Designate Area: Cordon off and label a specific area within a chemical fume hood for handling the compound.
-
Verify Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, glassware, and spill containment materials, before bringing the chemical into the hood.[6]
-
Don PPE: Put on all required PPE according to the correct sequence (see Section 4).
-
Handling: Use dedicated, clearly labeled equipment. When weighing the solid, use anti-static techniques to prevent powder dispersal. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
3.2. Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment within the designated area using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation: Immediately place all contaminated disposable items into the designated hazardous waste container.[6]
-
Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination (see Section 4).
-
Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[8]
PPE Donning and Doffing Sequence
Properly sequencing the donning and doffing of PPE is crucial to prevent contamination. The following workflow minimizes the risk of exposure.
Caption: PPE Donning and Doffing Workflow
Disposal Plan for Contaminated Materials
Proper disposal is a regulatory and safety imperative to prevent environmental contamination.[6] Brominated organic compounds require careful waste management.
5.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous solid waste container.[6]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a separate, labeled hazardous liquid waste container.[6]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Do NOT dispose of this compound or its contaminated materials in standard trash or down the drain. [6][7]
5.2. Disposal Workflow
The following diagram illustrates the correct segregation of waste streams generated during handling.
Caption: Waste Segregation and Disposal Workflow
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[6]
References
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
- Safety Data Sheet for m-Aminophenyl Tosyl
- 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
